molecular formula C8H6BrNO4 B3077314 Methyl 3-bromo-2-nitrobenzoate CAS No. 104670-71-5

Methyl 3-bromo-2-nitrobenzoate

Cat. No.: B3077314
CAS No.: 104670-71-5
M. Wt: 260.04 g/mol
InChI Key: RPVJUANCLHFOFR-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-nitrobenzoate is a useful research compound. Its molecular formula is C8H6BrNO4 and its molecular weight is 260.04 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVJUANCLHFOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 3-bromo-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 3-bromo-2-nitrobenzoate

This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its trifunctional nature—featuring an ester, a bromine atom, and a nitro group—provides multiple reaction sites for molecular elaboration. This makes it a valuable building block for constructing complex molecular architectures and libraries of compounds for drug discovery and materials science. This guide provides a detailed, field-proven synthetic pathway, emphasizing the chemical logic, procedural details, and safety considerations necessary for its successful preparation in a research setting.

Rational Design of the Synthetic Pathway: A Two-Step Approach

A logical retrosynthetic analysis of this compound identifies the most direct pathway proceeding through two key transformations: a Sandmeyer reaction to construct the core aromatic substitution pattern, followed by a classical Fischer esterification.

This approach is predicated on the strategic installation of the bromine and nitro groups with precise regiochemistry, a challenge that is elegantly solved by leveraging the directing effects of an amino group in the precursor molecule.

G Target This compound Step2 Fischer Esterification Target->Step2 [Final Step] Intermediate 3-Bromo-2-nitrobenzoic Acid Step2->Intermediate [Precursor] Step1 Sandmeyer Reaction Intermediate->Step1 [Key Transformation] Start 3-Amino-2-nitrobenzoic Acid Step1->Start [Starting Material]

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of 3-Bromo-2-nitrobenzoic Acid via Sandmeyer Reaction

The cornerstone of this synthesis is the Sandmeyer reaction, a robust and reliable method for converting a primary aromatic amine into an aryl halide.[1][2] This transformation proceeds via an aryl diazonium salt intermediate, which is then decomposed in the presence of a copper(I) halide catalyst.[3] This method is superior to direct electrophilic bromination of 2-nitrobenzoic acid, which would yield the incorrect isomer due to the meta-directing effect of the nitro group.

The reaction begins with the diazotization of the starting material, 3-amino-2-nitrobenzoic acid[4], followed by the copper-catalyzed displacement of the diazonium group.

Mechanism Insight: The Radical-Nucleophilic Pathway

The Sandmeyer reaction is understood to proceed through a single-electron transfer (SET) mechanism.[3] Copper(I) bromide donates an electron to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas (N₂), a thermodynamically highly favorable process. The aryl radical then abstracts a bromine atom from the resulting copper(II) bromide species, yielding the desired 3-bromo-2-nitrobenzoic acid and regenerating the copper(I) catalyst.[1]

Detailed Experimental Protocol: Synthesis of 3-Bromo-2-nitrobenzoic Acid

Materials:

  • 3-Amino-2-nitrobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Copper(I) bromide (CuBr)

  • Hydrobromic acid (HBr, 48%)

  • Deionized water

  • Ice

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Preparation of the Diazonium Salt Solution

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 50 mL of deionized water.

  • Cool the flask in an ice-salt bath to 0–5 °C.

  • Slowly add 10 mL of concentrated sulfuric acid to the water with vigorous stirring.

  • Once the acid solution has cooled, add 9.1 g (0.05 mol) of 3-amino-2-nitrobenzoic acid in portions, ensuring the temperature remains below 10 °C. Stir until a fine suspension is formed.

  • In a separate beaker, dissolve 3.8 g (0.055 mol) of sodium nitrite in 15 mL of deionized water.

  • Cool the sodium nitrite solution in an ice bath.

  • Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred suspension of the amine salt over 30 minutes. Crucial: Maintain the reaction temperature strictly between 0 and 5 °C to prevent premature decomposition of the diazonium salt.

  • After the addition is complete, stir the resulting clear, cold solution for an additional 20 minutes. This is the diazonium salt solution.

Step 2: Copper-Catalyzed Bromination

  • In a separate 500 mL flask, prepare a solution of the catalyst by dissolving 8.6 g (0.06 mol) of copper(I) bromide in 20 mL of 48% hydrobromic acid.

  • Cool this catalyst solution in an ice bath to 5 °C.

  • With vigorous stirring, slowly add the cold diazonium salt solution prepared in Step 1 to the copper(I) bromide solution.

  • A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a steady, manageable effervescence.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently on a water bath to 50–60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath. The crude product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Dissolve the crude solid in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-bromo-2-nitrobenzoic acid.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain a crystalline solid.

Part 2: Synthesis of this compound via Fischer Esterification

Fischer-Speier esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5] To drive the reaction to completion, an excess of the alcohol (methanol) is used, acting as both reactant and solvent, thereby shifting the equilibrium towards the product side in accordance with Le Châtelier's principle.[5]

Mechanism Insight: The Role of the Acid Catalyst

Concentrated sulfuric acid serves as the catalyst by protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. The subsequent tetrahedral intermediate undergoes proton transfer and elimination of a water molecule to form the final ester product.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Bromo-2-nitrobenzoic acid (from Part 1)

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Place 12.3 g (0.05 mol) of dry 3-bromo-2-nitrobenzoic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar.[6]

  • Add 100 mL of anhydrous methanol to the flask. Stir to dissolve the solid.[6]

  • Carefully add 2 mL of concentrated sulfuric acid dropwise to the stirred solution.

  • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[7]

  • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into a beaker containing 200 mL of ice water. The crude ester may precipitate as an oil or solid.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: effervescence), and finally with brine (50 mL).[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization from methanol to afford a pure, crystalline solid.

Physicochemical Data Summary

CompoundStructureMolecular FormulaMolar Mass ( g/mol )Appearance
3-Amino-2-nitrobenzoic acid C₇H₆N₂O₄182.13Yellow solid
3-Bromo-2-nitrobenzoic acid C₇H₄BrNO₄246.02Off-white to yellow solid
This compound C₈H₆BrNO₄260.04Yellowish solid

Overall Synthesis Workflow

Caption: Step-wise workflow for the synthesis of the target compound.

Safety and Handling

  • Concentrated Acids: Sulfuric and hydrobromic acids are extremely corrosive and can cause severe burns. Always handle them in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. The protocols described herein maintain the diazonium salt in a cold, aqueous solution where it is significantly more stable. Never attempt to isolate the diazonium salt intermediate.

  • Nitro Compounds: Nitroaromatic compounds are often toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in designated solvent waste containers.

Conclusion

The synthesis of this compound is reliably achieved through a strategic two-step sequence involving a Sandmeyer reaction followed by Fischer esterification. This pathway provides excellent regiochemical control and employs well-understood, scalable chemical transformations. By adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently produce this valuable intermediate for further application in complex molecule synthesis.

References

  • Journal of Physical Science. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • ResearchGate. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid 2017. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Active Biopharma Corp. (n.d.). 3-Amino-2-nitro-benzoic acid|116465-92-0. Retrieved from [Link]

  • IndiaMART. (n.d.). Powder Lab Grade 2 Amino 3 Nitrobenzoic Acid, For Specialty Chemicals, Purity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2-amino-3-nitrobenzoic acid - Eureka. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). Esterification of nitrobenzoic acids - US3948972A.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 3-amino-2-methyl benzoic acid - CN104072383A.
  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-nitrobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

  • University of Massachusetts. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

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An In-Depth Technical Guide to Methyl 3-bromo-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the core chemical properties, synthesis, reactivity, and applications of Methyl 3-bromo-2-nitrobenzoate, a key building block in modern organic and medicinal chemistry.

Introduction: The Strategic Importance of a Multifunctional Building Block

This compound is a highly functionalized aromatic compound. Its structure, featuring a methyl ester, a nitro group, and a bromine atom strategically positioned on a benzene ring, makes it a versatile intermediate for the synthesis of complex organic molecules. The electronic interplay between the electron-withdrawing nitro and ester groups and the reactive bromo substituent provides a rich platform for a variety of chemical transformations. This unique arrangement is particularly valuable in the construction of heterocyclic systems and substituted anilines, which are common motifs in pharmacologically active compounds. This guide will explore the fundamental characteristics of this molecule, providing field-proven insights into its practical application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational to its application in synthesis. The data presented below has been consolidated from reliable chemical data sources.

Core Properties
PropertyValueSource
IUPAC Name This compound
CAS Number 104670-71-5[1]
Molecular Formula C₈H₆BrNO₄[2][3]
Molecular Weight 260.04 g/mol [2][3]
Appearance Brown or yellow solid[2]
Melting Point 116-117 °C[1]
Boiling Point 287.9 ± 20.0 °C (Predicted)[1]
Solubility Soluble in Chloroform, DCM, Ethyl Acetate[4]
InChIKey YUWPKYJCYRFBJT-UHFFFAOYSA-N[3]
SMILES COC(=O)c1cccc(c1Br)[O-][3]
Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of this compound during and after synthesis.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester. The three aromatic protons will appear as a complex multiplet system in the downfield region (typically δ 7.5-8.5 ppm), with their specific shifts and coupling patterns dictated by the electronic effects of the bromo, nitro, and ester groups. The methyl ester protons will present as a sharp singlet further upfield, typically around δ 3.9-4.0 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals. The carbonyl carbon of the ester will be the most downfield signal (around 164 ppm).[5] The six aromatic carbons will resonate in the δ 120-150 ppm range, with the carbon attached to the nitro group being significantly deshielded. The methyl carbon of the ester will appear at the most upfield position, typically around δ 53 ppm.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[6]

    • C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1720-1740 cm⁻¹.

    • NO₂ Stretch (Nitro): Two characteristic strong bands will be present: an asymmetric stretch around 1530-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.

    • C-O Stretch (Ester): A strong band will appear in the 1200-1300 cm⁻¹ region.

    • C-Br Stretch: A weaker absorption will be found in the fingerprint region, typically below 700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a bromine-containing compound.

Synthesis Protocol: From Acid to Ester

The most direct and reliable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 3-bromo-2-nitrobenzoic acid. This acid is accessible through multi-step synthesis starting from simpler precursors.[7]

Experimental Protocol: Fischer Esterification

This protocol describes the acid-catalyzed esterification of 3-bromo-2-nitrobenzoic acid. The use of a strong acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the methanol nucleophile.

Materials:

  • 3-bromo-2-nitrobenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-2-nitrobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 5% of the volume of methanol) to the stirring solution. The addition is exothermic and should be done cautiously.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a pale yellow solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_main Synthesis of this compound Start 3-bromo-2-nitrobenzoic acid Reaction Reflux (65°C, 4-6h) Start->Reaction Dissolve in MeOH Reagents Anhydrous Methanol (Solvent/Reagent) Concentrated H₂SO₄ (Catalyst) Reagents->Reaction Add to mixture Workup Aqueous Workup (Quench, Extraction, Wash) Reaction->Workup Cool & Quench Purification Recrystallization Workup->Purification Isolate crude product Product This compound Purification->Product Isolate pure product Reactivity Start This compound Amine Methyl 3-bromo-2-aminobenzoate Start->Amine Reduction [H₂, Pd/C or SnCl₂] SNAr_Product Nucleophilic Substitution Product (e.g., with R-NH₂) Start->SNAr_Product SNAr [Nucleophile, Base] Coupling_Product Cross-Coupling Product (e.g., Suzuki with R-B(OH)₂) Start->Coupling_Product Pd-Catalyzed Coupling [Pd catalyst, Base]

Caption: Major reaction pathways of this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. [2]Its derivatives have been explored for various biological activities.

While direct applications of the title compound are often proprietary, the utility of its structural class is well-documented. For instance, the isomeric compound, Methyl 2-(bromomethyl)-3-nitrobenzoate, is a crucial intermediate in the synthesis of Lenalidomide, a potent immunomodulatory drug used to treat multiple myeloma. [8][9][10]This highlights the importance of nitro- and bromo-substituted benzoates as foundational scaffolds in the development of high-value therapeutics. Researchers utilize this compound to synthesize novel compounds with potential anti-inflammatory and analgesic properties. [2]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following information is a summary and should be supplemented with a full review of the Safety Data Sheet (SDS).

  • Hazards: While a comprehensive toxicological profile is not available for this specific isomer, related compounds are known to cause skin and eye irritation. It should be handled as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • StackExchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. Retrieved from [Link]

  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • Chemsrc. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate | CAS#:98475-07-1. Retrieved from [Link]

  • Brainly. (2020). When ortho-bromonitrobenzene is treated with NaOH at elevated temperature, only one product is formed. Retrieved from [Link]

  • Doubtnut. (2020). The decreasing order of reactivity of m-nitrobromobenzene (I0, 2, 4, 6-trinitrobromo-benzene (II), p-nitrobromobenzene (III), and 2,4-dinitrobromobenzene (IV), towards OH^(-) ions is:. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1. Retrieved from [Link]

  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

  • Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Homework.Study.com. (n.d.). After the first nitro group is substituted onto methyl benzoate, would a second nitro group be.... Retrieved from [Link]

  • University of Washington. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). Practical Chemistry 2008 – Student Instruction Sheet. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Experiment 43, Nitration of Methyl Benzoate; Report. Retrieved from [Link]

  • GSRS. (n.d.). METHYL 2-BROMO-3-NITROBENZOATE. Retrieved from [Link]

  • Google Patents. (n.d.). US3948972A - Esterification of nitrobenzoic acids.
  • Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • LookChem. (n.d.). 618-95-1 Methyl 3-nitrobenzoate C8H7NO4. Retrieved from [Link]

  • Truman State University. (2017). Fischer Esterification of 3-ntrobenzoic acid 2017 - Truman ChemLab. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Retrieved from [Link]

  • Chegg. (2010). 1) Examine the 1H NMR spectrum of the methyl 3-nitrobenzoate. Retrieved from [Link]

  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. Retrieved from [Link]

  • Chegg. (2015). Question: Label the following IR Spectrum for Methyl M-Nitrobenzoate. Retrieved from [Link]

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An In-depth Technical Guide to Methyl 3-bromo-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 3-bromo-2-nitrobenzoate, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis protocols, and spectroscopic analysis. The content is structured to offer not just data, but also insights into the practical application and scientific reasoning behind the methodologies presented.

Core Molecular Attributes and Physicochemical Properties

This compound (CAS Number: 104670-71-5) is a polysubstituted benzene derivative with the molecular formula C₈H₆BrNO₄.[1] The strategic placement of a bromine atom, a nitro group, and a methyl ester on the aromatic ring makes it a versatile precursor in the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, while the bromo and ester functionalities serve as handles for a variety of chemical transformations.

The core of the molecule is a benzene ring substituted at positions 1, 2, and 3. The carboxyl group of benzoic acid is esterified with methanol, forming the methyl ester at position 1. A nitro group (-NO₂) is located at the ortho position (C2), and a bromine atom (-Br) is at the meta position (C3). This specific substitution pattern is crucial for its role as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 104670-71-5[1]
Molecular Formula C₈H₆BrNO₄[1]
Molecular Weight 260.04 g/mol [1]
Melting Point 116-117 °C[1]
Boiling Point (Predicted) 287.9 ± 20.0 °C[1]
Appearance Expected to be a solid at room temperatureInferred

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process: the preparation of its precursor acid, 3-bromo-2-nitrobenzoic acid, followed by a Fischer esterification. This approach ensures a high-purity final product.

Step 1: Synthesis of 3-bromo-2-nitrobenzoic Acid

The precursor, 3-bromo-2-nitrobenzoic acid, can be synthesized from 1,3-dibromo-2-nitrobenzene through a series of reactions including substitution, decarboxylation, and oxidation.[2] A detailed protocol is outlined in Chinese patent CN103880683A.[2] This multi-step process highlights the deliberate construction of the desired substitution pattern on the aromatic ring.

Step 2: Fischer Esterification

The final step is the esterification of 3-bromo-2-nitrobenzoic acid with methanol in the presence of an acid catalyst. The Fischer esterification is a classic and reliable method for this transformation.[3] The mechanism involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. The subsequent elimination of water drives the reaction towards the formation of the methyl ester.[3]

Experimental Protocol: Fischer Esterification of 3-bromo-2-nitrobenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-2-nitrobenzoic acid (1.0 eq) in anhydrous methanol (used in excess, serving as both reactant and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 5 mol%) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography to yield pure this compound.[4]

Diagram 1: Synthesis Pathway of this compound

G 3-bromo-2-nitrobenzoic acid 3-bromo-2-nitrobenzoic acid This compound This compound 3-bromo-2-nitrobenzoic acid->this compound Methanol, H₂SO₄ (cat.) G cluster_0 This compound Molecule C₈H₆BrNO₄ Cross-Coupling Cross-Coupling Molecule->Cross-Coupling Pd-catalyzed reactions at -Br Nitro Reduction Nitro Reduction Molecule->Nitro Reduction Reduction of -NO₂ to -NH₂ Ester Hydrolysis Ester Hydrolysis Molecule->Ester Hydrolysis Hydrolysis of -COOCH₃ to -COOH

Caption: Key reaction sites on the molecule.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. These compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract. [5][6]They may also be harmful if ingested or absorbed through the skin. [5]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Nitroaromatic compounds can also be energetic and should be handled with caution, avoiding exposure to high temperatures or strong bases which could lead to decomposition. [5][7]

Conclusion

This compound is a strategically functionalized aromatic compound with significant potential as a building block in organic synthesis. Its unique substitution pattern, combined with the distinct reactivity of its bromo, nitro, and methyl ester groups, allows for a wide range of chemical transformations. This guide has provided a detailed overview of its molecular structure, physicochemical properties, synthesis, and predicted spectroscopic characteristics, offering valuable insights for researchers and scientists working in the field of drug discovery and development.

References

  • Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde. Google Patents. (n.d.).
  • Supporting Information for: HBr-catalysed efficient and selective aerobic oxidation of alcohols to the corresponding esters. The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • Methyl 3-bromo-2-methyl-5-nitrobenzoate | C9H8BrNO4 | CID 21907564. PubChem. (n.d.). Available at: [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]

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  • Fischer Esterification-Typical Procedures. OperaChem. (2024-01-05). Available at: [Link]

  • What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Quora. (2022-05-11). Available at: [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science. (n.d.). Available at: [Link]

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  • Process for synthesis of lenalidomide. Google Patents. (n.d.).
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  • Organic 2 Lab ACHM 223 Experiment - Fischer Esterification. YouTube. (2019-02-21). Available at: [Link]

  • Methyl 2-bromo-3-nitrobenzoate (C8H6BrNO4). PubChemLite. (n.d.). Available at: [Link]

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  • 3-Bromo-2-nitrobenzoic acid | C7H4BrNO4 | CID 268425. PubChem. (n.d.). Available at: [Link]

  • Methyl p-nitro benzoate. NIST WebBook. (n.d.). Available at: [Link]

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  • Solved using the 1H NMR spectrum of the starting material. Chegg.com. (2020-09-29). Available at: [Link]

  • What is the synthesis of methyl 3-nitrobenzoate?. Quora. (2016-07-04). Available at: [Link]

  • Solved TH and 13C NMR spectra of methyl 3-nitrobenzoate: You. Chegg.com. (2021-11-04). Available at: [Link]

  • Benzoic acid, 3-nitro-, methyl ester. NIST WebBook. (n.d.). Available at: [Link]

  • METHYL 2-BROMO-3-NITROBENZOATE. gsrs. (n.d.). Available at: [Link]

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A Comprehensive Technical Guide to Methyl 3-bromo-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides an in-depth technical overview of Methyl 3-bromo-2-nitrobenzoate (CAS No. 104670-71-5), a highly functionalized aromatic intermediate crucial for advanced organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document elucidates the compound's core identification, physicochemical properties, spectroscopic signature, and practical applications. We will explore its synthetic utility as a versatile building block, detailing its reactivity and potential transformations. Furthermore, this guide includes a proposed synthetic pathway, detailed analytical protocols, and essential safety and handling information, grounded in authoritative references to ensure scientific integrity and practical applicability.

Part 1: Core Chemical Identity and Physicochemical Properties

The precise identification of a chemical entity is the foundation of all subsequent research and development. This compound is a distinct isomer with a specific arrangement of functional groups that dictates its unique reactivity.

1.1. Identification

The compound is unequivocally identified by the following descriptors:

  • Systematic Name: this compound

  • CAS Number: 104670-71-5[1][2]

  • Molecular Formula: C₈H₆BrNO₄[1][2]

  • Molecular Weight: 260.04 g/mol [1][2]

  • Synonyms: 2-Nitro-3-bromobenzoic acid methyl ester, Benzoic acid, 3-bromo-2-nitro-, methyl ester[1]

1.2. Physicochemical Properties

The physical properties of the compound are critical for designing experimental conditions, including solvent selection and purification strategies.

PropertyValueSource
Appearance White to pale yellow solid/powderInferred from related isomers
Molecular Weight 260.04 g/mol [1][2]
Purity Typically ≥97%[1]
Solubility Soluble in many organic solvents (e.g., Chloroform, Methanol); Insoluble in water[3][4]

1.3. Chemical Structure

The arrangement of the ester, bromo, and nitro groups on the aromatic ring is key to the molecule's reactivity. The ortho-positioning of the nitro group to the ester and meta- to the bromine creates significant steric and electronic effects.

Caption: Structure of this compound.

Part 2: Spectroscopic & Analytical Characterization

Robust analytical data is essential for confirming the identity and purity of the target compound. While specific experimental spectra for this exact isomer are not widely published, a reliable characterization profile can be predicted based on the analysis of structurally similar compounds.

2.1. Spectroscopic Profile

The following table summarizes the expected spectroscopic data for this compound.

TechniqueExpected Observations
¹H NMR Three signals in the aromatic region (approx. 7.5-8.5 ppm), likely a triplet and two doublets, showing complex splitting due to coupling. A singlet for the methyl ester protons (approx. 3.9-4.0 ppm). The proton between the bromo and nitro groups will be significantly deshielded.[5][6]
¹³C NMR Six distinct signals for the aromatic carbons due to lack of symmetry. A signal for the ester carbonyl carbon (approx. 164-166 ppm) and a signal for the methyl carbon (approx. 52-53 ppm). Carbons attached to the nitro and bromo groups will show characteristic shifts.[5][6]
FT-IR Strong C=O stretch for the ester (approx. 1720-1740 cm⁻¹). Strong asymmetric and symmetric N-O stretching for the nitro group (approx. 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹ respectively). C-Br stretch in the fingerprint region (approx. 500-600 cm⁻¹).[7][8]
Mass Spec. Molecular ion peak (M⁺) corresponding to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). Common fragmentation patterns would include the loss of -OCH₃ and -NO₂.

2.2. Analytical Workflow for Quality Control

Ensuring the purity of this compound is paramount for its use in sensitive applications like pharmaceutical synthesis.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • System Preparation: Use a C18 reverse-phase column.

  • Mobile Phase: Prepare an isocratic or gradient mobile phase, typically consisting of a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for peak shaping).

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound (approx. 1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.

  • Injection & Detection: Inject a small volume (e.g., 5-10 µL) and monitor the elution profile using a UV detector, typically at a wavelength between 254 nm and 280 nm.

  • Analysis: The purity is determined by integrating the peak area of the main component relative to the total peak area of all components in the chromatogram.

G cluster_workflow HPLC Purity Analysis Workflow A Sample Dissolution (1 mg/mL in ACN) B Injection (5 µL) onto C18 Column A->B C Isocratic/Gradient Elution (ACN/Water) B->C D UV Detection (254 nm) C->D E Data Integration & Purity Calculation D->E

Caption: Workflow for HPLC-based purity assessment.

Part 3: Synthesis and Purification

The specific 3-bromo-2-nitro substitution pattern of this molecule presents a synthetic challenge due to the directing effects of the functional groups. Direct nitration of methyl 3-bromobenzoate would likely yield a mixture of isomers. A plausible, more controlled multi-step synthesis is proposed below.

3.1. Proposed Synthetic Pathway

This pathway leverages established transformations to control the regiochemistry.

  • Step 1: Nitration of o-Toluic Acid: Begin with 2-methylbenzoic acid (o-toluic acid). Nitration using a standard mixture of nitric acid and sulfuric acid will primarily yield 2-methyl-3-nitrobenzoic acid, as the methyl group is an ortho, para-director and the carboxylic acid is a meta-director, reinforcing substitution at the 3- and 5-positions. The 3-nitro isomer is a known and accessible product.[9]

  • Step 2: Esterification: The resulting 2-methyl-3-nitrobenzoic acid is converted to its methyl ester, Methyl 2-methyl-3-nitrobenzoate, via Fischer esterification using methanol and a catalytic amount of sulfuric acid.[9]

  • Step 3: Radical Bromination: The methyl group on Methyl 2-methyl-3-nitrobenzoate is brominated to a bromomethyl group using N-bromosuccinimide (NBS) and a radical initiator like AIBN (azobisisobutyronitrile). This yields Methyl 2-(bromomethyl)-3-nitrobenzoate, a key intermediate for the drug Lenalidomide.[4][10]

  • Step 4 (Hypothetical Transformation): While the previous step yields a valuable but different isomer, achieving the target 3-bromo compound from 2-methyl-3-nitrobenzoic acid would require a different approach, such as a Sandmeyer reaction starting from 2-amino-3-bromobenzoic acid. A more direct, albeit potentially lower-yielding, route could involve the direct bromination of methyl 2-nitrobenzoate, though controlling the regiochemistry would be difficult.

Protocol: Synthesis of Methyl 3-bromo-5-nitrobenzoate (Analogous Procedure)

The synthesis of the 3-bromo-5-nitro isomer provides a field-proven protocol for the key steps of bromination and esterification that can be adapted.[11]

  • Bromination of Precursor: Dissolve 3-nitrobenzoic acid in concentrated sulfuric acid at 0°C. Slowly add N-bromosuccinimide (NBS). Heat the mixture to 65°C for 2 hours. After completion, pour the reaction mixture into ice water to precipitate the 3-bromo-5-nitrobenzoic acid product.[11]

  • Esterification: Dissolve the resulting brominated acid in methanol at 0°C. Add thionyl chloride dropwise. Allow the reaction to stir at room temperature for 2 hours. Quench the reaction with a saturated sodium bicarbonate solution.[11]

  • Workup and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic phase, dry it with an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product via column chromatography or recrystallization from a suitable solvent system like ethanol or a hexane/ethyl acetate mixture to yield the pure methyl ester.[11][12]

G cluster_synthesis General Synthesis & Purification Workflow A Precursor (e.g., 3-Nitrobenzoic Acid) B Bromination (H₂SO₄, NBS) A->B C Intermediate (Bromonitrobenzoic Acid) B->C D Esterification (Methanol, SOCl₂) C->D E Crude Product D->E F Aqueous Workup & Extraction E->F G Purification (Recrystallization or Chromatography) F->G H Pure this compound G->H

Caption: A generalized workflow for synthesis and purification.

Part 4: Reactivity and Applications in Drug Development

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the orthogonal reactivity of its three functional groups, allowing for sequential and selective chemical modifications.

4.1. Key Chemical Transformations

  • Palladium-Catalyzed Cross-Coupling: The aryl bromide is an excellent handle for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Stille, Heck, or Buchwald-Hartwig amination. This is a primary method for introducing molecular complexity.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂, H₂/Pd-C, iron in acetic acid). This resulting aniline is a key precursor for forming amides, sulfonamides, or for engaging in further aromatic substitutions.

  • Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Alternatively, it can be converted directly into amides via aminolysis, providing another point of diversification.

The presence of the electron-withdrawing nitro and ester groups deactivates the ring towards electrophilic aromatic substitution, making such reactions less favorable compared to the transformations above.[13][14]

G Core Methyl 3-bromo-2-nitrobenzoate P1 Cross-Coupling Product (Suzuki, Heck, etc.) Core->P1 Pd-Catalysis (on -Br) P2 Aniline Derivative Core->P2 Reduction (on -NO₂) P3 Carboxylic Acid Core->P3 Hydrolysis (on -COOMe) P4 Amide Derivative Core->P4 Aminolysis (on -COOMe)

Caption: Reactivity map of key functional group transformations.

4.2. Role in Medicinal Chemistry

Structurally related bromo-nitroaromatic compounds are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[15] For example, the isomeric intermediate Methyl 2-(bromomethyl)-3-nitrobenzoate is a documented precursor in the synthesis of Lenalidomide, an important anticancer agent.[3][4] By analogy, this compound serves as a valuable building block for creating libraries of novel, complex heterocyclic compounds and other potential bioactive molecules for drug discovery programs. Its trifunctional nature allows for the systematic exploration of chemical space around a core scaffold.

Part 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from safety data sheets of structurally similar compounds. A substance-specific SDS should always be consulted prior to use.

5.1. Hazard Identification

Based on related nitro-bromo aromatic compounds, the following hazards are anticipated:

Hazard ClassGHS StatementPrecautionary Code
Skin Corrosion/Irritation Causes skin irritationP264, P280, P302+P352
Serious Eye Damage/Irritation Causes serious eye irritationP280, P305+P351+P338
Target Organ Toxicity May cause respiratory irritationP261, P271, P304+P340

(Data synthesized from SDS for related isomers like Methyl 2-bromo-5-nitrobenzoate)[16][17]

5.2. Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[17][18]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[18]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[18]

  • Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator.[18]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[17]

5.3. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[18]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[17]

Part 6: References

  • PubChem. Methyl 3-bromo-2-methyl-5-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • LabSolutions. This compound. [Link]

  • PubChem. Methyl 2-(bromomethyl)-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • Chemsrc. Methyl 2-(bromomethyl)-3-nitrobenzoate | CAS#:98475-07-1. [Link]

  • Google Patents. US10392364B2 - Process for synthesis of lenalidomide.

  • Home Sunshine Pharma. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1. [Link]

  • Quora. What is the synthesis of methyl 3-nitrobenzoate?. [Link]

  • Scribd. The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. [Link]

  • SSERC. Practical Chemistry 2008 – Student Instruction Sheet. [Link]

  • YouTube. Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. [Link]

  • YouTube. Nitration of MethylBenzoate and Nitration of Bromobenzene. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for New Journal of Chemistry. [Link]

  • Wiley Online Library. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. [Link]

  • Chegg.com. Solved QUESTION 3 Methyl m-nitrobenzoate is less reactive. [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. [Link]

  • PubChem. Methyl 3-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • Pen-Hui Technology. Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. [Link]

  • brainly.com. [FREE] QUESTION 3 Methyl m-nitrobenzoate is less reactive than methyl benzoate in Electrophilic Aromatic. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • PubChem. Methyl 2-nitrobenzoate. National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to Methyl 3-bromo-2-nitrobenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methyl 3-bromo-2-nitrobenzoate, a valuable, though less documented, chemical intermediate. While its direct applications are not as widely reported as its isomers, its structural motifs suggest significant potential in organic synthesis, particularly in the development of novel pharmaceuticals and complex molecular architectures. This document delves into its synthesis, starting from its precursor 3-bromo-2-nitrobenzoic acid, its physicochemical properties, and its anticipated reactivity and applications based on the established chemistry of related compounds.

Physicochemical Properties and Safety Data

This compound is a substituted aromatic compound with the molecular formula C₈H₆BrNO₄ and a molecular weight of approximately 260.04 g/mol . While specific experimental data for this isomer is limited, related isomers are typically yellow to brown solids.[1]

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound (Predicted/Inferred)Methyl 2-bromo-3-nitrobenzoate[1]Methyl 2-(bromomethyl)-3-nitrobenzoate[2]
CAS Number 59054-93-25337-09-798475-07-1
Molecular Formula C₈H₆BrNO₄C₈H₆BrNO₄C₉H₈BrNO₄
Molecular Weight 260.04 g/mol 260.04 g/mol 274.07 g/mol
Appearance Likely a yellow to brown solidBrown or yellow solidPale yellow solid[3]
Purity ---≥ 96% (HPLC)---
Storage Store at 0-8°CStore at 0-8°C---

Safety Precautions:

Synthesis of this compound

The most direct synthetic route to this compound is through the esterification of its corresponding carboxylic acid, 3-bromo-2-nitrobenzoic acid.

Synthesis of the Precursor: 3-bromo-2-nitrobenzoic acid

A documented method for synthesizing 3-bromo-2-nitrobenzoic acid involves the oxidation of 2-(3-bromo-2-nitrophenyl)acetic acid.[4]

Experimental Protocol: Synthesis of 3-bromo-2-nitrobenzoic acid [4]

  • To a suitable reaction vessel, add 500 mL of water and 10.0 g of sodium hydroxide.

  • Add 24.0 g of 2-(3-bromo-2-nitrophenyl)acetic acid to the solution.

  • Heat the reaction mixture to 90°C and maintain this temperature for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove any insoluble materials and collect the filtrate.

  • Adjust the pH of the filtrate to 1.5 using concentrated hydrochloric acid.

  • Extract the aqueous solution with ethyl acetate (3 x 80 mL).

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield 3-bromo-2-nitrobenzoic acid. The reported yield for this procedure is approximately 84.1%.[4]

An alternative route to 3-bromo-2-nitrobenzoic acid starts from 1,3-dibromo-2-nitrobenzene and proceeds through a series of reactions including substitution, decarboxylation, and oxidation.[5]

Esterification to this compound

Following the successful synthesis of 3-bromo-2-nitrobenzoic acid, the final step is a standard esterification reaction.

Diagram 1: Synthesis of this compound

G cluster_0 Synthesis of 3-bromo-2-nitrobenzoic acid cluster_1 Esterification 2-(3-bromo-2-nitrophenyl)acetic acid 2-(3-bromo-2-nitrophenyl)acetic acid NaOH, H2O, 90°C NaOH, H2O, 90°C 2-(3-bromo-2-nitrophenyl)acetic acid->NaOH, H2O, 90°C 3-bromo-2-nitrobenzoic acid 3-bromo-2-nitrobenzoic acid NaOH, H2O, 90°C->3-bromo-2-nitrobenzoic acid Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) 3-bromo-2-nitrobenzoic acid->Acid Catalyst (e.g., H2SO4) Methanol (CH3OH) Methanol (CH3OH) Methanol (CH3OH)->Acid Catalyst (e.g., H2SO4) This compound This compound Acid Catalyst (e.g., H2SO4)->this compound

Caption: Synthetic pathway to this compound.

Experimental Protocol: Esterification of 3-bromo-2-nitrobenzoic acid (General Procedure)

  • Dissolve 3-bromo-2-nitrobenzoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify the crude product by column chromatography or recrystallization as needed.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three functional groups: the methyl ester, the bromo substituent, and the nitro group. The electron-withdrawing nature of the nitro and ester groups deactivates the aromatic ring towards further electrophilic substitution. However, these groups also influence the regioselectivity of nucleophilic aromatic substitution and provide handles for a variety of chemical transformations.

Diagram 2: Potential Reactions of this compound

G This compound This compound Reduction of Nitro Group Reduction of Nitro Group This compound->Reduction of Nitro Group e.g., H2/Pd-C, SnCl2 Cross-Coupling Reactions Cross-Coupling Reactions This compound->Cross-Coupling Reactions e.g., Suzuki, Heck Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution e.g., with amines, alkoxides Ester Hydrolysis/Amidation Ester Hydrolysis/Amidation This compound->Ester Hydrolysis/Amidation e.g., LiOH, R-NH2

Caption: Potential reaction pathways for this compound.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, opening up a plethora of synthetic possibilities. This transformation is typically achieved using reducing agents such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride (SnCl₂). The resulting methyl 3-bromo-2-aminobenzoate is a valuable precursor for the synthesis of various heterocyclic compounds, including quinazolines and benzodiazepines.

Cross-Coupling Reactions

The bromine atom on the aromatic ring is a prime site for transition-metal-catalyzed cross-coupling reactions. Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide range of substituents at the 3-position, significantly increasing molecular complexity.

Nucleophilic Aromatic Substitution

Although the bromine is not activated by an ortho or para nitro group, under forcing conditions, it may undergo nucleophilic aromatic substitution with strong nucleophiles.

Modification of the Ester Group

The methyl ester can be hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide, or it can be converted to an amide through reaction with an amine. This functional group manipulation adds another layer of synthetic versatility.

Applications in Drug Discovery and Development

While specific examples utilizing this compound are scarce in the literature, its isomers are key intermediates in the synthesis of important pharmaceutical compounds. For instance, methyl 2-(bromomethyl)-3-nitrobenzoate is a crucial building block for the anticancer drug Lenalidomide.[3][6] This highlights the potential of the bromo-nitro-benzoate scaffold in medicinal chemistry.

Given its structure, this compound could serve as a valuable starting material for the synthesis of:

  • Novel Heterocyclic Scaffolds: Following reduction of the nitro group and subsequent intramolecular cyclization or intermolecular reactions, a variety of heterocyclic systems can be accessed.

  • Substituted Anthranilic Acid Derivatives: Reduction of the nitro group and hydrolysis of the ester would yield 3-bromo-2-aminobenzoic acid, a substituted anthranilic acid. These are important precursors for many biologically active molecules.

  • Probes for Biological Systems: The functional groups on this compound could be used to attach fluorescent tags or other reporter groups, enabling its use as a molecular probe.[1]

Spectroscopic Characterization (Predicted)

Definitive spectroscopic data for this compound is not widely published. However, based on the analysis of related compounds such as methyl 3-nitrobenzoate, the following spectral characteristics can be anticipated.

¹H NMR:

  • A singlet for the methyl ester protons (O-CH₃) is expected to appear around 3.9-4.0 ppm.

  • The aromatic region will display signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the bromo, nitro, and ester groups.

¹³C NMR:

  • A signal for the methyl carbon of the ester group is expected around 52-53 ppm.

  • The carbonyl carbon of the ester will appear downfield, typically in the range of 164-166 ppm.

  • Six distinct signals are expected for the aromatic carbons, with their chemical shifts determined by the substitution pattern.

IR Spectroscopy:

  • A strong absorption band corresponding to the C=O stretch of the ester group is expected around 1720-1730 cm⁻¹.

  • Characteristic strong, asymmetric and symmetric stretching bands for the nitro group (NO₂) are anticipated around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-O stretching bands for the ester will likely be observed in the 1200-1300 cm⁻¹ region.

Conclusion

This compound, while not as extensively studied as its isomers, represents a promising building block for organic synthesis. Its synthesis from 3-bromo-2-nitrobenzoic acid is straightforward, and its trifunctional nature allows for a diverse range of chemical transformations. Researchers in drug discovery and materials science may find this compound to be a valuable intermediate for the development of novel molecules with unique properties. Further investigation into the specific reactivity and applications of this compound is warranted and could unveil new avenues for synthetic innovation.

References

  • US Patent US20180334443A1, "An improved process for synthesis of lenalidomide," Google P
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  • CN Patent CN103880683A, "Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde," Google P
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A Technical Guide to the Spectroscopic Characterization of Methyl 3-bromo-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic signature of Methyl 3-bromo-2-nitrobenzoate, a substituted aromatic compound with significant potential as a pharmaceutical intermediate. In the absence of a complete, publicly available experimental dataset for this specific isomer, this document leverages established principles of spectroscopic analysis and comparative data from structurally related compounds to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification, characterization, and purity assessment of this compound.

Introduction: The Structural Elucidation Imperative

This compound is an aromatic ester whose specific substitution pattern—a bromine atom and a nitro group ortho and meta to the methyl ester, respectively—governs its reactivity and potential utility as a building block in organic synthesis. Accurate structural confirmation is a cornerstone of chemical research and development, ensuring the integrity of subsequent reactions and the validity of biological testing. Spectroscopic techniques provide a non-destructive window into the molecular structure, offering definitive proof of identity.

This guide will delve into the predicted spectroscopic data for this compound. The causality behind the expected spectral features will be explained, grounded in the electronic effects of its constituent functional groups. By understanding why the spectrum should appear a certain way, researchers can more confidently interpret experimental data and troubleshoot synthetic pathways.

Molecular Structure and Predicted Spectroscopic Correlations

The arrangement of substituents on the benzene ring creates a unique electronic environment that is directly probed by spectroscopic methods. The electron-withdrawing nature of both the nitro (-NO₂) group and the bromine (-Br) atom, combined with the ester functionality (-COOCH₃), dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate distinct signals for the aromatic protons, the methyl ester protons, and the unique carbon environments.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals in both the aromatic and aliphatic regions. The chemical shifts of the aromatic protons are significantly influenced by the anisotropic effects of the benzene ring and the electronic nature of the substituents.

  • Aromatic Protons (δ 7.5-8.5 ppm): The three protons on the aromatic ring will appear as a complex multiplet or as distinct doublets and triplets, depending on the coupling constants.

    • H-6: This proton is ortho to the bulky bromine atom and will likely experience steric hindrance, potentially influencing its chemical shift. It is coupled to H-5.

    • H-5: This proton is coupled to both H-4 and H-6.

    • H-4: This proton is ortho to the strongly electron-withdrawing nitro group, which will shift it significantly downfield. It is coupled to H-5.

  • Methyl Protons (δ ~3.9 ppm): The three protons of the methyl ester group (-OCH₃) are chemically equivalent and will appear as a sharp singlet. This is a characteristic peak for methyl esters.[1]

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (H-4, H-5, H-6)7.5 - 8.5mN/A
Methyl (-OCH₃)~ 3.9sN/A
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

  • Carbonyl Carbon (δ ~165 ppm): The carbon of the ester carbonyl group (C=O) is typically found in this downfield region.[1]

  • Aromatic Carbons (δ 120-150 ppm): Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbons directly attached to the electron-withdrawing substituents (C-2 bearing the nitro group and C-3 bearing the bromine) will be significantly deshielded.

  • Methyl Carbon (δ ~52 ppm): The carbon of the methyl ester group (-OCH₃) will appear as a sharp signal in the aliphatic region.[1]

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~ 165
Aromatic (C-NO₂)~ 148
Aromatic (C-Br)~ 122
Aromatic (C-COOCH₃)~ 132
Aromatic (C-H)125 - 136
Methyl (-OCH₃)~ 52
Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR, which can serve as an internal reference.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

cluster_workflow NMR Workflow prep Sample Preparation (5-10 mg in CDCl₃) acq_h1 ¹H NMR Acquisition (400 MHz) prep->acq_h1 acq_c13 ¹³C NMR Acquisition (Proton Decoupled) prep->acq_c13 proc Data Processing (FT, Phasing, Baseline) acq_h1->proc acq_c13->proc analysis Spectral Analysis (Shifts, Coupling, Integration) proc->analysis

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for identifying the presence of key bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions from the carbonyl, nitro, and aromatic groups.

  • C=O Stretch (Ester): A strong, sharp absorption band is expected around 1730 cm⁻¹ . This is a characteristic peak for the carbonyl group in an ester.

  • N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹ .[2]

  • C-O Stretch (Ester): An absorption band in the region of 1250-1300 cm⁻¹ is expected for the C-O single bond of the ester.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene ring.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ , while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹ .

  • C-Br Stretch: A weak absorption in the fingerprint region, typically between 500-600 cm⁻¹ , is expected for the carbon-bromine bond.

Predicted IR Data
Functional Group Predicted Absorption (cm⁻¹)
C=O (Ester)~ 1730
N-O (Asymmetric)~ 1530
N-O (Symmetric)~ 1350
C-O (Ester)1250 - 1300
C=C (Aromatic)1450 - 1600
C-H (Aromatic)> 3000
C-H (Aliphatic)< 3000
C-Br500 - 600
Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires placing a small amount of the solid sample directly on the ATR crystal.

  • Background Scan: A background spectrum of the empty sample compartment (or just the KBr pellet/ATR crystal) is recorded. This is crucial to subtract any atmospheric absorptions (like CO₂ and water vapor).

  • Sample Scan: The sample is placed in the instrument, and the spectrum is recorded.

  • Data Processing: The background is automatically subtracted from the sample spectrum by the instrument's software to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure.

Predicted Mass Spectrum

For this compound (C₈H₆BrNO₄), the molecular weight is approximately 260.04 g/mol .[3][4]

  • Molecular Ion Peak (M⁺): Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. This is because bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This isotopic signature is a definitive indicator of the presence of a single bromine atom. The expected peaks will be at m/z ≈ 259 and 261.

  • Key Fragmentation Patterns:

    • Loss of -OCH₃: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), leading to a fragment ion at m/z ≈ 228/230.

    • Loss of -NO₂: The loss of the nitro group (•NO₂) would result in a fragment at m/z ≈ 213/215.

    • Loss of -Br: Cleavage of the carbon-bromine bond would lead to a fragment at m/z ≈ 180.

Predicted MS Data
m/z Identity Notes
259 / 261[M]⁺Molecular ion peak with bromine isotope pattern
228 / 230[M - OCH₃]⁺Loss of the methoxy radical
213 / 215[M - NO₂]⁺Loss of the nitro group
180[M - Br]⁺Loss of the bromine radical
Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for purified samples.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for small molecules, as it provides reproducible fragmentation patterns.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

cluster_fragmentation MS Fragmentation Pathway M [M]⁺ m/z 259/261 M_OCH3 [M - OCH₃]⁺ m/z 228/230 M->M_OCH3 - •OCH₃ M_NO2 [M - NO₂]⁺ m/z 213/215 M->M_NO2 - •NO₂ M_Br [M - Br]⁺ m/z 180 M->M_Br - •Br

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This guide outlines the predicted spectroscopic characteristics of this compound based on fundamental principles and comparative analysis. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a multi-faceted and robust methodology for the structural confirmation of this compound. By understanding the expected data and the reasoning behind it, researchers are better equipped to interpret experimental results, confirm the successful synthesis of the target molecule, and ensure its purity for further applications in drug discovery and development.

References

An In-Depth Technical Guide to the Physical Properties of Methyl 3-Bromo-2-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Physicochemical Profile of Methyl 3-Bromo-2-Nitrobenzoate

This compound, a halogenated and nitrated aromatic ester, represents a key molecular scaffold in the landscape of synthetic organic chemistry. Its strategic placement of bromo, nitro, and methyl ester functionalities on the benzene ring imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of a diverse array of more complex molecules. The presence of these functional groups allows for a variety of chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group to an amine, and hydrolysis or transesterification of the ester. These synthetic pathways are fundamental in the development of novel pharmaceutical agents, agrochemicals, and materials.

A comprehensive understanding of the physical properties of this compound is paramount for its effective utilization in research and development. Key parameters such as melting and boiling points not only serve as indicators of purity but also dictate the conditions required for handling, reaction setup, and purification. This guide provides a detailed overview of the core physical properties of this compound, supported by robust experimental protocols for their determination, ensuring both scientific integrity and practical applicability.

Core Physical Properties of this compound

The physical characteristics of a compound are a direct consequence of its molecular structure and the intermolecular forces at play. For this compound, the presence of a polar nitro group and a bromine atom, alongside the methyl ester, results in a crystalline solid at room temperature with a defined melting point and a relatively high boiling point.

Quantitative Data Summary

The experimentally determined and predicted physical properties of this compound (CAS Number: 104670-71-5) are summarized in the table below. This data is crucial for designing experimental setups and for the purification of the compound.

Physical PropertyValueData TypeSource(s)
Melting Point 116-117 °CExperimental[1][2]
Boiling Point 287.9 ± 20.0 °CPredicted[1][2]
Molecular Formula C₈H₆BrNO₄-[1][2]
Molecular Weight 260.04 g/mol -[1][2]
Density 1.673 ± 0.06 g/cm³Predicted[1][2]

Experimental Determination of Physical Properties: A Methodological Deep Dive

The precise determination of physical properties such as melting and boiling points is fundamental to the characterization and quality control of chemical compounds. The following sections provide detailed, self-validating protocols for these measurements, grounded in established laboratory techniques.

Melting Point Determination: The Capillary Method

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range. The capillary method, utilizing a melting point apparatus, is a standard and reliable technique for this determination.

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. This can be achieved by gently crushing the crystals with a mortar and pestle. A fine powder ensures uniform heat distribution.

  • Capillary Tube Packing: Introduce a small amount of the powdered sample into the open end of a capillary tube (sealed at one end). Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 2-3 mm.

  • Apparatus Setup: Place the packed capillary tube into the heating block of a digital melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, it is efficient to first perform a rapid determination by heating at a rate of 10-20 °C per minute to identify an approximate range.

  • Accurate Measurement: For a precise measurement, set the apparatus to heat at a slow, controlled rate of 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the expected melting point. A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has transformed into a clear liquid (the completion of melting). This range is the melting point of the sample.

MeltingPointWorkflow A Sample Preparation (Dry and Powdered) B Capillary Tube Packing (2-3 mm height) A->B C Placement in Melting Point Apparatus B->C D Controlled Heating (1-2 °C/min) C->D E Observation and Recording (Onset and Completion) D->E F Report Melting Point Range E->F

Caption: Workflow for the determination of melting point using the capillary method.

Boiling Point Determination: The Micro Boiling Point Method

For determining the boiling point of a liquid, especially when only a small sample is available, the micro boiling point method is highly effective. This technique relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Apparatus Assembly: Attach a small test tube containing 0.2-0.3 mL of the liquid sample to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

  • Capillary Inversion: Place a capillary tube (sealed at one end) into the test tube with the open end facing downwards.

  • Heating Bath: Immerse the assembly in a heating bath (e.g., a Thiele tube or a beaker filled with a high-boiling point liquid like mineral oil or silicone oil). The heat should be applied to the side arm of the Thiele tube or to the beaker to ensure even heat distribution.

  • Controlled Heating: Heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

  • Observation of Bubbling: As the temperature approaches the boiling point, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube. This indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure.

  • Cooling and Recording: Turn off the heat and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube.

BoilingPointWorkflow A Apparatus Assembly (Test Tube, Thermometer) B Inversion of Capillary Tube A->B C Immersion in Heating Bath B->C D Controlled Heating and Observation of Bubbling C->D E Cooling and Recording (Liquid Enters Capillary) D->E F Report Boiling Point E->F

Caption: Workflow for the micro determination of boiling point.

Conclusion: A Foundation for Further Research

This guide has provided a focused and in-depth overview of the key physical properties of this compound, a compound of significant interest in synthetic chemistry. The provided melting and predicted boiling points serve as crucial data for its practical application. Furthermore, the detailed experimental protocols for the determination of these properties offer a robust framework for ensuring the purity and proper characterization of this and other chemical compounds. By adhering to these methodologies, researchers and scientists can build a solid foundation for their synthetic endeavors, leading to more reliable and reproducible results in the development of new molecules with potential applications in medicine, agriculture, and material science.

References

  • Melting point determination. Link

  • A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-3-nitrobenzoic Acid. Link

  • Methyl 3-bromo-2-nitrobenzoat | 104670-71-5 - ChemicalBook. Link

  • Methyl 3-bromo-2-nitrobenzoat | 104670-71-5 - ChemicalBook (alternative link). Link

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Solubility Profile of Methyl 3-bromo-2-nitrobenzoate: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract: Methyl 3-bromo-2-nitrobenzoate is a substituted aromatic compound with significant potential as an intermediate in pharmaceutical and agrochemical synthesis. However, comprehensive public data on its solubility in common organic solvents is scarce. This guide provides drug development professionals and researchers with a foundational understanding of its physicochemical properties, a theoretically derived solubility profile, and robust, step-by-step experimental protocols for accurate solubility determination. The methodologies presented herein are designed to be self-validating, ensuring reliable data generation for applications ranging from reaction optimization to purification and formulation.

Physicochemical Characterization and Structural Analysis

Understanding the solubility of a compound begins with a thorough analysis of its molecular structure and resulting physical properties. This compound is a multi-functionalized benzene derivative, and each substituent contributes uniquely to its overall polarity and intermolecular interactions.

The key structural features are:

  • Benzene Ring: A nonpolar, hydrophobic core.

  • Methyl Ester Group (-COOCH₃): A polar functional group capable of acting as a hydrogen bond acceptor. It contributes moderately to polarity.

  • Nitro Group (-NO₂): A strongly polar, electron-withdrawing group. It significantly increases the molecule's polarity and potential for dipole-dipole interactions but is not a hydrogen bond donor.

  • Bromo Group (-Br): A halogen substituent that increases the molecular weight and lipophilicity of the compound while having a minimal impact on polarity.

These features create a molecule with a complex polarity profile—a nonpolar core functionalized with highly polar groups. This structure suggests that its solubility will be highly dependent on the solvent's ability to engage in specific intermolecular interactions.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 104670-71-5[1]
Molecular Formula C₈H₆BrNO₄[1]
Molecular Weight 260.04 g/mol [1]
Appearance Solid (predicted)[2]

Theoretical Solubility Profile: Predicting Behavior

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.[3] The presence of both a large nonpolar aromatic surface and highly polar functional groups suggests that solvents of intermediate polarity (polar aprotic) will be most effective.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the benzene ring can interact via van der Waals forces, these solvents cannot effectively solvate the highly polar nitro and ester groups.

  • Polar Aprotic Solvents (e.g., Acetone, DCM, Ethyl Acetate, THF): High solubility is predicted. These solvents possess a significant dipole moment capable of interacting with the nitro and ester groups, while their organic character can accommodate the nonpolar benzene ring. Data for the related isomer, Methyl 2-bromo-3-nitrobenzoate, shows solubility in Dichloromethane (DCM) and Ethyl Acetate, supporting this prediction.[4]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to low solubility is expected. While these solvents can act as hydrogen bond acceptors for the ester's oxygen atoms, the compound cannot donate hydrogen bonds. The energy cost of disrupting the solvent's strong hydrogen-bonding network may not be fully compensated by solute-solvent interactions. A related compound, Methyl 3-nitrobenzoate, is only slightly soluble in ethanol and methanol.[5]

  • Aqueous Solvents (e.g., Water): Insoluble. The large, hydrophobic benzene ring and the lack of hydrogen bond donating groups mean the molecule cannot overcome the strong cohesive energy of water.

The following diagram illustrates the logical flow for selecting an appropriate solvent based on the compound's structural features.

G cluster_solute Solute: this compound cluster_solvent Solvent Selection Logic Solute Structural Features: - Aromatic Ring (Nonpolar) - Nitro Group (V. Polar, Aprotic) - Ester Group (Polar, H-bond Acceptor) - Bromo Group (Lipophilic) Polarity Evaluate Solvent Polarity Solute->Polarity 'Like Dissolves Like' Nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) Polarity->Nonpolar Low Polarity PolarAprotic Polar Aprotic Solvents (e.g., Acetone, DCM, THF) Polarity->PolarAprotic Mid-High Polarity (No H-Bond Donors) PolarProtic Polar Protic Solvents (e.g., Methanol, Water) Polarity->PolarProtic High Polarity (H-Bond Donors) Result1 Predicted Outcome: LOW SOLUBILITY Nonpolar->Result1 Mismatch with polar groups Result2 Predicted Outcome: HIGH SOLUBILITY PolarAprotic->Result2 Good match for all features Result3 Predicted Outcome: MODERATE/LOW SOLUBILITY PolarProtic->Result3 Partial mismatch (disrupts H-bonding)

Caption: Solvent selection logic for this compound.

Experimental Protocols for Solubility Determination

Where published data is unavailable, direct experimental measurement is essential. The following protocols provide a systematic approach to determine both qualitative and quantitative solubility.

Protocol 1: Qualitative Solubility Screening

Objective: To rapidly assess solubility in a range of solvents and identify suitable candidates for recrystallization or quantitative analysis.

Causality: This method is a cost-effective first pass. By using a fixed, small solvent volume and incremental solute addition, we can quickly categorize solubility as "soluble," "sparingly soluble," or "insoluble." This informs the design of more rigorous quantitative experiments, preventing wasted material.[6]

Materials:

  • This compound

  • Test tubes or small glass vials (e.g., 4 mL)

  • Graduated pipette or micropipettes

  • Vortex mixer

  • Selection of solvents: Dichloromethane (DCM), Ethyl Acetate, Acetone, Toluene, Ethanol, Methanol, Water.

Procedure:

  • Preparation: Add 2 mL of a single solvent to a clean, dry test tube.

  • Initial Addition: Add approximately 5 mg of this compound to the solvent.

  • Mixing: Cap the tube and vortex for 30-60 seconds.

  • Observation: Visually inspect the solution against a contrasting background. Note if all solid has dissolved. The absence of any visible solid particles indicates solubility at ~2.5 mg/mL.

  • Incremental Addition: If the solid dissolved completely, add another 5 mg of the compound and repeat steps 3 and 4. Continue this process until solid material remains undissolved.

  • Classification:

    • Soluble: >20 mg dissolves in 2 mL (>10 mg/mL).

    • Sparingly Soluble: Between 1-20 mg dissolves in 2 mL (0.5-10 mg/mL).

    • Insoluble: <1 mg dissolves in 2 mL (<0.5 mg/mL).

  • Record Keeping: Record the observations for each solvent tested in a clear, tabular format.

Protocol 2: Quantitative Solubility by Gravimetric Analysis (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Causality: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7] By agitating an excess of the solid with the solvent for an extended period (24-72 hours), we ensure the solution becomes fully saturated. Subsequent separation of the solid and careful evaporation of the solvent from a known volume of the saturated solution allows for a precise, gravimetric determination of the dissolved solute mass. This method is self-validating because approaching equilibrium from both undersaturated and supersaturated states should converge to the same value.[8]

Materials:

  • This compound

  • Scintillation vials or flasks with airtight caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Pre-weighed glass vials for evaporation

  • Analytical balance (readable to 0.1 mg)

  • Pipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Sample Preparation: Add an excess of this compound to a flask (e.g., add ~100 mg to 10 mL of the chosen solvent). The key is to ensure undissolved solid remains visible throughout the experiment.

  • Equilibration: Seal the flask tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. Allow the mixture to equilibrate for at least 24 hours. 48-72 hours is recommended to guarantee equilibrium.

  • Phase Separation: After equilibration, allow the flask to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

  • Sample Withdrawal: Carefully draw a known volume of the clear supernatant (e.g., 5.00 mL) into a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a pre-weighed, clean, and dry evaporation vial.

    • Critical Step: Filtration prevents undissolved microparticles from being transferred, which would falsely inflate the solubility measurement. The filter must be compatible with the solvent.

  • Solvent Evaporation: Place the vial in a drying oven at a moderate temperature (e.g., 40-50 °C) or use a vacuum desiccator until all solvent has evaporated and a constant weight of the dried solid residue is achieved.

  • Measurement and Calculation: Weigh the vial containing the dried solute.

    • Solubility (mg/mL) = (Final Weight - Initial Vial Weight) / Volume of solution withdrawn (mL)

  • Validation: Perform the experiment in triplicate to ensure reproducibility.

The following diagram outlines this comprehensive experimental workflow.

G start Start: Receive Compound qual_screen Protocol 1: Qualitative Screening (Multiple Solvents) start->qual_screen decision Identify Promising Solvents qual_screen->decision quant_setup Protocol 2 Setup: Add Excess Solid to Chosen Solvent decision->quant_setup Select 1-3 Solvents shake Equilibrate on Shaker (24-72h, const. Temp) quant_setup->shake settle Settle Undissolved Solid (2h) shake->settle filter Withdraw & Filter Supernatant (0.22µm) settle->filter weigh1 Transfer to Pre-Weighed Evaporation Vial filter->weigh1 evap Evaporate Solvent to Dryness weigh1->evap weigh2 Measure Final Weight of Vial + Residue evap->weigh2 calc Calculate Solubility (mg/mL) weigh2->calc end End: Quantitative Data calc->end

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Whitepaper: Methyl 3-bromo-2-nitrobenzoate as a Cornerstone Starting Material for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-bromo-2-nitrobenzoate has emerged as a preeminent building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its strategic arrangement of functional groups—a bromine atom activated for nucleophilic substitution, a nitro group poised for reduction and subsequent cyclization, and a versatile ester moiety—offers a powerful and convergent platform for the construction of complex molecular architectures. This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of the core reactivity of this compound. We will dissect key synthetic transformations, explain the causality behind experimental choices, provide field-proven protocols, and illustrate its application in the synthesis of novel heterocyclic compounds, such as quinazolinones, which are prevalent scaffolds in numerous FDA-approved drugs.

Introduction: The Strategic Value of this compound

This compound (CAS No: 59006-29-0) is a highly functionalized aromatic compound whose synthetic utility is derived from the orthogonal reactivity of its substituents. The electron-withdrawing nature of the nitro group, positioned ortho to the bromine atom, is the linchpin of this molecule's reactivity. This electronic arrangement significantly acidifies the aromatic ring, making the carbon atom bearing the bromine highly electrophilic and susceptible to nucleophilic attack—a stark contrast to the typical electrophilic substitution chemistry of benzene.

This inherent reactivity profile allows for a logical and stepwise elaboration of the molecule. The bromine can be displaced to introduce diversity, while the nitro group serves as a masked amine, ready to be unmasked to facilitate intramolecular ring-forming reactions. This guide will demonstrate how these features are exploited to forge complex structures from a readily available starting material.

Physicochemical Properties
PropertyValue
Molecular Formula C₈H₆BrNO₄[1]
Molecular Weight 260.04 g/mol [1]
Appearance Off-white to pale yellow powder
CAS Number 59006-29-0

Core Synthetic Transformations and Mechanistic Insights

The true power of this compound lies in its capacity to undergo a series of high-yielding and predictable transformations. The following sections detail the most critical reactions, offering both mechanistic understanding and practical, actionable protocols.

Key Transformation 1: Nucleophilic Aromatic Substitution (SNAr)

The primary and most exploited reaction of this substrate is the nucleophilic aromatic substitution (SNAr) of the bromide.

Expertise & Causality: Unlike standard SN1 and SN2 reactions, the SNAr pathway does not proceed via backside attack or a carbocation intermediate. Instead, it follows an addition-elimination mechanism.[2] The reaction's success is critically dependent on the presence of a strong electron-withdrawing group, like the nitro group, positioned ortho or para to the leaving group (bromine).[2][3] This positioning is essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. The ortho-nitro group delocalizes the negative charge, lowering the activation energy of this rate-determining step and facilitating the substitution.[3][4]

Caption: SNAr Addition-Elimination Mechanism.

Protocol 1: General Procedure for SNAr with an Amine

  • Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add the desired amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq.).

  • Reaction: Heat the reaction mixture to 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with an organic solvent like Ethyl Acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Key Transformation 2: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal step that unlocks a vast array of subsequent chemical transformations, most notably intramolecular cyclizations.[5]

Expertise & Causality: The choice of reducing agent is critical to ensure chemoselectivity. The goal is to reduce the nitro group without affecting the methyl ester. Catalytic hydrogenation using Palladium on carbon (Pd/C) is highly effective and clean, as the byproduct is water.[6] Alternatively, metal-acid systems like Tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid are robust and economical methods for this transformation.[5][6][7] These methods are generally mild enough to preserve the ester functionality.

Protocol 2: Reduction using Tin(II) Chloride

  • Setup: To a solution of the methyl 2-nitrobenzoate derivative (1.0 eq.) in Ethanol (EtOH) or Ethyl Acetate, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.).

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acid and precipitate tin salts.

  • Filtration & Extraction: Filter the resulting slurry through a pad of Celite®, washing the pad thoroughly with Ethyl Acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer with Ethyl Acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the desired methyl 2-aminobenzoate derivative, which is often pure enough for the next step.

Application Showcase: Synthesis of Quinazolinone Scaffolds

The true synthetic elegance of this compound is demonstrated in multi-step sequences that lead to high-value heterocyclic cores. Quinazolinones are a prominent class of N-heterocycles found in numerous pharmacologically active compounds.[8][9] The following workflow illustrates a convergent and efficient synthesis of a quinazolinone derivative.

Caption: Workflow for Quinazolinone Synthesis.

This pathway is highly convergent:

  • Nitro Reduction: The nitro group is first reduced to an amine as described in Protocol 2.

  • Amide Formation: The resulting aniline is then acylated with an appropriate acyl chloride or anhydride to form an amide.

  • Intramolecular Cyclization: The final key step is a copper or palladium-catalyzed intramolecular C-N bond formation (e.g., Ullmann condensation or Buchwald-Hartwig amination) between the amide nitrogen and the carbon bearing the bromine.[10] This ring-closing reaction forges the quinazolinone core.

This strategy allows for the introduction of diversity at two key positions: the acyl group (from the acyl chloride) and potentially through a final SNAr or cross-coupling reaction if a different nucleophile is used in the cyclization step.

Summary of Synthetic Potential

The strategic utility of this compound can be summarized in the following table, providing a quick-reference guide for synthetic chemists.

Reaction TypeReagents & ConditionsResulting TransformationKey Application
Nucleophilic Aromatic Substitution R-NH₂, K₂CO₃, DMSO, 100 °CC-Br → C-NIntroduction of amine diversity
Nitro Reduction SnCl₂·2H₂O, EtOH, Reflux-NO₂ → -NH₂Unmasking the amine for cyclization
Suzuki Coupling Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂OC-Br → C-ArC-C bond formation, biaryl synthesis
Ester Hydrolysis LiOH, THF/H₂O-COOMe → -COOHAccess to the corresponding carboxylic acid
Amide Coupling R-NH₂, EDC/HOBt or HATU-COOH → -CONHRPeptide bond formation, amide synthesis

Conclusion

This compound is far more than a simple aromatic halide; it is a master key for unlocking complex chemical space. Its predictable and robust reactivity allows for the sequential and controlled introduction of functional groups, culminating in the efficient synthesis of high-value heterocyclic systems. The interplay between the activated bromine and the latent amine functionality of the nitro group provides a powerful and logical pathway for constructing molecules of significant interest to the pharmaceutical and agrochemical industries. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently employ this versatile starting material in their synthetic endeavors, accelerating the discovery of novel compounds.

References

Methodological & Application

Application Notes & Protocols: Methyl 3-bromo-2-nitrobenzoate as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-bromo-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a versatile synthon in modern medicinal chemistry. Its unique substitution pattern, featuring vicinal nitro and ester groups alongside a bromine atom, provides three distinct and orthogonally reactive sites. This guide offers an in-depth exploration of its chemical logic, strategic applications, and detailed protocols for its synthesis and subsequent transformations. The content herein is designed for researchers, chemists, and drug development professionals seeking to leverage this intermediate for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic scaffolds with potential therapeutic activity.

Introduction: The Strategic Value of this compound

In the landscape of pharmaceutical development, the efficiency and modularity of a synthetic route are paramount. The selection of starting materials and key intermediates dictates the feasibility and economic viability of producing an Active Pharmaceutical Ingredient (API). This compound emerges as a valuable building block due to the strategic placement of its functional groups.

  • The Aryl Bromide: Serves as a canonical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.

  • The Nitro Group: Acts as a potent electron-withdrawing group, influencing the reactivity of the aromatic ring. Critically, it is a precursor to an aniline moiety via reduction, a key functional group in a vast array of bioactive molecules.

  • The Methyl Ester: Provides a site for modifications such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for further diversification or linkage to other molecular fragments.

The interplay of these groups allows for a stepwise and controlled elaboration of the molecular scaffold, making it an attractive intermediate for library synthesis and lead optimization campaigns.

Physicochemical & Safety Data

Precise physicochemical data for this compound is not widely published. The data presented below is for the closely related and commercially available isomer, Methyl 2-bromo-3-nitrobenzoate , and should be used as an approximate reference. Researchers must determine the properties of the 3-bromo isomer empirically.

PropertyValue (for Methyl 2-bromo-3-nitrobenzoate)Reference
CAS Number 5337-09-7[1]
Molecular Formula C₈H₆BrNO₄[1]
Molecular Weight 260.04 g/mol [1]
Appearance Brown or yellow solid[1]
Melting Point Not widely reported; crystalline solid[2]
Purity Typically ≥ 96% (HPLC)[1]
Safety & Handling
  • Hazard Statement: Based on related compounds, this compound should be handled as a substance that may cause skin and eye irritation. Aromatic nitro compounds should be treated with caution.

  • Precautionary Measures:

    • Work in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a cool, dry place away from strong oxidizing agents.

Synthetic Protocols: Preparation and Key Transformations

The true value of an intermediate is demonstrated through its practical application. The following protocols provide robust, step-by-step methods for the synthesis of this compound and a representative, high-impact downstream reaction.

Protocol 1: Two-Step Synthesis of this compound

This protocol outlines a logical and efficient synthesis starting from commercially available 2-nitrobenzoic acid. The strategy involves an initial Fischer esterification followed by a regioselective bromination, where the strongly meta-directing nitro group dictates the position of the incoming electrophile.

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Electrophilic Bromination 2-Nitrobenzoic_Acid 2-Nitrobenzoic Acid Methyl_2-nitrobenzoate Methyl 2-nitrobenzoate 2-Nitrobenzoic_Acid->Methyl_2-nitrobenzoate  MeOH, H₂SO₄ (cat.)  Reflux Methyl_2-nitrobenzoate_2 Methyl 2-nitrobenzoate Product This compound Methyl_2-nitrobenzoate_2->Product  Br₂, FeBr₃  (or NBS, H₂SO₄)

Caption: Proposed synthetic workflow for this compound.

Part A: Esterification of 2-Nitrobenzoic Acid

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrobenzoic acid (25.0 g, 0.15 mol).

  • Reagent Addition: Add methanol (250 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (5 mL) with stirring.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.

  • Work-up: Cool the reaction mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 500 mL of ice-cold water. A white to pale yellow solid, methyl 2-nitrobenzoate, will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral (pH ~7), and then wash with a small amount of cold methanol.

  • Drying: Dry the product under vacuum to yield methyl 2-nitrobenzoate, which can be used in the next step without further purification.

Part B: Bromination of Methyl 2-nitrobenzoate

  • Setup: In a 250 mL three-neck flask fitted with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HBr gas), place methyl 2-nitrobenzoate (18.1 g, 0.10 mol) and dissolve it in a suitable solvent like dichloromethane or 1,2-dichloroethane (100 mL).

  • Catalyst: Add anhydrous iron(III) bromide (FeBr₃) (1.0 g, 3.4 mmol) as a catalyst.

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add bromine (5.6 mL, 17.6 g, 0.11 mol) dropwise from the addition funnel over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. The nitro group strongly directs the bromination to the meta position, yielding the desired 3-bromo isomer as the major product.[3]

  • Work-up: Quench the reaction by carefully pouring the mixture into a cold aqueous solution of sodium bisulfite (10% w/v) to destroy any excess bromine.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Protocol 2: Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds, and it is a cornerstone of modern pharmaceutical synthesis.[4] This protocol details a representative coupling of this compound with an arylboronic acid, demonstrating its utility in constructing biaryl scaffolds.

G Start This compound + Arylboronic Acid Reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Start->Reaction Inert Atmosphere (N₂ or Ar) Workup Aqueous Workup & Extraction Reaction->Workup Reaction Monitoring (TLC/LC-MS) Purification Column Chromatography Workup->Purification Product Coupled Biaryl Product Purification->Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Base, e.g., aqueous Potassium Carbonate (K₂CO₃) solution (2M, 2.0 eq)

  • Solvent system, e.g., Toluene and Water

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for reflux and extraction

Step-by-Step Procedure:

  • Setup: To a flame-dried Schlenk flask or round-bottom flask, add this compound (e.g., 2.60 g, 10 mmol), the desired arylboronic acid (12 mmol), and the palladium catalyst (e.g., 346 mg, 0.3 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.[5]

  • Solvent/Base Addition: Under a positive pressure of inert gas, add toluene (50 mL) via syringe, followed by the 2M aqueous solution of K₂CO₃ (10 mL, 20 mmol).

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously to ensure good mixing between the organic and aqueous phases.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product. The retention of configuration is a key feature of the Suzuki reaction.[4]

Conclusion: A Versatile Tool for Drug Discovery

This compound represents a powerful and versatile intermediate for pharmaceutical synthesis. Its densely packed and strategically positioned functional groups provide a robust platform for generating molecular complexity. The protocols provided herein offer reliable methods for both its synthesis and its application in one of modern chemistry's most important transformations, the Suzuki-Miyaura coupling. By understanding the intrinsic reactivity and applying these validated protocols, researchers can effectively incorporate this building block into their synthetic campaigns to accelerate the discovery and development of novel therapeutic agents.

References

  • Celgene Corporation. (2019). Process for synthesis of lenalidomide. U.S. Patent No. 10,392,364 B2.
  • Ressner, E. (2016). How would you synthesize methyl meta-nitrobenzoate from bromobenzene? Quora. Retrieved from [Link]

  • Pharmaffiliates. (2025). Key Intermediate: The Role of 3-Bromo-5-nitrobenzoic Acid in Drug Discovery. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. YouTube. Retrieved from [Link]

  • Nance, K. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. Retrieved from [Link]

  • Google Patents. (2014). Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde. CN Patent 103880683A.
  • Palomo, L. L. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Leslie, J. M. (2023). Suzuki Reaction example 3. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Application Notes and Protocols for the Reactivity of Methyl 3-bromo-2-nitrobenzoate with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-bromo-2-nitrobenzoate is a versatile synthetic intermediate characterized by a strategically functionalized benzene ring. The presence of a bromine atom, a strong electron-withdrawing nitro group, and a methyl ester functionality imparts a unique reactivity profile, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the reaction of this compound with various nucleophiles. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. The primary reaction manifolds discussed are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, providing a roadmap for the synthesis of a diverse array of substituted aromatic compounds.

Chemical Profile and Reactivity Overview

This compound possesses a unique electronic and steric environment that dictates its reactivity. The potent electron-withdrawing nature of the nitro group, positioned ortho to the bromine atom, significantly activates the aryl halide towards nucleophilic attack. This activation is a cornerstone of its utility in SNAr reactions. Concurrently, the carbon-bromine bond provides a handle for a suite of modern palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The strategic placement of the substituents allows for the synthesis of a variety of complex molecules. For instance, the bromine can be replaced by a nucleophile, and the nitro group can subsequently be reduced to an amine, opening pathways to a wide range of heterocyclic structures and other functionalized derivatives.[1]

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a powerful tool for the direct introduction of heteroatom nucleophiles onto the aromatic ring of this compound. The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The strong electron-withdrawing nitro group at the ortho position is crucial for stabilizing the negative charge of this intermediate, thereby facilitating the reaction.[2]

Diagram: SNAr Mechanism

SNAr_Mechanism Start This compound + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Addition Product Substituted Product + Br⁻ Meisenheimer->Product Elimination

Caption: Generalized mechanism for the SNAr reaction.

Reaction with Amine Nucleophiles (N-Arylation)

The reaction of this compound with primary and secondary amines provides a direct route to N-aryl compounds, which are prevalent motifs in pharmaceuticals.

Protocol 1: General Procedure for N-Arylation via SNAr

  • Materials:

    • This compound (1.0 equiv)

    • Amine (primary or secondary, 1.2-1.5 equiv)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2.0-3.0 equiv)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried round-bottom flask, add this compound and the base.

    • Evacuate and backfill the flask with an inert gas.

    • Add the anhydrous solvent, followed by the amine.

    • Heat the reaction mixture with vigorous stirring. The optimal temperature typically ranges from 80-120 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Table 1: Representative Conditions for SNAr with Amines

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
MorpholineK₂CO₃DMF1006-1285-95
AnilineCs₂CO₃DMSO12012-2470-85
BenzylamineEt₃NNMP908-1680-90

Note: These conditions are starting points and may require optimization for specific substrates.

Reaction with Thiol Nucleophiles (S-Arylation)

Thiolates are excellent nucleophiles for SNAr reactions, leading to the formation of aryl thioethers.

Protocol 2: General Procedure for S-Arylation via SNAr

  • Materials:

    • This compound (1.0 equiv)

    • Thiol (1.1 equiv)

    • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

    • Base (e.g., NaH or K₂CO₃, 1.2 equiv)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the thiol in the anhydrous solvent.

    • Cool the solution in an ice bath and add the base portion-wise.

    • Stir the mixture at room temperature for 30 minutes to form the thiolate.

    • Add a solution of this compound in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction by adding saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the crude product by column chromatography.

Reaction with Phenols (O-Arylation)

The synthesis of diaryl ethers can be achieved through the reaction of this compound with phenols under basic conditions.

Protocol 3: General Procedure for O-Arylation via SNAr

  • Materials:

    • This compound (1.0 equiv)

    • Phenol (1.2 equiv)

    • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

    • Strong base (e.g., NaH or K₂CO₃, 1.5 equiv)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flask containing the phenol under an inert atmosphere, add the anhydrous solvent.

    • Add the base at room temperature and stir for 30-60 minutes to form the phenoxide.

    • Add the this compound and heat the mixture to 100-140 °C.

    • Monitor the reaction for completion.

    • After cooling, perform an aqueous workup and extraction.

    • Purify the resulting diaryl ether by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

For nucleophiles that are less reactive in SNAr reactions or when milder conditions are required, palladium-catalyzed cross-coupling reactions are the methods of choice. These reactions offer a broad substrate scope and excellent functional group tolerance.[3]

Diagram: General Pd-Catalyzed Cross-Coupling Cycle

Pd_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)(Nu)L₂ OxAdd->Transmetal Transmetalation (Nu-M) Transmetal->Pd0 Reductive Elimination Product Ar-Nu Transmetal->Product Product->Pd0 Regenerates Catalyst

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds.[4] It is particularly useful for coupling less nucleophilic amines or when SNAr reactions are sluggish. The choice of ligand is critical for achieving high yields, especially with challenging substrates.[5]

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XantPhos, BINAP, 2-4 mol%)[6]

    • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄, 1.5-2.5 equiv)

    • Anhydrous aprotic solvent (e.g., Toluene, Dioxane)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk flask.

    • Add the this compound and the amine.

    • Add the anhydrous solvent.

    • Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry, and concentrate.

    • Purify the product by column chromatography.

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination

Amine TypePalladium PrecursorLigandBaseSolvent
Primary AliphaticPd₂(dba)₃XantPhosNaOt-BuToluene
Secondary AliphaticPd(OAc)₂RuPhosCs₂CO₃Dioxane
Primary AromaticPd₂(dba)₃BrettPhosK₃PO₄Toluene

Note: The nitro and ester groups may have compatibility issues with strong bases like NaOt-Bu at elevated temperatures; weaker bases like K₂CO₃ or Cs₂CO₃ may be preferable.[7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound.[8] This reaction can be used to introduce various aryl, heteroaryl, or vinyl groups at the 3-position of this compound.

Protocol 5: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Boronic acid or ester (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

    • Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask, add this compound, the boronic acid/ester, and the base.

    • Evacuate and backfill the flask with an inert gas.

    • Add the palladium catalyst.

    • Add the solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction for completion.

    • Upon cooling, dilute the mixture with an organic solvent and water.

    • Separate the organic layer, wash with brine, dry, and concentrate.

    • Purify the biaryl product by column chromatography or recrystallization.[9]

Table 3: Common Conditions for Suzuki-Miyaura Coupling

Boronic Acid TypePalladium CatalystBaseSolvent System
Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O
Heteroarylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O
Vinylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O

Note: The choice of catalyst and base can be critical for the successful coupling of specific boronic acids.[10]

Applications in Heterocycle Synthesis

This compound is a valuable precursor for the synthesis of various nitrogen and oxygen-containing heterocycles. For example, after nucleophilic substitution at the 3-position, the nitro group at the 2-position can be reduced to an amine, which can then undergo intramolecular cyclization with the adjacent ester group to form lactams or other heterocyclic systems. A common application of related compounds is in the synthesis of benzofurans.[11]

Diagram: Workflow for Heterocycle Synthesis

Heterocycle_Synthesis Start This compound Step1 Nucleophilic Substitution (e.g., with a phenol) Start->Step1 Intermediate O-Aryl Intermediate Step1->Intermediate Step2 Reduction of Nitro Group (e.g., with SnCl₂ or H₂/Pd-C) Intermediate->Step2 Amine Amino Intermediate Step2->Amine Step3 Intramolecular Cyclization Amine->Step3 Product Heterocyclic Product (e.g., Benzofuran derivative) Step3->Product

Caption: A general workflow for the synthesis of heterocyclic compounds.

Safety Considerations

  • This compound should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Palladium catalysts and phosphine ligands can be air-sensitive and pyrophoric; handle under an inert atmosphere.

  • Strong bases such as sodium hydride and sodium tert-butoxide are corrosive and react violently with water.

  • Reactions should be monitored for exothermic events, especially when working on a larger scale.

References

  • Smolecule. (n.d.). Buy Methyl 4-bromo-3-methyl-2-nitrobenzoate | 821773-44-8.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.).
  • Chemistry LibreTexts. (2023, June 30).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • BenchChem. (n.d.).
  • Quora. (2016, July 4).
  • BenchChem. (n.d.).
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • Wikipedia. (n.d.).
  • ResearchGate. (2025, August 5). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
  • MDPI. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
  • ResearchGate. (2025, August 5). Methods for the Preparation of 3-Nitrobenzofurans | Request PDF.
  • Home Sunshine Pharma. (n.d.).
  • JOCPR. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applic
  • Exploring the Synthesis Pathways of 3-Bromo-2-nitrophenol. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans.
  • MDPI. (n.d.).
  • Guidechem. (n.d.).
  • HETEROCYCLES. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • ChemicalBook. (2025, October 31).
  • ResearchGate. (n.d.). Scheme 4. Proposed mechanistic sequence for nucleophilic substitution of primary amines 1 or 5 with alkyl halides 2.
  • NIH. (n.d.).
  • Chemistry LibreTexts. (2020, July 1). 17.
  • OUCI. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migr….
  • YouTube. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction.
  • New Journal of Chemistry (RSC Publishing). (n.d.).
  • PMC - NIH. (2025, July 10). Thiol-thiol cross-clicking using bromo-ynone reagents.
  • PMC - NIH. (2023, October 10). Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes.
  • YouTube. (2022, November 28).
  • PubChem. (n.d.).
  • PMC - NIH. (n.d.). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone.

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Application Notes & Protocols: Suzuki-Miyaura Coupling of Methyl 3-bromo-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-SMC-2401 | Version: 1.0

Introduction: Strategic Importance of Methyl 3-bromo-2-nitrobenzoate

This compound is a valuable substituted aromatic building block in medicinal chemistry and materials science. Its unique electronic and steric profile, featuring a strongly electron-withdrawing nitro group ortho to the bromine and a meta-ester group, makes it an ideal substrate for creating complex molecular architectures. The ortho-nitro group significantly influences the reactivity of the C-Br bond, while the overall substitution pattern provides a scaffold for synthesizing targeted therapeutic agents and functional materials.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides a detailed examination of the critical parameters, field-proven protocols, and troubleshooting advice for the successful Suzuki-Miyaura coupling of this compound with various organoboron partners.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is paramount to rational protocol design and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][3][4]

The three primary stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. The electron-deficient nature of the aromatic ring, due to the ortho-nitro group, facilitates this rate-determining step.[1]

  • Transmetalation: The organic group from the activated organoboron reagent (e.g., a boronic acid treated with a base) is transferred to the Pd(II) center, displacing the halide.[3][5]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][6]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)L₂ (Active Catalyst) OxAd Ar-Pd(II)(Br)L₂ Pd0->OxAd Oxidative Addition (+ Ar-Br) Trans Ar-Pd(II)(R)L₂ OxAd->Trans Transmetalation (+ R-B(OR)₂ + Base) Trans->Pd0 Reductive Elimination (- Ar-R) ArBr This compound (Ar-Br) Boronic Organoboron Reagent (R-B(OR)₂) Product Coupled Product (Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters and Reagent Selection

The success of coupling with this sterically hindered and electronically demanding substrate hinges on the careful selection of each reaction component.

Palladium Catalyst & Ligand

The choice of catalyst and, more importantly, the associated ligand is critical for overcoming the steric hindrance presented by the ortho-nitro group.

  • Ligands: For sterically hindered substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are required.[7][8][9] They promote the reductive elimination step and stabilize the catalytically active species.

    • Buchwald Ligands: Ligands like SPhos and XPhos are highly effective for coupling hindered partners.

    • N-Heterocyclic Carbenes (NHCs): NHC-Pd complexes show excellent activity, often with lower catalyst loadings and under milder conditions.[7][9]

The Boronic Acid/Ester Partner

Aryl, heteroaryl, and vinyl boronic acids or their corresponding esters (e.g., pinacol esters) can be used. Boronic esters offer enhanced stability, which can be advantageous in preventing premature protodeboronation, a common side reaction.[1]

The Base

The base plays a crucial role in activating the boronic acid for transmetalation.[5] The choice of base can significantly impact yield and must be compatible with the ester functionality on the substrate.

  • Carbonates (K₂CO₃, Cs₂CO₃): Commonly used and effective. Cesium carbonate (Cs₂CO₃) is more soluble and often provides superior results in challenging couplings.

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base suitable for many systems.

  • Fluorides (KF, CsF): Can be effective, particularly when hydrolysis of the ester is a concern. A patent for related compounds specifically mentions cesium fluoride as an effective base.[10]

Solvent System

A polar, aprotic solvent is typically required, often with the addition of water to facilitate the dissolution of the base and assist in the transmetalation step.

  • Dioxane/Water: A robust and widely used system.

  • Toluene/Water or DMF/Water: Effective alternatives. The use of aqueous DMF has been reported for Suzuki couplings of aryl bromides.[11]

  • THF: Can be used, especially in protocols where water is rigorously excluded.

Crucial Consideration: All solvents must be thoroughly degassed via sparging with an inert gas (Nitrogen or Argon) for 15-30 minutes prior to use. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

Experimental Protocols & Conditions

Below are two detailed protocols for the Suzuki-Miyaura coupling of this compound. Protocol A is a general-purpose method using a standard catalyst, while Protocol B is optimized for more challenging or sterically demanding coupling partners.

Protocol A: General Coupling with Phenylboronic Acid

This protocol is adapted from standard Suzuki-Miyaura procedures effective for electron-deficient aryl bromides.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, methyl 2-nitro-3-phenylbenzoate.

Protocol B: Coupling with a Sterically Hindered Boronic Acid using a Buchwald Ligand

This protocol is designed for more challenging couplings where steric hindrance is a significant factor.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the sterically hindered boronic acid (1.5 eq.), and cesium carbonate (Cs₂CO₃, 2.5 eq.).

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial under argon, dissolve Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.) and SPhos (0.04 eq.) in a small amount of the reaction solvent (e.g., THF) and stir for 15 minutes.

  • Catalyst Addition: Add the pre-formed catalyst solution to the Schlenk flask containing the reagents.

  • Inert Atmosphere: If not pre-forming the catalyst, add the solid catalyst and ligand to the flask, then seal and purge as described in Protocol A.

  • Solvent Addition: Add degassed THF (or Dioxane) to the flask. Note: Some protocols with Buchwald ligands perform well under anhydrous conditions.

  • Reaction Execution: Heat the mixture to 80-110 °C and stir vigorously for 12-24 hours.

  • Monitoring, Work-up, and Purification: Follow steps 6-8 from Protocol A.

Comparative Table of Reaction Conditions
ParameterProtocol A (General)Protocol B (Hindered)Rationale / Notes
Substrate This compoundThis compoundThe electron-withdrawing nitro group activates the C-Br bond.[1]
Boronic Acid Phenylboronic Acid (1.2 eq.)Hindered Arylboronic Acid (1.5 eq.)An excess of the boronic acid is used to drive the reaction to completion.
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)Pd(OAc)₂ (2 mol%)Pd(dppf)Cl₂ is a robust, air-stable precatalyst.
Ligand dppf (in precatalyst)SPhos (4 mol%)Bulky, electron-rich ligands like SPhos are superior for hindered substrates.[12]
Base K₂CO₃ (2.0 eq.)Cs₂CO₃ (2.5 eq.)Cs₂CO₃ offers better solubility and is often more effective in difficult couplings.
Solvent Dioxane/Water (4:1)THF or DioxaneThe choice between aqueous and anhydrous conditions can be substrate-dependent.
Temperature 80-90 °C80-110 °CHigher temperatures may be needed to overcome the activation barrier for hindered substrates.
Time 4-12 h12-24 hHindered couplings are typically slower.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous degassing of solvents and use a fresh, high-quality catalyst.2. Switch to a stronger base (K₂CO₃ → Cs₂CO₃ or K₃PO₄).3. Increase the temperature in 10 °C increments.
Protodeboronation of Boronic Acid 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature.1. Use a boronic ester (e.g., pinacol ester) instead of the acid.2. Use anhydrous solvents and KF as the base.3. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Homocoupled Biaryl (from Boronic Acid) 1. Oxygen contamination leading to Pd(II) species that promote homocoupling.[1]1. Improve degassing technique. Ensure a strictly inert atmosphere.
Dehalogenation of Starting Material 1. Presence of hydride sources.2. Certain ligand/base combinations.1. Ensure solvents are pure.2. Screen different bases or catalyst systems.
Hydrolysis of the Methyl Ester 1. Base is too strong or reaction time is too long at high temperature.1. Use a milder base like KF or Na₂CO₃.2. Reduce reaction temperature or time if conversion allows.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. Available at: [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Jana, S., Guin, J., & Maiti, S. (2011). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ChemCatChem, 3(12), 1839-1863. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Han, F., & Li, Z. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22(23), 4559-4567. Available at: [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4849-4852. Available at: [Link]

  • Paul, A., & Nandi, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(1), 1-10. Available at: [Link]

  • Mondal, B., et al. (2019). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Molecules, 24(10), 1898. Available at: [Link]

  • Liu, J., et al. (2010). Synthesis of Hexacyclic Parnafungin A and C Models. The Journal of Organic Chemistry, 75(21), 7296-7306. Available at: [Link]

  • Bhaumik, A., & Chattopadhyay, B. (2010). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ChemInform, 41(34). Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Ashton, M., et al. (2012). Bicyclic and tricyclic compounds as KAT II inhibitors. US Patent 8,183,238 B2.
  • CN104159901A - Triazolopyrazine derivatives. Google Patents.

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The Strategic Utility of Methyl 3-bromo-2-nitrobenzoate in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-bromo-2-nitrobenzoate, a uniquely functionalized aromatic building block, serves as a versatile precursor in the synthesis of a diverse array of bioactive molecules. Its distinct substitution pattern, featuring vicinal bromo and nitro groups, alongside a methyl ester, provides a strategic platform for constructing complex molecular architectures, particularly nitrogen-containing heterocycles. This guide elucidates the multifaceted applications of this compound in medicinal chemistry, with a focus on its role in palladium-catalyzed cross-coupling reactions and as a progenitor for novel heterocyclic scaffolds. We provide detailed, field-proven protocols for key transformations, causality-driven explanations for experimental choices, and visual aids to empower researchers, scientists, and drug development professionals in leveraging this potent synthetic intermediate.

Introduction: The Chemical Versatility of this compound

This compound (CAS No. 104670-71-5) is a crystalline solid with the molecular formula C₈H₆BrNO₄.[1] The strategic placement of its functional groups—an ortho-bromo-nitro arrangement and a meta-ester—renders it a highly valuable intermediate in organic synthesis. This trifecta of reactive sites allows for a modular and sequential approach to molecular elaboration:

  • The Bromine Atom: Serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings, enabling the facile introduction of carbon and nitrogen substituents.

  • The Nitro Group: Acts as a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring. Crucially, it is a masked amino group, which upon reduction, can participate in a wide range of cyclization reactions to form nitrogen-containing heterocycles.

  • The Methyl Ester: Provides a site for straightforward modification, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the introduction of further diversity and modulation of physicochemical properties.

This unique combination of functionalities makes this compound a compelling starting material for the synthesis of privileged scaffolds in medicinal chemistry, including quinolines, indoles, and other complex heterocyclic systems found in numerous therapeutic agents.

Synthesis of the Starting Material: this compound

A reliable supply of high-purity starting material is paramount for reproducible synthetic outcomes. This compound can be synthesized from commercially available 3-bromo-2-nitrotoluene via oxidation of the methyl group to a carboxylic acid, followed by esterification.[2]

Protocol 1: Synthesis of 3-bromo-2-nitrobenzoic acid

This protocol describes the oxidation of 3-bromo-2-nitrotoluene to the corresponding benzoic acid.

Materials:

  • 3-bromo-2-nitrotoluene

  • Potassium dichromate (K₂Cr₂O₇)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Ice

Procedure:

  • In a two-necked flask equipped with an addition funnel and a thermometer, prepare a suspension of 3-bromo-2-nitrotoluene (1.0 eq) and potassium dichromate (1.86 eq) in water.

  • Carefully add concentrated sulfuric acid dropwise via the addition funnel, maintaining the internal temperature between 50 and 56 °C. Use an ice bath for cooling as the reaction is exothermic.

  • After the addition is complete, stir the reaction mixture for an additional 15 minutes.

  • Heat the reaction mixture to 65 °C for 3 hours.

  • Cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to afford 3-bromo-2-nitrobenzoic acid.

Protocol 2: Esterification to this compound

A standard Fischer esterification provides the title compound.

Materials:

  • 3-bromo-2-nitrobenzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Dissolve 3-bromo-2-nitrobenzoic acid (1.0 eq) in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture at reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern drug discovery.

Suzuki-Miyaura Coupling: Forging C-C Bonds in the Synthesis of KAT II Inhibitors

A notable application of this compound is in the synthesis of precursors to bicyclic and tricyclic Kynurenine Aminotransferase II (KAT II) inhibitors, which are of interest for the treatment of neurological disorders.[1][3] The key strategic step involves a Suzuki-Miyaura coupling to introduce an alkyl or aryl group at the 3-position.

Suzuki_Miyaura_Coupling start This compound product Methyl 3-alkyl/aryl-2-nitrobenzoate start->product Suzuki-Miyaura Coupling boronic_acid R-B(OH)₂ (e.g., Ethylboronic acid) boronic_acid->product catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) catalyst->product base Base (e.g., Cs₂CO₃) base->product bioactive_precursor Precursor for KAT II Inhibitors product->bioactive_precursor Further Transformations

Caption: Suzuki-Miyaura coupling workflow.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A catalyst such as [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) is often effective for coupling aryl bromides. The dppf ligand is a bulky, electron-rich phosphine that promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the reductive elimination of the product.

  • Base: A mild base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, THF, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Protocol 3: Representative Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure based on established methods for similar substrates.

ParameterValueRationale
Reactants This compound (1.0 eq), Alkyl/Arylboronic acid (1.2 eq)A slight excess of the boronic acid ensures complete consumption of the aryl bromide.
Catalyst Pd(dppf)Cl₂ (0.05 eq)A typical catalyst loading for efficient turnover.
Base K₂CO₃ (2.0 eq)An excess of base is required to drive the catalytic cycle.
Solvent Dioxane/H₂O (4:1 v/v)A common solvent system for Suzuki reactions, providing good solubility for all components.
Temperature 80-100 °CSufficient thermal energy is needed to overcome the activation barriers of the catalytic steps.
Reaction Time 12-24 hoursThe reaction should be monitored by TLC or LC-MS to determine completion.

Procedure:

  • To a reaction vessel, add this compound, the boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst, followed by the degassed solvent system.

  • Heat the reaction mixture to the specified temperature and stir vigorously.

  • Monitor the reaction progress. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Heterocyclic Scaffolds

The true synthetic power of this compound is realized in its conversion to heterocyclic systems, which are cornerstones of many pharmaceuticals.

Ullmann-type Coupling Followed by Reductive Cyclization: A Pathway to Quinolines

Quinolines are a prominent class of heterocycles with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. A powerful strategy for their synthesis involves the palladium- or copper-catalyzed Ullmann-type coupling of a 1-bromo-2-nitroarene with a β-halo-enal or -enone, followed by reductive cyclization of the nitro group to form the quinoline ring system.[4]

Ullmann_Quinoline_Synthesis cluster_0 Step 1: Ullmann Coupling cluster_1 Step 2: Reductive Cyclization start This compound intermediate β-(nitroaryl)-enone start->intermediate Pd or Cu catalyst enone β-halo-enone enone->intermediate quinoline Substituted Quinoline intermediate->quinoline Reducing Agent (e.g., Fe/AcOH or H₂/Pd-C) bioactive Bioactive Molecule quinoline->bioactive

Caption: Two-step synthesis of quinolines.

Protocol 4: Representative Synthesis of a Quinoline Derivative

This protocol outlines a general procedure for the two-step synthesis of a quinoline from this compound.

Step A: Ullmann-type Coupling

Materials:

  • This compound

  • β-halo-enone (e.g., (Z)-3-bromo-1-phenylprop-2-en-1-one)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

Procedure:

  • In an inert atmosphere, combine this compound (1.0 eq), the β-halo-enone (1.1 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq) in a reaction flask.

  • Add anhydrous acetonitrile and triethylamine (2.0 eq).

  • Heat the mixture at reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction, filter off any solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography to isolate the β-(nitroaryl)-enone intermediate.

Step B: Reductive Cyclization

Materials:

  • β-(nitroaryl)-enone intermediate from Step A

  • Iron powder (Fe)

  • Acetic acid (AcOH)

  • Ethanol (EtOH)

Procedure:

  • Dissolve the β-(nitroaryl)-enone intermediate in a mixture of ethanol and acetic acid.

  • Add iron powder in portions with vigorous stirring.

  • Heat the reaction mixture at reflux for 2-4 hours.

  • Cool the mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate and partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to afford the substituted quinoline.

Future Directions: Synthesis of Other Heterocycles

The reduction of the nitro group in this compound to an amine furnishes 2-amino-3-bromobenzoic acid methyl ester. This intermediate is a valuable precursor for a variety of other heterocyclic systems. For instance, intramolecular cyclization can lead to the formation of benzoxazinones, which can be further elaborated into other bioactive scaffolds.

Conclusion

This compound is a powerful and versatile building block for the synthesis of bioactive molecules. Its unique arrangement of functional groups allows for strategic and sequential modifications, including palladium-catalyzed cross-coupling reactions and the construction of diverse heterocyclic frameworks. The protocols and insights provided in this guide are intended to facilitate the use of this valuable intermediate in drug discovery and medicinal chemistry research, enabling the efficient synthesis of novel compounds with therapeutic potential.

References

  • Bicyclic and tricyclic compounds as K
  • Mal, D., et al. (2010). Synthesis of Hexacyclic Parnafungin A and C Models. Journal of Organic Chemistry.
  • Banwell, M. G., et al. (2006). Synthesis of Quinolines, 2-Quinolones, Phenanthridines, and 6(5H)-Phenanthridinones via Palladium-Mediated Ullmann Cross-Coupling of 1-Bromo-2-nitroarenes with β-Halo-enals, -enones, or -esters. Organic Letters.
  • This compound. LabSolutions. ([Link])

  • Bicyclic and tricyclic compounds as kat ii inhibitors. Patent Inspiration. ([Link])

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"Methyl 3-bromo-2-nitrobenzoate" experimental procedure for nitration

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Methyl 3-bromo-2-nitrobenzoate

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound via the electrophilic aromatic nitration of methyl 3-bromobenzoate. This document is intended for researchers, chemists, and professionals in drug development and chemical synthesis. It delineates the underlying reaction mechanism, provides a detailed step-by-step experimental procedure, outlines critical safety protocols, and offers insights into process control for achieving optimal regioselectivity and yield.

Introduction and Scientific Context

This compound is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Its bifunctional nature, featuring nitro, bromo, and ester groups, allows for diverse subsequent chemical transformations. The synthesis is a classic example of an electrophilic aromatic substitution (EAS) reaction, where the regiochemical outcome is governed by the directing effects of the pre-existing substituents on the benzene ring.

The procedure described herein employs a standard nitrating mixture of concentrated nitric and sulfuric acids. Understanding the causality behind each step—from the generation of the electrophile to temperature control and product work-up—is paramount for a successful and safe synthesis.

The Chemistry: Mechanism and Regioselectivity

The nitration of an aromatic ring is a cornerstone of organic synthesis. The reaction proceeds via an electrophilic aromatic substitution mechanism, which can be broken down into two principal stages.[1][2][3]

Stage 1: Generation of the Electrophile (Nitronium Ion)

The active electrophile, the nitronium ion (NO₂⁺), is not present in nitric acid itself. It is generated in situ through the interaction of two strong acids: nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates the hydroxyl group of nitric acid.[3][4] This is followed by the loss of a water molecule to form the highly electrophilic and linear nitronium ion.[2][4]

HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → H₂O + NO₂⁺

Stage 2: Electrophilic Attack and Aromaticity Restoration

The electron-rich π-system of the methyl 3-bromobenzoate ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2] In the final step, a weak base (such as H₂O or HSO₄⁻) abstracts a proton from the carbon bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product.[2][5]

Controlling Regioselectivity: An Exercise in Chemical Logic

The position of the incoming nitro group is dictated by the two substituents already on the ring: the bromo group (-Br) at C3 and the methyl ester group (-COOCH₃) at C1.

  • Bromo Group (-Br): This is an ortho, para-directing group. Although it deactivates the ring towards electrophilic attack through its inductive effect, its lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediate when the attack occurs at the ortho (C2, C4) and para (C6) positions.

  • Methyl Ester Group (-COOCH₃): This is a strong deactivating and meta-directing group. It withdraws electron density from the ring both inductively and by resonance, making the ring less nucleophilic. It directs incoming electrophiles to the meta position (C5).

The synthesis of this compound requires the nitration to occur at the C2 position. This position is ortho to both the bromo and the ester groups. While the ester group deactivates this position, the ortho, para-directing influence of the halogen is significant. Careful control of reaction conditions, particularly temperature, is crucial to favor this kinetic product over other potential isomers.

Mandatory Safety Protocols (EHS)

A rigorous adherence to safety is non-negotiable. The reagents used in this synthesis are highly corrosive and reactive.

  • Hazard Assessment: Concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are extremely corrosive and can cause severe chemical burns upon contact.[6][7][8][9] Nitric acid is also a strong oxidizing agent and can react violently with combustible materials.[10][11] Methyl 3-bromobenzoate may cause skin and eye irritation.[12]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton®).

  • Engineering Controls: This entire procedure must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[13] An emergency safety shower and eyewash station must be immediately accessible.[6][12]

  • Handling Precautions:

    • Acid Mixing: Always add the more dense acid (sulfuric acid) to the less dense one (nitric acid) slowly and with cooling. Never add water to concentrated acid due to the highly exothermic reaction that can cause dangerous splashing.[6][14]

    • Exothermic Reaction: The nitration reaction is highly exothermic. The temperature must be strictly controlled with an ice bath to prevent runaway reactions and the formation of unwanted byproducts, such as dinitrated compounds.[15]

  • Waste Disposal: All liquid and solid waste must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations.[9][16]

Experimental Application and Protocols

This protocol is adapted from established procedures for the nitration of analogous aromatic esters.[15][17][18]

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )QuantityProperties/Notes
Methyl 3-bromobenzoateC₈H₇BrO₂215.042.15 g (10 mmol)Starting material[19]
Sulfuric Acid (conc.)H₂SO₄98.08~10 mLCatalyst and solvent, 98%
Nitric Acid (conc.)HNO₃63.01~2.0 mLNitrating agent, 70%
Crushed IceH₂O18.02~50 gFor reaction quenching
Methanol (MeOH)CH₃OH32.04As neededFor washing and recrystallization
Deionized WaterH₂O18.02As neededFor washing
Equipment
50 mL Erlenmeyer Flask2
10 mL Graduated Cylinder2
Glass Stirring Rod1
Magnetic Stirrer & Stir Bar1
Ice Bath1
Büchner Funnel & Filter Flask1For vacuum filtration
Watch Glass1
Step-by-Step Synthesis Protocol

Part A: Preparation of the Nitrating Mixture

  • In the fume hood, measure 2.0 mL of concentrated sulfuric acid into a clean, dry 50 mL Erlenmeyer flask.

  • Place this flask in an ice-water bath to cool.

  • In a separate test tube or small beaker, carefully measure 2.0 mL of concentrated nitric acid.

  • Slowly and with extreme caution , add the 2.0 mL of concentrated sulfuric acid dropwise to the nitric acid while gently swirling the mixture in the ice bath. This nitrating mixture should be prepared fresh and kept cold.

Part B: Nitration Reaction

  • Weigh 2.15 g (10.0 mmol) of methyl 3-bromobenzoate into a separate 50 mL Erlenmeyer flask containing a magnetic stir bar.

  • Add 4.0 mL of concentrated sulfuric acid to the methyl 3-bromobenzoate. Stir the mixture until the ester is fully dissolved.

  • Cool this solution thoroughly in an ice-water bath, ensuring the temperature drops to between 0-5 °C.

  • Using a Pasteur pipette, add the previously prepared cold nitrating mixture drop by drop to the stirring methyl 3-bromobenzoate solution over a period of 10-15 minutes.

  • Critical Control Point: Monitor the temperature of the reaction mixture closely. It must be maintained below 15 °C throughout the addition to minimize side-product formation.[15]

  • After the addition is complete, allow the flask to continue stirring in the ice bath for an additional 10 minutes.

  • Remove the flask from the ice bath and let it stand at room temperature for 15 minutes to ensure the reaction goes to completion.[18]

Part C: Product Isolation and Purification

  • Carefully pour the acidic reaction mixture over approximately 50 g of crushed ice in a 250 mL beaker. Stir the ice slurry as you pour. A solid precipitate of the crude product should form.[18][20]

  • Allow the ice to melt completely, then isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product on the filter paper with two portions of cold deionized water (2 x 15 mL).

  • Follow with a wash of a small amount of ice-cold methanol (~5 mL) to remove residual acids and some impurities.[15][20]

  • Press the solid dry on the filter paper. A preliminary yield of the crude product can be taken at this stage.

  • Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot methanol and heat gently to dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a very small amount of ice-cold methanol, and dry completely on a watch glass or in a desiccator.

  • Characterize the final product by determining its melting point and acquiring spectroscopic data (IR, NMR) to confirm its identity as this compound.

Workflow Visualization

The following diagram illustrates the key stages of the experimental procedure.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Keep Cold C Slowly Add Nitrating Mixture to Substrate Solution (T < 15 °C) A->C B Prepare Substrate Solution (Methyl 3-bromobenzoate + H₂SO₄) Cool to 0-5 °C B->C D Stir at Room Temperature (15 min) C->D E Quench Reaction on Crushed Ice D->E F Isolate Crude Product (Vacuum Filtration) E->F G Wash with H₂O and Cold Methanol F->G H Purify by Recrystallization (from Methanol) G->H I Dry and Characterize Final Product H->I

Caption: Experimental workflow for the synthesis of this compound.

References

  • Columbus Chemical Industries. (2021). Safety Data Sheet: Nitric Acid 50% (v/v). [Link]

  • Carl ROTH. (2022). Safety Data Sheet: Nitric acid 100 % fuming, p.a.. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: sulphuric acid ... %. [Link]

  • SEASTAR CHEMICALS. (2022). SAFETY DATA SHEET (SDS) Sulphuric Acid, 93-99% w/w. [Link]

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. [Link]

  • JoVE. (2025). Electrophilic Aromatic Substitution: Nitration of Benzene. [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • PubChem. (n.d.). Methyl 3-bromobenzoate. [Link]

  • Chemsrc. (2025). Methyl 3-bromobenzoate | CAS#:618-89-3. [Link]

  • Lumen Learning. (n.d.). The Nitration and Sulfonation of Benzene. [Link]

  • University of Missouri–St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • University of Colorado Boulder. (2010). Experiment 15 — Nitration of Methyl Benzoate. [Link]

  • Towson University. (n.d.). NITRATION OF METHYL BENZOATE. [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. [Link]

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Methyl 3-bromo-2-nitrobenzoate: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Potential

Methyl 3-bromo-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal intermediate in the landscape of modern organic synthesis. Its strategic substitution pattern, featuring a bromine atom, a nitro group, and a methyl ester on a benzene ring, offers a rich platform for a diverse array of chemical transformations. The presence of these three distinct functional groups, each with its own characteristic reactivity, allows for sequential and chemoselective modifications, making it an invaluable tool for the construction of complex molecular architectures. This application note provides a comprehensive overview of the utility of this compound as a building block, with a focus on its application in the synthesis of pharmaceuticals and other bioactive molecules. We will delve into key transformations such as the reduction of the nitro group, palladium-catalyzed cross-coupling reactions, and subsequent cyclization strategies to form heterocyclic scaffolds. Detailed experimental protocols and mechanistic insights are provided to guide researchers in leveraging the full synthetic potential of this versatile reagent.

The strategic positioning of the bromo and nitro substituents ortho to each other is particularly noteworthy. The electron-withdrawing nature of both the nitro and the methyl ester groups activates the aromatic ring for certain transformations, while the bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions. This unique electronic and steric environment dictates the regioselectivity of its reactions and allows for the construction of sterically hindered biaryl linkages, a common motif in many pharmaceutical agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₈H₆BrNO₄
Molecular Weight 260.04 g/mol
Appearance Off-white to yellow solid
CAS Number 59217-74-8
InChIKey YUWPKYJCYRFBJT-UHFFFAOYSA-N[1]

Core Synthetic Transformations & Protocols

The synthetic utility of this compound is primarily derived from the selective manipulation of its three functional groups. The following sections detail the key transformations, providing both mechanistic context and field-proven experimental protocols.

Chemoselective Reduction of the Nitro Group: A Gateway to Anilines

The reduction of the nitro group to an amine is often the first and most critical step in elaborating the this compound scaffold. This transformation converts a strongly deactivating, meta-directing group into a strongly activating, ortho,para-directing amino group, which can then be used for a variety of subsequent reactions, including acylation, diazotization, and cyclization. The challenge lies in achieving this reduction chemoselectively, without affecting the methyl ester or the carbon-bromine bond, which is susceptible to hydrogenolysis under certain catalytic hydrogenation conditions.

Causality Behind Experimental Choices: Tin(II) chloride (SnCl₂) in an acidic medium or in a polar solvent like ethanol is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups in the presence of halogens and esters. The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group, with the protons from the solvent or acid facilitating the formation of water as a byproduct. This method avoids the use of high-pressure hydrogen and precious metal catalysts that can lead to dehalogenation.

Experimental Protocol: Reduction of this compound to Methyl 2-amino-3-bromobenzoate

  • Materials:

    • This compound (1.0 equiv)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)

    • Ethanol (or Ethyl Acetate)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate for extraction

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware for reflux and extraction

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 2.60 g, 10.0 mmol) and ethanol (e.g., 50 mL).

    • To this suspension, add tin(II) chloride dihydrate (e.g., 11.3 g, 50.0 mmol) in one portion.

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

    • Slowly neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8. A dense white precipitate of tin salts will form.

    • Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl 2-amino-3-bromobenzoate as a solid.

dot

Reduction_Workflow start Start: this compound reagents Add SnCl2·2H2O in Ethanol start->reagents Step 1 reflux Reflux (78 °C, 2-4h) reagents->reflux Step 2 workup Aqueous Workup & Neutralization (NaHCO3) reflux->workup Step 3 extraction Extraction with Ethyl Acetate workup->extraction Step 4 purification Column Chromatography extraction->purification Step 5 product Product: Methyl 2-amino-3-bromobenzoate purification->product Step 6

Caption: Workflow for the reduction of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in both this compound and its amino derivative serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are foundational in modern drug discovery and materials science.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl linkages by reacting an aryl halide with an organoboron species. While a direct Suzuki coupling on this compound is feasible, the presence of the nitro group can sometimes lead to side reactions. A more common and often higher-yielding strategy involves the conversion of the bromo-compound into its corresponding boronic acid or boronate ester, which is then coupled with another aryl halide. This approach has been successfully employed in the synthesis of models of the natural product Parnafungin.

Causality Behind Experimental Choices: The conversion to a boronate ester, such as a pinacol boronate, is typically achieved via a lithium-halogen exchange followed by trapping with an electrophilic boron source like isopropoxy pinacol borane. This intermediate is then used in a standard Suzuki-Miyaura coupling. For the coupling itself, a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, is used in conjunction with a phosphine ligand and a base. The choice of ligand is crucial, especially for sterically hindered substrates.

Protocol 1: Synthesis of 3-Carbomethoxy-2-nitrophenyl Pinacol Boronate

  • Materials:

    • This compound (1.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) (1.1 equiv)

    • Isopropoxy pinacol borane (1.2 equiv)

    • Standard glassware for anhydrous, low-temperature reactions

  • Procedure:

    • In an oven-dried, argon-flushed flask, dissolve this compound in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi dropwise, maintaining the internal temperature below -70 °C.

    • Stir the resulting solution for 30 minutes at -78 °C.

    • Add isopropoxy pinacol borane dropwise, again maintaining the low temperature.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired pinacol boronate.

Protocol 2: Representative Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol is a general procedure that can be adapted for the coupling of the amino derivative, methyl 2-amino-3-bromobenzoate, with various arylboronic acids.

  • Materials:

    • Methyl 2-amino-3-bromobenzoate (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

    • SPhos (4-10 mol%) or other suitable phosphine ligand

    • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

    • Toluene/Water (e.g., 5:1 mixture)

    • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Procedure:

    • To an oven-dried Schlenk flask, add methyl 2-amino-3-bromobenzoate, the arylboronic acid, and potassium phosphate.

    • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent.

    • Add the catalyst premix to the Schlenk flask, followed by the toluene/water solvent system.

    • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

dot

Suzuki_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)Ln pd2_aryl Ar-Pd(II)L2-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L2-Ar' pd2_aryl->pd2_trans Transmetalation (Ar'-B(OR)2 + Base) reductive_elim Reductive Elimination pd2_trans->reductive_elim reductive_elim->pd0 Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry. This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines under relatively mild conditions. For a substrate like methyl 2-amino-3-bromobenzoate, this reaction would typically be performed on the bromine, coupling it with another amine.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination, especially with challenging substrates, hinges on the choice of a sterically hindered and electron-rich phosphine ligand. Ligands like (±)-BINAP or XantPhos are often employed to facilitate the reductive elimination step and prevent catalyst deactivation. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and form the active palladium-amido intermediate.

Representative Protocol: Buchwald-Hartwig Amination of Methyl 2-amino-3-bromobenzoate

  • Materials:

    • Methyl 2-amino-3-bromobenzoate (1.0 equiv)

    • Primary or secondary amine (1.2-1.5 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

    • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (2-4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

    • Anhydrous toluene

    • Standard glassware for inert atmosphere chemistry

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOtBu to an oven-dried Schlenk flask.

    • Add methyl 2-amino-3-bromobenzoate and the amine coupling partner.

    • Add anhydrous toluene via syringe.

    • Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.

    • Monitor the reaction's progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with diethyl ether or ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Application in Heterocyclic Synthesis: The Path to Phenanthridinones

The derivatives of this compound are excellent precursors for the synthesis of complex heterocyclic systems. For instance, the product of a Suzuki coupling, a methyl 2-amino-3-arylbenzoate, can be converted to the corresponding N-substituted-2-bromobenzamide. This intermediate can then undergo an intramolecular palladium-catalyzed C-H activation/C-C bond formation to yield phenanthridinones, a class of compounds with significant biological activity.

Synthetic Pathway Overview:

  • Suzuki Coupling: Methyl 2-amino-3-bromobenzoate is coupled with an arylboronic acid to give methyl 2-amino-3-arylbenzoate.

  • Amide Formation: The resulting biaryl amino ester is hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine to form an N-substituted-2-aminobiaryl-3-carboxamide.

  • Bromination and Cyclization: The amino group is replaced with a bromine via a Sandmeyer reaction. The resulting N-substituted-2-bromobiaryl-3-carboxamide is then subjected to an intramolecular palladium-catalyzed cyclization to afford the phenanthridinone core.

dot

Heterocycle_Synthesis start Methyl 2-amino-3-bromobenzoate suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) start->suzuki biaryl Methyl 2-amino-3-arylbenzoate suzuki->biaryl hydrolysis Hydrolysis biaryl->hydrolysis acid 2-Amino-3-arylbenzoic acid hydrolysis->acid amide_formation Amide Coupling (R-NH2) acid->amide_formation amide N-R-2-amino-3-arylbenzamide amide_formation->amide sandmeyer Sandmeyer Reaction (NaNO2, HBr, CuBr) amide->sandmeyer bromo_amide N-R-2-bromo-3-arylbenzamide sandmeyer->bromo_amide cyclization Intramolecular Pd-catalyzed Cyclization bromo_amide->cyclization phenanthridinone Phenanthridinone Derivative cyclization->phenanthridinone

Caption: Synthetic pathway to phenanthridinones.

Conclusion and Future Outlook

This compound has demonstrated its value as a versatile and strategic building block in organic synthesis. Its trifunctional nature allows for a range of selective transformations, providing access to complex aniline and biaryl intermediates. The protocols outlined in this application note for nitro group reduction, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination serve as a robust starting point for researchers aiming to incorporate this scaffold into their synthetic campaigns. The subsequent utility of its derivatives in constructing elaborate heterocyclic systems, such as phenanthridinones, underscores its importance in medicinal chemistry and drug discovery. Future work in this area will likely focus on the development of even more efficient and sustainable catalytic systems for the transformations of this and related building blocks, as well as its application in the synthesis of novel, biologically active compounds.

References

  • Fallis, A. G., & Brinza, I. M. (2010). Synthesis of Hexacyclic Parnafungin A and C Models. The Journal of Organic Chemistry, 75(23), 8134–8145. [Link]

  • Gandeepan, P., & Cheng, C. H. (2012). Synthetic Strategies in the Preparation of Phenanthridinones. Current Organic Chemistry, 16(12), 1474-1491. [Link]

  • Böger, D. L., & Brotherton, C. E. (1986). Total synthesis of phenanthridone alkaloids. The Journal of Organic Chemistry, 51(15), 2777–2783. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 3, 2026, from [Link]

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium. Tetrahedron Letters, 25(8), 839-842. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 3, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-bromo-3-nitrobenzoate. In PubChem. Retrieved January 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 3, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

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Application Notes and Protocols: Methyl 3-bromo-2-nitrobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 3-bromo-2-nitrobenzoate

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials and intermediates is paramount to the successful synthesis of novel therapeutic agents. This compound is a versatile organic compound that serves as a critical building block in the synthesis of a wide array of complex molecules.[1] Its unique trifunctionalized aromatic scaffold, featuring a methyl ester, a nitro group, and a bromine atom, offers medicinal chemists a powerful tool for molecular elaboration. The orthogonal reactivity of these functional groups allows for a stepwise and controlled introduction of molecular diversity, a key strategy in the generation of compound libraries for high-throughput screening.

The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and provides a synthetic handle for the introduction of an amino group, a common pharmacophore in many drug classes.[2] The bromine atom is strategically positioned for participation in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of precision.[3][4][5] Finally, the methyl ester can be readily hydrolyzed or converted to other functional groups, further expanding the synthetic possibilities.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry applications. We will delve into detailed protocols for its key transformations and discuss the underlying chemical principles that govern these reactions.

Key Applications in Medicinal Chemistry

The strategic placement of the functional groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic scaffolds and other complex molecular architectures of medicinal interest.

  • Synthesis of Benzimidazole and Other Fused Heterocycles: Reduction of the nitro group to an amine furnishes a 2-amino-3-bromobenzoate derivative. This intermediate is primed for intramolecular cyclization reactions to form a variety of fused heterocyclic systems. For instance, subsequent reaction with an appropriate electrophile can lead to the formation of benzimidazoles, quinazolinones, or benzothiazoles, which are privileged scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.[6][7]

  • Scaffold for Kinase Inhibitors: The biphenyl and related biaryl motifs are common features in many kinase inhibitors. The bromine atom in this compound allows for the facile introduction of various aryl and heteroaryl groups via Suzuki-Miyaura, Stille, or other palladium-catalyzed cross-coupling reactions.[8][9] This enables the rapid generation of a library of biaryl compounds for screening against various kinase targets.

  • Precursor for Anti-inflammatory and Anti-cancer Agents: Nitroaromatic compounds and their derivatives have been investigated for their potential as anti-cancer and anti-inflammatory agents.[10][11][12][13] The unique electronic properties conferred by the nitro group can contribute to the biological activity of the final compounds.[14] Furthermore, the ability to transform the functional groups of this compound allows for the synthesis of a diverse range of analogues for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols are provided as a guide for the key transformations of this compound. It is essential that all reactions are carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

Protocol 1: Selective Reduction of the Nitro Group to an Amine

The reduction of the nitro group to an amine is a pivotal step in unlocking the synthetic potential of this compound. The resulting 2-amino-3-bromobenzoate is a key intermediate for the synthesis of various heterocyclic compounds. Several methods can be employed for this transformation, with catalytic hydrogenation and metal-mediated reductions being the most common.[2][15][16]

Method A: Catalytic Hydrogenation

This method is often preferred due to its clean reaction profile and the ease of product isolation.

  • Materials:

    • This compound

    • 10% Palladium on carbon (Pd/C)

    • Methanol or Ethyl Acetate

    • Hydrogen gas (H₂)

    • Parr hydrogenation apparatus or a balloon filled with hydrogen

  • Procedure:

    • In a suitable reaction vessel, dissolve this compound (1.0 eq) in methanol or ethyl acetate.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution.

    • Seal the reaction vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50 psi) or maintain a hydrogen atmosphere using a balloon.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product, Methyl 2-amino-3-bromobenzoate.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method B: Reduction with Tin(II) Chloride

This method is a viable alternative to catalytic hydrogenation, particularly when other reducible functional groups are present that are sensitive to hydrogenation conditions.[16]

  • Materials:

    • This compound

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol or Ethyl Acetate

    • Saturated sodium bicarbonate solution (NaHCO₃)

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

    • Add Tin(II) chloride dihydrate (3-5 eq) to the solution.

    • Heat the reaction mixture to reflux and stir until the reaction is complete, as monitored by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Workflow for Nitro Group Reduction

G cluster_start Starting Material cluster_methodA Method A: Catalytic Hydrogenation cluster_methodB Method B: Tin(II) Chloride Reduction cluster_end Product start This compound dissolve_A Dissolve in MeOH or EtOAc start->dissolve_A dissolve_B Dissolve in EtOH or EtOAc start->dissolve_B add_pdc Add 10% Pd/C dissolve_A->add_pdc hydrogenate Hydrogenate (H₂, Parr or balloon) add_pdc->hydrogenate filter_A Filter through Celite® hydrogenate->filter_A concentrate_A Concentrate filter_A->concentrate_A end Methyl 2-amino-3-bromobenzoate concentrate_A->end add_sncl2 Add SnCl₂·2H₂O dissolve_B->add_sncl2 reflux Reflux add_sncl2->reflux quench Quench with NaHCO₃ reflux->quench extract Extract with EtOAc quench->extract concentrate_B Concentrate extract->concentrate_B concentrate_B->end

Caption: Workflow for the reduction of this compound.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile reaction for the formation of C-C bonds.[5][8] In this protocol, the bromine atom of this compound is coupled with a boronic acid or boronate ester.

  • Materials:

    • This compound

    • Aryl or heteroaryl boronic acid (or boronate ester)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

    • Degassed water (if using a biphasic system)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (2-3 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the palladium catalyst (1-5 mol%) to the flask under the inert atmosphere.

    • Add the anhydrous solvent and, if required, degassed water via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex transmetalation_complex Ar-Pd(II)(Ar')L₂ pd_complex->transmetalation_complex transmetalation_complex->pd0 product Ar-Ar' transmetalation_complex->product Reductive Elimination reagent_halide This compound (Ar-Br) reagent_halide->pd_complex Oxidative Addition reagent_boronic Boronic Acid (Ar'-B(OH)₂) + Base reagent_boronic->transmetalation_complex Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Intramolecular Cyclization to form a Benzoxazinone Derivative

This protocol describes a potential intramolecular cyclization pathway following the reduction of the nitro group. The resulting amine can nucleophilically attack the ester carbonyl, leading to the formation of a six-membered heterocyclic ring.[17]

  • Prerequisite: The starting material for this protocol is Methyl 2-amino-3-bromobenzoate, obtained from Protocol 1.

  • Materials:

    • Methyl 2-amino-3-bromobenzoate

    • Strong base (e.g., Sodium hydride (NaH), Sodium methoxide (NaOMe))

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of Methyl 2-amino-3-bromobenzoate (1.0 eq) in the anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the strong base (1.1 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to slowly warm to room temperature and then heat to reflux if necessary.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired benzoxazinone derivative.

Data Summary

The following table summarizes the key characteristics of this compound and its primary transformation products.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical AppearanceKey Spectroscopic Data (Predicted)
This compoundC₈H₆BrNO₄260.04Yellowish solid¹H NMR: Aromatic protons (δ 7.5-8.5 ppm), Methyl protons (δ ~3.9 ppm)
Methyl 2-amino-3-bromobenzoateC₈H₈BrNO₂230.06Off-white solid¹H NMR: Aromatic protons (δ 6.5-7.5 ppm), Amine protons (broad singlet, δ ~5.5 ppm), Methyl protons (δ ~3.8 ppm)
4-bromo-2H-1,4-benzoxazin-3(4H)-oneC₈H₆BrNO₂228.04White solid¹H NMR: Aromatic protons (δ 7.0-7.8 ppm), NH proton (broad singlet, δ ~10.5 ppm)

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, enabling the synthesis of diverse and complex molecular scaffolds. The protocols outlined in these application notes provide a solid foundation for researchers to explore the full potential of this reagent in their drug discovery programs. By leveraging the selective reactivity of its functional groups, medicinal chemists can efficiently generate novel compounds for the development of new and improved therapeutics.

References

  • Smolecule. (n.d.). Buy Methyl 4-bromo-3-methyl-2-nitrobenzoate | 821773-44-8.
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  • Wikipedia. (n.d.). Reduction of nitro compounds.
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Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-bromo-2-nitrobenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3-bromo-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Physicochemical Properties & Recrystallization Profile

A thorough understanding of the physical and chemical properties of this compound is the foundation of a successful purification strategy. The relatively high melting point of this compound is advantageous, as it generally reduces the likelihood of "oiling out" during recrystallization, a common issue with lower-melting point solids.[1][2]

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 104670-71-5
Molecular Formula C₈H₆BrNO₄[3]
Molecular Weight 260.04 g/mol [3]
Appearance White, off-white to pale yellow solid[4]
Melting Point 116-117 °C[5]
Solubility Profile Insoluble in water; Soluble in chloroform, DCM, ethyl acetate, and alcoholic organic solvents like methanol and ethanol.[4][6]

Recommended Recrystallization Protocol

This protocol is a comprehensive, self-validating system for the high-purity recrystallization of this compound. The logic behind each step is detailed to empower the user to make informed decisions during the experiment.

Step 1: Solvent Selection – The Cornerstone of Purity

The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For this compound, short-chain alcohols are excellent starting points.

  • Primary Recommendation: Ethanol or Methanol. These solvents are effective for related nitrobenzoate compounds and align with the known solubility profile of the target compound.[3][7]

  • Procedure for Solvent Screening:

    • Place approximately 50 mg of your crude this compound into a small test tube.

    • Add the potential solvent dropwise at room temperature, swirling after each addition, until a slurry is formed. Note the solubility at this temperature.

    • Gently heat the test tube in a water bath towards the solvent's boiling point.

    • Observe the dissolution. An ideal solvent will fully dissolve the compound in a minimal volume near its boiling point.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

    • Abundant crystal formation upon cooling indicates a suitable solvent.

Step 2: Dissolution

  • Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Add the chosen solvent (e.g., ethanol) in small portions to the flask.

  • Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

  • Continue adding hot solvent portion-wise until the solid has just dissolved. It is critical to use the minimum amount of hot solvent to ensure maximum recovery. [8] An excess of solvent is a common cause of poor yield.[1]

Step 3: Decolorization (Optional)

If the hot solution is colored due to impurities, a decolorization step may be necessary.

  • Remove the flask from the heat source.

  • Allow the solution to cool slightly to prevent violent boiling when adding charcoal.

  • Add a small amount (1-2% of the solute's weight) of activated charcoal to the solution.

  • Reheat the solution to boiling for 5-10 minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot filtration using a fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization in the funnel.

Step 4: Crystallization

  • Cover the mouth of the Erlenmeyer flask with a watch glass to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows for the selective exclusion of impurities from the growing crystal lattice.[8]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

Step 5: Crystal Collection and Washing

  • Set up a Büchner funnel for vacuum filtration.

  • Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals to the funnel.

  • Turn on the vacuum and swirl the crystal slurry in the flask to suspend the crystals.

  • Quickly pour the slurry into the Büchner funnel.

  • Wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining soluble impurities. Using warm or excessive solvent will dissolve some of your product, leading to a lower yield.[9]

Step 6: Drying

  • Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.

  • Transfer the crystals to a pre-weighed watch glass and allow them to dry completely. This can be done in a desiccator or a low-temperature oven (well below the melting point of 116-117 °C).

  • Once dry, weigh the purified crystals and calculate the percent recovery. Determine the melting point to assess purity. A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the recrystallization of this compound.

Q1: My compound "oiled out" during cooling instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid.[1] This can happen if the melting point of the impure compound is lower than the temperature of the solution as it becomes saturated.[2]

  • Immediate Action: Reheat the solution until the oil redissolves completely.

  • Troubleshooting Steps:

    • Add More Solvent: The most common cause is that the solution is too concentrated. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation temperature.[1]

    • Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.

    • Change Solvents: If the problem persists, the solvent may be unsuitable. Try a solvent with a lower boiling point. Alternatively, a mixed solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.

Q2: I have a very low yield. How can I improve it?

A2: A low yield is a common problem in recrystallization.[1]

  • Possible Causes & Solutions:

    • Too Much Solvent: You may have used too much solvent during the dissolution step. If you still have the filtrate (mother liquor), you can try to boil off some of the solvent to reduce the volume and then cool it again to recover more crystals.[1]

    • Premature Crystallization: If the compound crystallized during a hot filtration step, you may have lost a significant portion of your product. Ensure your filtration apparatus is pre-heated.

    • Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation.

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve a portion of your product. Always use a minimal amount of ice-cold solvent for washing.[9]

Q3: No crystals are forming, even after cooling in an ice bath. What are the next steps?

A3: This is likely due to either using too much solvent or the solution being supersaturated.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide a nucleation site for crystal growth.

      • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a template for crystallization.[8]

    • Reduce Solvent Volume: If induction methods fail, your solution is likely too dilute. Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.

Q4: What are the likely impurities in my crude product?

A4: The impurities will depend on the synthetic route. A common synthesis involves the bromination of a methyl-nitrobenzoate precursor. Potential impurities could include:

  • Isomeric Byproducts: Such as Methyl 2-bromomethyl-4-nitrobenzoate, Methyl 2-bromomethyl-5-nitrobenzoate, or Methyl 2-bromomethyl-6-nitrobenzoate.

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Side-Reaction Products: For example, if chlorinating agents were present, you might have chlorinated analogs like Methyl 2-chloromethyl-3-nitrobenzoate.

The choice of recrystallization solvent should ideally maximize the solubility of these impurities while minimizing the solubility of the desired product at low temperatures.

Visualization of Workflows

Diagram 1: Solvent Selection Workflow

Start Start: Crude this compound Screen Test solubility in a candidate solvent (e.g., Ethanol, Methanol) Start->Screen Dissolve Does it dissolve completely in minimal hot solvent? Screen->Dissolve Precipitate Does it precipitate well upon cooling? Dissolve->Precipitate Yes Insoluble Compound is insoluble or poorly soluble when hot. Dissolve->Insoluble No Good_Solvent Solvent is suitable for recrystallization. Precipitate->Good_Solvent Yes Too_Soluble Compound is too soluble when cold. Precipitate->Too_Soluble No Poor_Solvent Try a different solvent or a mixed-solvent system. Insoluble->Poor_Solvent Too_Soluble->Poor_Solvent Start Cooled solution Problem What is the issue? Start->Problem No_Crystals No Crystals Problem->No_Crystals Oiled_Out Compound Oiled Out Problem->Oiled_Out Low_Yield Low Yield Problem->Low_Yield Induce Try to induce crystallization (scratch/seed) No_Crystals->Induce Reheat Reheat to redissolve oil Oiled_Out->Reheat Check_Filtrate Check mother liquor for dissolved product Low_Yield->Check_Filtrate Review_Technique Review washing technique (use minimal ice-cold solvent) Low_Yield->Review_Technique Reduce_Solvent Reduce solvent volume by evaporation Induce->Reduce_Solvent No success Success_NC Crystals Form Induce->Success_NC Success Reduce_Solvent->Success_NC Add_Solvent Add more hot solvent and cool slowly Reheat->Add_Solvent Change_Solvent Consider a different or mixed solvent system Add_Solvent->Change_Solvent Fails again Success_OO Crystals Form Add_Solvent->Success_OO Success Concentrate Concentrate mother liquor to recover more product Check_Filtrate->Concentrate Success_LY Yield Improved Concentrate->Success_LY

Caption: A troubleshooting guide for common recrystallization problems.

References

  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (2018). Retrieved from [Link]

  • Practical Chemistry 2008 – Student Instruction Sheet. (2008). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (n.d.). Retrieved from [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Kasina, S., et al. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(2), 1334-1354.

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Technical Support Center: Synthesis of Methyl 3-bromo-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-bromo-2-nitrobenzoate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding side product formation during this specific synthesis, providing in-depth explanations and actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities I might encounter, and why do they form?

A1: During the synthesis of this compound, the most probable side products are other isomers formed during the electrophilic aromatic substitution steps (bromination and nitration). The specific starting material and reaction sequence will determine the primary isomeric impurities.

  • Scenario 1: Nitration of Methyl 3-bromobenzoate:

    • The primary directing influence comes from the bromo and methyl ester groups. The bromine atom is an ortho-, para- director, while the methyl ester group is a meta- director.[1][2]

    • This compound (Desired Product): Formation is directed by both groups to some extent.

    • Methyl 3-bromo-4-nitrobenzoate: A significant side product due to the para-directing effect of the bromine.

    • Methyl 3-bromo-6-nitrobenzoate: Another potential side product from ortho- a tack relative to the bromine.

    • Methyl 5-bromo-2-nitrobenzoate: A minor possibility, but less likely due to steric hindrance.

  • Scenario 2: Bromination of Methyl 2-nitrobenzoate:

    • The nitro group is a strong deactivating and meta-directing group.[3]

    • This compound (Desired Product): The primary product due to the meta-directing effect of the nitro group.

    • Methyl 5-bromo-2-nitrobenzoate: A likely side product, as this position is also meta to the nitro group.

    • Methyl 4-bromo-2-nitrobenzoate and Methyl 6-bromo-2-nitrobenzoate: Less likely due to the deactivating nature of the nitro group at the ortho and para positions.

The formation of these isomers is a result of the carbocation stability of the intermediates formed during the electrophilic attack.[4]

Q2: I'm observing a significant amount of a dinitro- or dibromo- species. What's causing this?

A2: The formation of di-substituted byproducts (e.g., Methyl 3-bromo-2,4-dinitrobenzoate or Methyl 3,5-dibromo-2-nitrobenzoate) typically arises from reaction conditions that are too harsh or prolonged.

  • Excess Nitrating or Brominating Agent: Using a significant excess of the electrophilic reagent can drive the reaction towards multiple substitutions.

  • Elevated Temperatures: Higher reaction temperatures increase the rate of reaction and can overcome the deactivation of the ring by the existing substituents, leading to a second substitution. The nitration of methyl benzoate, for instance, is a highly exothermic reaction where loss of thermal control can lead to side reactions.[5][6]

Q3: My reaction seems to have stalled, and I have a lot of unreacted starting material. What could be the issue?

A3: Incomplete conversion is a common issue and can be attributed to several factors:

  • Insufficiently Activating Conditions: The aromatic ring in the substituted benzoate is deactivated, requiring a potent electrophile. For nitration, the combination of concentrated nitric and sulfuric acids is crucial for generating the highly reactive nitronium ion (NO₂⁺).[7][8][9] For bromination, a Lewis acid catalyst like FeBr₃ is necessary to polarize the Br-Br bond and generate a strong electrophile.[10][11]

  • Low Reaction Temperature: While controlling the temperature is vital to prevent side reactions, excessively low temperatures can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.

  • Moisture Contamination: Water can deactivate the Lewis acid catalyst in bromination and quench the nitronium ion in nitration, thus inhibiting the reaction.

Q4: I've noticed the formation of a carboxylic acid impurity. How is this happening?

A4: The presence of the corresponding carboxylic acid (e.g., 3-bromo-2-nitrobenzoic acid) indicates hydrolysis of the methyl ester. While esters are generally stable, the strongly acidic conditions of the nitration reaction (concentrated H₂SO₄/HNO₃) can facilitate this process, especially if there is a significant amount of water present or if the reaction is heated for an extended period.[5][12]

Troubleshooting Guide

Problem 1: Poor Regioselectivity (High Isomer Formation)
Potential Cause Troubleshooting Action Scientific Rationale
Incorrect Order of Substitution For the synthesis of this compound, the preferred route is typically the nitration of methyl 3-bromobenzoate.The directing effects of the bromo and ester groups can be leveraged to favor the desired 2-nitro isomer.
Suboptimal Temperature Control Maintain a low temperature (typically 0-10°C) during the addition of the nitrating or brominating agent.[6][13]Lower temperatures enhance the selectivity of the reaction by favoring the kinetically controlled product and minimizing the formation of thermodynamically more stable, but undesired, isomers.
Rate of Addition Add the electrophilic reagent dropwise with vigorous stirring.[9][14]Slow addition ensures that localized high concentrations of the electrophile do not occur, which can lead to less selective reactions and overheating.
Problem 2: Formation of Di-substituted Byproducts
Potential Cause Troubleshooting Action Scientific Rationale
Excess Reagents Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating or brominating agent.Limiting the amount of the electrophile minimizes the chance of a second substitution reaction occurring on the already deactivated ring.
High Reaction Temperature Strictly adhere to the recommended low-temperature protocol.Elevated temperatures provide the necessary activation energy for the less favorable second substitution to occur.
Prolonged Reaction Time Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC) and quench the reaction once the starting material is consumed.Allowing the reaction to proceed for an extended period after completion can lead to the slow formation of over-substituted products.
Problem 3: Hydrolysis of the Methyl Ester
Potential Cause Troubleshooting Action Scientific Rationale
Water in Reagents Use anhydrous solvents and ensure that the concentrated acids are of high purity and low water content.Water acts as a nucleophile in the acid-catalyzed hydrolysis of the ester.
Extended Reaction at High Temperature Minimize the reaction time and avoid heating the reaction mixture unless necessary for the reaction to proceed.The rate of ester hydrolysis is significantly increased at higher temperatures.
Problem 4: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Action Scientific Rationale
Similar Polarity of Isomers Employ fractional crystallization or column chromatography for purification.Isomers often have very similar physical properties, making simple crystallization less effective. Chromatographic methods can exploit subtle differences in polarity for separation.[15][16]
Presence of Acidic Impurities Wash the crude product with a mild base (e.g., a saturated solution of sodium bicarbonate) to remove any carboxylic acid byproducts.The acidic impurity will be deprotonated to form a water-soluble salt, which can then be easily separated from the neutral ester product.

Experimental Workflow & Diagrams

Workflow: Synthesis via Nitration of Methyl 3-bromobenzoate

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification A Dissolve Methyl 3-bromobenzoate in concentrated H₂SO₄ B Cool mixture to 0°C in an ice bath A->B D Slowly add nitrating mixture to the benzoate solution (maintain 0-10°C) B->D C Prepare nitrating mixture (conc. HNO₃ + conc. H₂SO₄) and cool C->D E Stir at room temperature (monitor by TLC) D->E F Pour reaction mixture onto crushed ice E->F G Filter the precipitate F->G H Wash with cold water and mild NaHCO₃ solution G->H I Recrystallize from a suitable solvent (e.g., ethanol/water) H->I J Alternatively, purify by column chromatography H->J

Caption: General workflow for the synthesis of this compound.

Logical Relationship: Factors Influencing Side Product Formation

G A Reaction Conditions B Temperature A->B C Reagent Stoichiometry A->C D Reaction Time A->D F Isomers B->F G Di-substitution B->G H Hydrolysis Product B->H C->G D->G D->H E Side Product Formation F->E G->E H->E

Caption: Key factors influencing the formation of side products.

References

  • Brainly. (2023, August 14). Draw a detailed mechanism for the bromination of methyl benzoate. Retrieved from [Link]

  • Quora. (2021, January 27). Can methyl benzoate be hydrolyzed? Retrieved from [Link]

  • ACS Publications. (2012). Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). US9139509B2 - Removal of non-aromatic impurities from a nitration process.
  • Mark's Blog. (2021, January 10). Reaction of bromine / toluene and methyl benzoate and the nitration mixture.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education. Retrieved from [Link]

  • Unknown. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
  • Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate? Retrieved from [Link]

  • Quora. (2016, October 9). How can you determine the nitration of methyl benzoate? Retrieved from [Link]

  • Practical Chemistry. (2008). Student Instruction Sheet.
  • Unknown. (n.d.). A 2 step synthesis of methyl 3-n.
  • Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 28). The Six Key Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Unknown. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions Activating.
  • Leah4sci. (2025, February 18). Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects... [Live Recording] [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2025, April 8). Electrophilic Aromatic Substitution (PLZ HELP). r/OrganicChemistry. Retrieved from [Link]

  • ScienceDirect. (n.d.). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A. Retrieved from [Link]

  • Chemguy. (2019, January 3). nitration of aromatic compounds [Video]. YouTube. Retrieved from [Link]

  • Quora. (2018, October 20). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid? Retrieved from [Link]

  • BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]

  • Google Patents. (n.d.). EP0118862B1 - Process for the isolation of the methyl ester of m-nitrobenzoic acid.
  • University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Unknown. (n.d.). Nitration and aromatic reactivity.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). US4366329A - Process for the separation of meta and para isomers of the sodium salt of bromophenol.

Sources

"Methyl 3-bromo-2-nitrobenzoate" optimizing reaction conditions (temperature, solvent)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of Methyl 3-bromo-2-nitrobenzoate. As a critical building block in medicinal chemistry and materials science, achieving high yield and purity of this compound is paramount.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

Overview of Synthetic Strategy

The synthesis of this compound is most reliably achieved through a two-stage process. Direct bromination/nitration of a simple benzene precursor often leads to a mixture of isomers that are difficult to separate. A more controlled and regioselective approach involves the initial synthesis of the key intermediate, 3-bromo-2-nitrobenzoic acid, followed by its esterification. The Sandmeyer reaction provides a robust method for preparing the acid intermediate with the correct substitution pattern.[2][3][4]

G cluster_0 Stage 1: Synthesis of 3-bromo-2-nitrobenzoic Acid cluster_1 Stage 2: Esterification 2-Amino-3-nitrobenzoic Acid 2-Amino-3-nitrobenzoic Acid Diazonium Salt Diazonium Salt 2-Amino-3-nitrobenzoic Acid->Diazonium Salt  1. NaNO₂, H₂SO₄  2. Temp: 0-5°C 3-Bromo-2-nitrobenzoic Acid 3-Bromo-2-nitrobenzoic Acid Diazonium Salt->3-Bromo-2-nitrobenzoic Acid  1. CuBr, HBr  2. Sandmeyer Reaction Acid_Intermediate 3-Bromo-2-nitrobenzoic Acid Final_Product This compound Acid_Intermediate->Final_Product  1. CH₃OH (Methanol)  2. H₂SO₄ (cat.)  3. Reflux Temp.

Caption: Recommended two-stage synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of reaction parameters for both key stages of the synthesis.

Q1: Why is the Sandmeyer reaction preferred over direct nitration of 2-bromobenzoic acid for creating the precursor?

A: This is a question of regioselectivity. In electrophilic aromatic substitution, the existing substituents on the ring direct the position of the incoming group.

  • The bromine atom (-Br) is an ortho-, para-director.

  • The carboxylic acid group (-COOH) is a meta-director.

When nitrating 2-bromobenzoic acid, these directing effects compete, leading to a mixture of isomers, with the 2-bromo-5-nitrobenzoic acid often being the major product.[5] Separating the desired 2-bromo-3-nitro isomer from this mixture is challenging and results in a lower overall yield. The Sandmeyer reaction, starting from 2-amino-3-nitrobenzoic acid, unambiguously places the bromo group at the desired position by replacing the amino group, thus avoiding the issue of isomeric mixtures from the outset.[2][3]

Q2: My Fischer esterification of 3-bromo-2-nitrobenzoic acid is giving a low yield. What are the most critical parameters to optimize?

A: The Fischer esterification is an equilibrium-controlled reaction. To maximize the yield of the methyl ester, you must shift the equilibrium towards the products.[6]

  • Temperature: The reaction should be heated to reflux. This increases the reaction rate without boiling off the reactants (methanol). The specific temperature will be the boiling point of your solvent, methanol (~65°C).

  • Solvent/Reactant Ratio: Using a large excess of methanol serves two purposes: it acts as the solvent and pushes the equilibrium to the right according to Le Châtelier's principle.

  • Catalyst: A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is essential. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Water Removal: Water is a product of the reaction. Its presence can drive the equilibrium back towards the starting materials (hydrolysis of the ester). While using excess methanol is often sufficient, ensuring your 3-bromo-2-nitrobenzoic acid starting material is completely dry is critical.[6]

Q3: What is the optimal temperature for the initial diazotization step, and why is it so critical?

A: The optimal temperature for the diazotization of the amino group is 0-5°C .[2] This low temperature is absolutely critical because aryl diazonium salts are unstable at higher temperatures. Above 5-10°C, the diazonium salt can decompose prematurely, liberating nitrogen gas (N₂) and forming undesired phenol byproducts, which will significantly reduce the yield of the subsequent Sandmeyer reaction.[7] The ice-salt bath is not just a suggestion; it is a mandatory condition for success.

Q4: Which solvent system is best for the final esterification step? Are there alternatives to methanol/sulfuric acid?

A: The most common and cost-effective solvent system is methanol with a catalytic amount of sulfuric acid . As mentioned, methanol serves as both a solvent and a reactant.

However, if this system proves problematic (e.g., degradation of sensitive functional groups), an alternative method can be employed:

  • Method: Conversion of the carboxylic acid to an acyl chloride, followed by reaction with methanol.

  • Solvent: A non-protic solvent like dichloromethane (DCM) is used.

  • Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride is used to form the acyl chloride intermediate. A small amount of N,N-dimethylformamide (DMF) can catalyze this step.[8] The resulting acyl chloride is highly reactive and will readily react with methanol (often in the presence of a mild base like triethylamine to scavenge the HCl byproduct) at room temperature.

  • Trade-offs: This two-step method is more complex and uses more expensive reagents but can be performed under milder temperature conditions and may give higher yields if the Fischer esterification is inefficient.[9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solutions & Explanations
Low or No Yield of 3-bromo-2-nitrobenzoic Acid (Stage 1) 1. Ineffective Diazotization: Temperature rose above 5°C.Maintain strict temperature control (0-5°C) during NaNO₂ addition to prevent diazonium salt decomposition. Ensure complete dissolution of the starting amine in acid before cooling.[2]
2. Incomplete Sandmeyer Reaction: Insufficient copper(I) bromide catalyst.Use a stoichiometric amount of freshly prepared CuBr. Ensure vigorous stirring as the cold diazonium salt solution is added to the copper solution.
Oily Product Instead of Solid Crystals (Stage 2) 1. Incomplete Reaction: Significant amount of unreacted carboxylic acid remains.Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting material is present, increase reflux time. The acidic starting material can inhibit crystallization.
2. Hydrolysis: Water was introduced during workup, hydrolyzing the ester back to the acid.Ensure all workup steps are performed with anhydrous solvents until the final aqueous wash. An acidic product can result in a gel-like consistency.[10]
3. Isomeric Impurities: Formation of ortho- or para- isomers during nitration.This is more common in direct nitration methods.[11] Recrystallization from a suitable solvent (e.g., methanol or ethanol/water mixture) can help purify the product. Confirm purity with NMR.[12][13]
Reaction Stalls During Esterification (Stage 2) 1. Wet Starting Material/Solvent: Presence of water is driving the equilibrium backward.Dry the 3-bromo-2-nitrobenzoic acid in a vacuum oven before use. Use anhydrous methanol.[6]
2. Insufficient Catalyst: Not enough sulfuric acid to effectively catalyze the reaction.While catalytic, a sufficient amount is needed. For every gram of carboxylic acid, a few drops of concentrated H₂SO₄ are typically required.

Optimized Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-2-nitrobenzoic Acid
  • Diazotization: In a flask, dissolve 2-amino-3-nitrobenzoic acid in a mixture of concentrated sulfuric acid and water. Cool the mixture to 0-5°C using an ice-salt bath. While maintaining this temperature, slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise with vigorous stirring. Continue to stir the mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt.[2]

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid (HBr). Cool this solution. Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with constant, vigorous stirring.

  • Workup: Allow the reaction mixture to warm to room temperature, then gently heat it on a water bath until the evolution of nitrogen gas ceases. Cool the mixture in an ice bath to precipitate the crude product. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude solid from aqueous ethanol to obtain purified 3-bromo-2-nitrobenzoic acid.

Protocol 2: Fischer Esterification to this compound
  • Reaction Setup: In a round-bottom flask, combine the dry 3-bromo-2-nitrobenzoic acid with a significant excess of anhydrous methanol (e.g., 8-10 mL per gram of acid).[6] Add a few boiling chips.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 1-2 hours. Monitor the reaction's progress by TLC.

  • Workup: After cooling the reaction mixture to room temperature, pour it into a beaker containing ice water. The ester product should precipitate as a solid.[6]

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the crystals thoroughly with cold water to remove any remaining acid, followed by a wash with a small amount of cold methanol to remove other impurities.[11] The product can be further purified by recrystallization from methanol if necessary.

Summary of Optimized Conditions

Reaction Stage Parameter Optimized Condition Rationale
1. Diazotization Temperature0-5°CPrevents decomposition of the unstable diazonium salt intermediate.[2]
SolventAqueous H₂SO₄Dissolves the starting amine and provides the acidic medium for nitrous acid formation.
2. Sandmeyer CatalystCopper(I) Bromide (CuBr)Catalyzes the radical-nucleophilic aromatic substitution to replace the diazonium group with bromine.[3][4]
TemperatureInitial addition at low temp, then gentle heatingControls the initial reaction rate and then drives the reaction to completion.
3. Esterification TemperatureReflux (~65°C in Methanol)Increases reaction rate while preventing loss of solvent/reactant.
SolventAnhydrous Methanol (in excess)Acts as both solvent and reactant; excess shifts equilibrium to favor product formation.[6]
CatalystConc. Sulfuric Acid (H₂SO₄)Protonates the carbonyl to increase electrophilicity, accelerating the reaction.

References

  • BenchChem. (2025). An In-depth Technical Guide to 2-Bromo-3-nitrobenzoic Acid: Discovery, History, and Synthetic Methodologies.
  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • BenchChem. (2025).
  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

  • Truman ChemLab. (2017).
  • Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]

  • Reddit. (2012). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?[Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-3-nitrobenzoic Acid.
  • RSC Education. (n.d.). Nitration of methyl benzoate. [Link]

  • YouTube. (2022). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. [Link]

Sources

"Methyl 3-bromo-2-nitrobenzoate" troubleshooting failed nitration reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 3-bromo-2-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific electrophilic aromatic substitution reaction. The nitration of methyl 3-bromobenzoate is a nuanced procedure where success hinges on a firm grasp of regioselectivity and precise control over reaction conditions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis.

Troubleshooting Guide: Diagnosing and Solving Failed Nitration Reactions

This section addresses common failure modes encountered during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing a diagnosis of the likely cause and a step-by-step solution.

Question 1: My reaction resulted in very low or no conversion of the starting material, methyl 3-bromobenzoate. What went wrong?

Answer:

Low or no conversion is typically a result of an insufficiently reactive electrophile or suboptimal reaction conditions. The nitrating agent in this reaction is the nitronium ion (NO₂⁺), which must be generated in situ from nitric and sulfuric acids.[1][2][3]

Potential Causes & Solutions:

  • Inactive Nitrating Mixture: The nitronium ion is moisture-sensitive. Using wet glassware or reagents can quench the electrophile before it has a chance to react.

    • Solution: Ensure all glassware is oven-dried before use. Use fresh, concentrated (≥98%) sulfuric acid and concentrated (≥70%) nitric acid.

  • Insufficient Acid Catalyst: Sulfuric acid serves a dual role: it acts as a catalyst to generate the nitronium ion and as a solvent that protonates the carbonyl of the ester group, further deactivating the ring.[4] Insufficient sulfuric acid will lead to a slow or stalled reaction.

    • Solution: Use a significant excess of sulfuric acid relative to the substrate. A common ratio is 3-5 equivalents of H₂SO₄ relative to methyl 3-bromobenzoate.

  • Reaction Temperature Too Low: While temperature control is critical to prevent side reactions, excessively low temperatures (<0 °C) can significantly slow the rate of reaction for this highly deactivated aromatic system.

    • Solution: Maintain the temperature strictly between 0-10 °C during the addition of the nitrating mixture.[5] After the addition is complete, allowing the reaction to slowly warm to room temperature for a short period (e.g., 15-30 minutes) can help drive the reaction to completion.[6]

Question 2: I've isolated a product, but spectral analysis (NMR/GC-MS) shows it's not the desired this compound. Why did I get the wrong isomer(s)?

Answer:

This is the most common challenge in this specific synthesis. The formation of undesired isomers is governed by the competing directing effects of the bromo and methyl ester substituents on the aromatic ring.

  • Bromo (-Br) group: A deactivating, but ortho, para-director.[7] It directs incoming electrophiles to positions 2, 4, and 6.

  • Methyl Ester (-CO₂Me) group: A strongly deactivating, meta-director.[5][6] It directs incoming electrophiles to position 5.

The combination of these effects means that nitration can potentially occur at positions 2, 4, 5, and 6. The 2-position is sterically hindered by both adjacent groups, making it a challenging target. The 4- and 6-isomers are often the major products.

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Caption: Competing directing effects on methyl 3-bromobenzoate.

Solutions to Improve Regioselectivity:

  • Strict Temperature Control: Higher temperatures tend to favor the thermodynamically more stable products and can reduce selectivity. Maintaining a low and constant temperature (0-5 °C) is paramount.[5]

  • Slow Addition of Nitrating Agent: Adding the mixed acid dropwise over an extended period (15-20 minutes) ensures that the concentration of the nitronium ion remains low and constant, which can improve selectivity.[6][8]

  • Alternative Nitrating Systems: If mixed acid consistently fails, consider alternative nitrating agents that may offer different selectivity profiles, although this requires significant procedural redevelopment.

Question 3: My reaction produced a dark, tarry, or oily mixture instead of a clean, crystalline product. What caused this?

Answer:

The formation of tar or dark oils is a clear sign of uncontrolled side reactions, most often caused by excessive heat. The nitration reaction is highly exothermic.[5]

Potential Causes & Solutions:

  • Runaway Reaction Temperature: If the nitrating mixture is added too quickly or the cooling bath is inefficient, the internal temperature can rise dramatically. Temperatures above room temperature can lead to oxidation of the starting material and dinitration, both of which produce dark, complex mixtures.[5][9]

    • Solution: Use an efficient ice-salt bath to maintain temperatures below 10 °C. Add the nitrating mixture very slowly with vigorous stirring and constant monitoring of the internal reaction temperature.[6] If the temperature rises above 10 °C, immediately stop the addition and allow it to cool before proceeding.

  • Excess Nitric Acid: Using a large excess of nitric acid increases the risk of forming dinitrated byproducts, which are often yellow or brown oils.

    • Solution: Use a carefully measured amount of nitric acid, typically 1.0 to 1.2 equivalents relative to the starting material. The sulfuric acid should be in large excess, not the nitric acid.

Frequently Asked Questions (FAQs)

Q1: What is the precise role of concentrated sulfuric acid in this reaction?

Concentrated sulfuric acid is essential for two reasons. First, it acts as a strong acid to protonate nitric acid. This protonated nitric acid then readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the benzene ring.[1][2][10] Second, it serves as the reaction solvent.

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Nitronium_Formation HNO3 Nitric Acid (HNO₃) H2NO3_plus Protonated Nitric Acid HNO3->H2NO3_plus + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4_minus Bisulfate (HSO₄⁻) NO2_plus Nitronium Ion (NO₂⁺) H2NO3_plus->NO2_plus - H₂O H2O Water (H₂O)

Caption: Generation of the nitronium ion electrophile.

Q2: Why is the reaction quenched by pouring it onto ice?

Pouring the acidic reaction mixture onto crushed ice is a critical step for several reasons.[4][6][11] It rapidly cools and dilutes the strong acid mixture, effectively stopping the reaction and preventing further nitration or side reactions. The desired product, this compound, is a solid that is insoluble in water, so this quenching step also serves as the initial precipitation and isolation of the crude product from the acid solution.[8]

Q3: What is a reliable, standard protocol for this nitration?

The following protocol is a robust starting point, synthesized from established methodologies.[4][6]

Experimental Protocol: Nitration of Methyl 3-bromobenzoate

  • Prepare the Substrate Solution: In a dry conical flask equipped with a magnetic stir bar, add methyl 3-bromobenzoate (1.0 eq). Place the flask in an ice-salt bath. Slowly add concentrated H₂SO₄ (4.0 eq) while stirring, ensuring the temperature is maintained below 10 °C.

  • Prepare the Nitrating Mixture: In a separate, dry test tube cooled in an ice bath, carefully add concentrated H₂SO₄ (1.5 eq) to concentrated HNO₃ (1.1 eq). Safety Note: Always add acid to acid slowly. Allow this mixture to cool completely.

  • Perform the Reaction: Using a dropping pipette, add the cold nitrating mixture dropwise to the stirring substrate solution over 15-20 minutes. Critically, maintain the internal reaction temperature between 0-10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 15 minutes.

  • Workup: Prepare a beaker containing a generous amount of crushed ice (approx. 10g of ice for every 2g of starting material). Carefully and slowly pour the reaction mixture onto the ice with vigorous stirring. The crude product should precipitate as a pale yellow solid.

  • Isolation: Allow the ice to melt completely. Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of ice-cold water to remove residual acid.

  • Purification: The crude product can be purified by recrystallization, typically from an ethanol/water mixture.[6][12]

ParameterRecommended ValueRationale
Temperature 0-10 °CMinimizes side reactions and improves regioselectivity.[5]
HNO₃ Stoichiometry 1.1 - 1.2 equivalentsSufficient for nitration without promoting dinitration.
H₂SO₄ Stoichiometry 4.0 - 5.0 equivalentsEnsures complete generation of the nitronium ion.
Addition Time 15 - 20 minutesControls the exotherm and maintains a low concentration of NO₂⁺.[6]

Q4: How can I effectively purify the final product from its isomers?

Purification is often the most significant hurdle. Since the desired 2-nitro isomer and the major 4- and 6-nitro isomers have very similar polarities, separation can be challenging.

  • Recrystallization: This is the most common method.[12] An ethanol/water solvent system is often effective.[6] Success depends on slight differences in the solubilities of the isomers. Multiple recrystallizations may be necessary, though this will lead to a lower overall yield.

  • Column Chromatography: If recrystallization fails to provide adequate purity, flash column chromatography on silica gel is the next logical step. A solvent system of low to medium polarity, such as a mixture of ethyl acetate and hexanes, will be required. The separation will likely require careful gradient elution and collection of many small fractions.

dot

Troubleshooting_Workflow Start Failed Nitration Reaction Symptom1 Low / No Conversion Start->Symptom1 Symptom2 Wrong Isomer(s) Formed Start->Symptom2 Symptom3 Tar / Oil Formation Start->Symptom3 Cause1a Wet Reagents / Glassware Symptom1->Cause1a Cause1b Insufficient H₂SO₄ Symptom1->Cause1b Cause1c Temperature Too Low Symptom1->Cause1c Cause2a Poor Temp. Control Symptom2->Cause2a Cause2b Fast Addition Symptom2->Cause2b Cause2c Inherent Regiochemistry Symptom2->Cause2c Cause3a Runaway Temperature Symptom3->Cause3a Cause3b Excess HNO₃ Symptom3->Cause3b Solution1a Use Dry Equipment Cause1a->Solution1a Solution1b Increase H₂SO₄ eq. Cause1b->Solution1b Solution1c Allow to Warm to RT Cause1c->Solution1c Solution2a Maintain 0-5 °C Cause2a->Solution2a Solution2b Slow Dropwise Addition Cause2b->Solution2b Solution2c Purify via Chromatography Cause2c->Solution2c Solution3a Improve Cooling / Slow Addition Cause3a->Solution3a Solution3b Use 1.1 eq. HNO₃ Cause3b->Solution3b

Caption: A workflow for troubleshooting failed nitration reactions.

References

  • Title: NITRATION OF METHYL BENZOATE Source: University of California, Irvine - Department of Chemistry URL: [Link]

  • Title: An Electrophilic Aromatic Substitution: The nitration of methyl benzoate Source: University of Missouri–St. Louis - Department of Chemistry URL: [Link]

  • Title: Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate Source: Anasazi Instruments URL: [Link]

  • Title: Lab 05 An Electrophilic Aromatic Substitution Reaction - The Nitration of Methyl Benzoate Source: Scribd URL: [Link]

  • Title: Nitration of methyl benzoate Source: Royal Society of Chemistry - Education URL: [Link]

  • Source: Google Patents (US10392364B2)
  • Title: Nitration of 3-bromobenzoicacid give what product? Source: Filo URL: [Link]

  • Title: Nitration and aromatic reactivity Source: Imperial College London URL: [Link]

  • Title: Nitration of Substituted Aromatic Rings and Rate Analysis Source: University of Maine URL: [Link]

  • Title: 7. Nitration of Methyl Benzoate Source: University of Missouri–Kansas City - Department of Chemistry URL: [Link]

  • Title: What is the synthesis of methyl 3-nitrobenzoate? Source: Quora URL: [Link]

  • Title: Unified Mechanistic Concept of Electrophilic Aromatic Nitration: Convergence of Computational Results and Experimental Data Source: ResearchGate URL: [Link]

  • Title: nitration of aromatic compounds Source: YouTube URL: [Link]

  • Title: Nitration of aromatic compound Source: Reddit URL: [Link]

  • Title: Nitration of MethylBenzoate and Nitration of Bromobenzene Source: YouTube URL: [Link]

  • Title: 15.2: Regioselectivity in Electrophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach Source: Springer URL: [Link]

  • Title: Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Source: YouTube URL: [Link]

  • Title: Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate Source: YouTube URL: [Link]

Sources

"Methyl 3-bromo-2-nitrobenzoate" removal of impurities from crude product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3-bromo-2-nitrobenzoate (CAS No. 5337-09-7). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the removal of impurities from the crude product. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical for downstream success. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in purifying this compound.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The synthesis of this compound, typically via nitration of methyl 3-bromobenzoate, is an electrophilic aromatic substitution.[1][2] The reaction conditions can lead to several common impurities.

Potential Impurities:

  • Unreacted Starting Material: Methyl 3-bromobenzoate.

  • Isomeric Byproducts: Nitration can occur at other positions, leading to isomers like Methyl 3-bromo-4-nitrobenzoate and Methyl 3-bromo-6-nitrobenzoate. While the 2-position is sterically hindered, its formation is possible. Dinitrated products can also form if conditions are too harsh.[1]

  • Hydrolysis Product: 3-Bromo-2-nitrobenzoic acid, formed if the ester group is cleaved during acidic workup or prolonged heating in the presence of water.[3][4]

  • Residual Acids: Traces of sulfuric acid (H₂SO₄) and nitric acid (HNO₃) from the nitrating mixture.[5]

The purification strategy must effectively separate the target compound from these structurally similar molecules.

Section 2: Troubleshooting Recrystallization

Recrystallization is the most common first-pass purification technique for solid organic compounds. It relies on the differential solubility of the desired product and impurities in a chosen solvent at different temperatures.[6][7]

Q1: My crude product looks like a discolored oil or fails to solidify completely upon quenching the reaction in ice. What's going on and what should I do?

Answer: This is a classic sign of significant impurities depressing the melting point of your product. The pure this compound is a solid at room temperature.[8] When mixed with unreacted starting material or isomeric byproducts, the resulting mixture can form a eutectic or simply have a much lower melting point, causing it to "oil out" in the cold aqueous quench.

Causality & Solution Workflow:

  • Cause: High concentration of impurities. The nitration reaction may have been incomplete or had poor regioselectivity due to improper temperature control.[9][10]

  • Immediate Action: Do not discard the oily product. Attempt to extract the product into an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Protocol: Salvage via Extraction:

    • Transfer the entire aqueous/oily mixture to a separatory funnel.

    • Extract with ethyl acetate (3 x 50 mL for a typical lab-scale reaction).

    • Combine the organic layers.

    • Wash the combined organic layer sequentially with:

      • Water (1 x 50 mL) to remove the bulk of the acid.

      • Saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize and remove any remaining acid. Caution: Vent the funnel frequently due to CO₂ evolution.[1]

      • Brine (1 x 50 mL) to break up any emulsions and begin the drying process.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • Next Step: The resulting crude solid or thick oil is now free of inorganic acids and ready for a more robust purification method, likely column chromatography, as recrystallization may not be effective for such an impure mixture.

Q2: I'm ready to recrystallize. What is the best solvent choice for this compound?

Answer: The ideal recrystallization solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.[6][11] For nitrobenzoate esters, alcoholic solvents are an excellent starting point.[5][10]

Solvent Selection Guide:

SolventBoiling Point (°C)Suitability for this compoundRationale & Comments
Methanol (MeOH) 65Good Often provides good crystal recovery. The compound is soluble when hot and sparingly soluble when cold.[9][12]
Ethanol (EtOH) 78Excellent A very common and effective choice for similar compounds like methyl 3-nitrobenzoate.[5][7] It's less volatile than methanol, making it slightly easier to handle.
Isopropanol (IPA) 82Good Alternative Can be effective if methanol or ethanol prove too effective as solvents (i.e., the product remains too soluble even when cold).
Ethanol/Water VariableVery Good (for optimization) Adding water as an anti-solvent to a hot ethanolic solution can effectively induce crystallization.[5] This is useful if the product is too soluble in pure hot ethanol.
Hexane/Ethyl Acetate VariablePossible (for difficult cases) A polar/non-polar solvent system can sometimes provide the necessary solubility differential. Requires careful optimization.

Recommendation: Start with ethanol. It provides a good balance of safety, cost, and effectiveness for this class of compounds.

Q3: My product dissolved in the hot recrystallization solvent, but it won't crystallize upon cooling, even in an ice bath. What can I do?

Answer: This is a common and frustrating issue. It typically means your solution is not supersaturated, either because you used too much solvent or the concentration of impurities is inhibiting nucleation.

Troubleshooting Flowchart for Failed Crystallization:

G cluster_induce Inducement Techniques start Solution Cooled, No Crystals Formed check_supersat Is the solution supersaturated? start->check_supersat induce_cryst How to induce crystallization? check_supersat->induce_cryst Yes (likely) reduce_vol 3. Gently boil off some solvent to increase concentration. check_supersat->reduce_vol No (too much solvent used) add_solvent Action: Add more solvent, re-heat to dissolve, and cool again. scratch 1. Scratch inner wall of the flask with a glass rod at the meniscus. seed 2. Add a 'seed' crystal of pure product. anti_solvent 4. Add an 'anti-solvent' (e.g., cold water) dropwise until cloudy.

Caption: Troubleshooting steps for inducing crystallization.

Detailed Steps:

  • Scratch: Use a glass rod to scratch the inside of the flask just below the surface of the liquid. The microscopic glass fragments provide a nucleation site for crystal growth.

  • Seed: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cold solution. This provides a perfect template for crystallization.

  • Reduce Solvent Volume: Gently warm the solution on a hot plate to boil off a portion (10-20%) of the solvent.[6] This increases the concentration of your product, forcing it towards supersaturation upon cooling. Let it cool slowly again.

  • Add an Anti-Solvent: If using a solvent like ethanol, you can slowly add drops of an "anti-solvent" like ice-cold water until the solution just begins to turn cloudy (persistent turbidity). Then, allow it to stand and cool. The cloudiness indicates the product is beginning to precipitate.

Section 3: Troubleshooting Column Chromatography

When recrystallization fails to yield a pure product, flash column chromatography is the next logical step. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[13][14]

Q4: What is a good starting eluent system for purifying this compound on a silica gel column?

Answer: The key is to find a solvent system where your product has an Rf (retention factor) value between 0.2 and 0.4 on a TLC plate.[14] This generally provides the best separation on a column. This compound is a moderately polar compound.

TLC Analysis Protocol:

  • Stationary Phase: Use standard silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄).

  • Eluent System: A mixture of a non-polar solvent (Hexane or Petroleum Ether) and a more polar solvent (Ethyl Acetate) is the standard choice.

  • Testing Ratios:

    • Start with a low polarity mixture, such as 9:1 Hexane:Ethyl Acetate .

    • Spot your crude material, elute the plate, and visualize under a UV lamp (254 nm).

    • If the spots are all at the baseline (Rf too low), increase the polarity (e.g., 7:3, 1:1 Hexane:EtOAc).

    • If the spots run with the solvent front (Rf too high), decrease the polarity.

  • Typical Results: For compounds of this type, an eluent system of 10:1 to 4:1 Petroleum Ether:Ethyl Acetate is often a successful starting point.[15] Your product should be less polar than the hydrolyzed acid impurity but more polar than the unreacted methyl 3-bromobenzoate starting material.

Q5: My spots are streaking/tailing on the TLC plate and column. How can I achieve sharp bands and good separation?

Answer: Tailing is a common problem when purifying compounds with acidic or basic functional groups on standard silica gel.[14] While your target molecule is neutral, the crude mixture may contain the acidic hydrolysis byproduct (3-Bromo-2-nitrobenzoic acid). This acidic impurity interacts strongly with the slightly acidic silanol (Si-OH) groups on the silica surface, causing it to "stick" and tail.

Workflow for Purification Method Selection:

G start Analyze Crude Product by TLC decision Purity Assessment start->decision recrystallize Primary Method: Recrystallization decision->recrystallize One major spot, minor impurities column Primary Method: Column Chromatography decision->column Multiple spots of similar intensity or oily crude final_purity Assess Purity (TLC, MP, NMR) recrystallize->final_purity column->final_purity success Product is Pure final_purity->success

Caption: Decision workflow for choosing a purification method.

Solutions to Tailing:

  • Acidify the Eluent: Add a small amount of acetic acid (~0.5-1%) to your eluent system. The acetic acid will protonate the silica surface and the basic sites on your impurities, minimizing the strong ionic interactions that cause tailing. This is particularly effective for separating out acidic impurities.

  • Pre-treat the Crude Material: Before loading onto the column, you can perform a simple acid-base extraction to remove the bulk of the 3-Bromo-2-nitrobenzoic acid. Dissolve the crude material in ethyl acetate and wash with a dilute sodium bicarbonate solution. The acidic impurity will move into the aqueous layer as its sodium salt, while your neutral ester product remains in the organic layer. This simplifies the subsequent chromatography immensely.

  • Use a Different Stationary Phase: In rare, difficult cases, switching to a less acidic stationary phase like neutral alumina can be beneficial. However, this is not typically necessary for this compound.

Section 4: Frequently Asked Questions (FAQs)

Q: How do I confirm the purity of my final product? A: A combination of techniques is best:

  • Melting Point: Pure this compound should have a sharp melting point. Literature values for similar compounds are often in the range of 78-80°C.[16] A broad or depressed melting point indicates the presence of impurities.[17]

  • Thin-Layer Chromatography (TLC): Your final product should appear as a single, well-defined spot on a TLC plate in an appropriate solvent system.[9][18] Co-spotting with the starting material can confirm its absence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure and assess purity. The spectrum of the pure product should show the correct signals with the correct integrations and be free of peaks corresponding to starting materials or isomers.[19]

Q: I lost most of my product during purification. What are the common causes of low yield? A:

  • Incomplete Reaction: The most common cause of low yield is a reaction that did not go to completion.

  • Recrystallization Losses: Using too much recrystallization solvent will result in a significant amount of your product remaining dissolved in the cold mother liquor.[6] Always use the minimum amount of hot solvent required.

  • Premature Crystallization: During a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter funnel. Using a pre-heated funnel can prevent this.

  • Multiple Purification Steps: Every purification step incurs some loss. Over-purification can drastically reduce your final yield.

Q: Is this compound stable on silica gel? A: Yes, ester and nitro functionalities are generally stable on standard silica gel. The primary concern is not degradation of the target compound, but rather the chromatographic issues (tailing) caused by acidic impurities present in the crude mixture.[14]

References

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

  • RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). OCR (B) Chemistry A-Level - PAG 06 - Synthesis of an organic solid Preparation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • YouTube. (2022). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Retrieved from [Link]

  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Save My Exams. (2025). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • ChemBK. (2024). Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Practical Chemistry. (2008). Practical Chemistry 2008 – Student Instruction Sheet. Retrieved from [Link]

  • YouTube. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. Retrieved from [Link]

  • Practical Chemistry. (n.d.). Preparation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Nitration of Methyl Benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.

Sources

Technical Support Center: Large-Scale Synthesis of Methyl 3-Bromo-2-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Methyl 3-bromo-2-nitrobenzoate. This valuable intermediate is crucial in the synthesis of various pharmaceutical compounds. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of scaling up this synthesis.

I. Overview of Synthetic Strategies

The large-scale synthesis of this compound presents several challenges, primarily centered around reaction control, regioselectivity, and safety. Two principal synthetic routes are commonly considered, each with its own set of advantages and potential difficulties.

Route 1: The Sandmeyer Reaction Pathway

This classic route involves the diazotization of an amino precursor followed by a copper-catalyzed bromide displacement. It offers a high degree of regiochemical control.

Sandmeyer_Reaction_Pathway A 2-Amino-3-nitrobenzoic Acid B Diazonium Salt Intermediate A->B  Diazotization (NaNO₂, H₂SO₄, 0-5 °C) C 3-Bromo-2-nitrobenzoic Acid B->C  Sandmeyer Reaction (CuBr, HBr) D This compound C->D  Esterification (Methanol, Acid Catalyst) Electrophilic_Aromatic_Substitution_Pathway cluster_0 Option A cluster_1 Option B A1 3-Bromobenzoic Acid B1 3-Bromo-2-nitrobenzoic Acid A1->B1  Nitration (HNO₃, H₂SO₄) C This compound B1->C Esterification (Methanol, Acid Catalyst) A2 2-Nitrobenzoic Acid B2 3-Bromo-2-nitrobenzoic Acid A2->B2  Bromination (Br₂, FeBr₃ or NBS) B2->C Esterification (Methanol, Acid Catalyst)

Fig 2. Electrophilic aromatic substitution pathways for this compound synthesis.

II. Troubleshooting Guide: A Step-by-Step Approach

This section addresses common issues encountered during the large-scale synthesis of this compound, organized by reaction type.

A. Sandmeyer Reaction: From Diazonium Salt to Brominated Product

The Sandmeyer reaction is a powerful tool but requires careful control, especially at scale. [1] Q1: My diazotization reaction is generating excessive brown fumes (NOx), and the temperature is difficult to control. What's happening and how can I mitigate this?

A1: This indicates a potential for a runaway reaction due to the exothermic decomposition of nitrous acid.

  • Causality: An excess of sodium nitrite or localized high temperatures can accelerate the decomposition of nitrous acid (HNO₂), which is formed in situ.

  • Preventative Measures:

    • Strict Stoichiometry: Use only a stoichiometric amount of sodium nitrite. Excess nitrite can lead to instability. [2] 2. Addition Order: Add the sodium nitrite solution slowly to the acidic solution of the amine. This minimizes the concentration of free nitrous acid at any given time. [2] 3. Temperature Control: Maintain the reaction temperature below 5°C. [3]On a large scale, this may require a highly efficient cooling system and careful monitoring.

    • Ventilation: Ensure adequate ventilation to safely remove any evolved gases. [2] Q2: The yield of my Sandmeyer reaction is low, and I'm observing a significant amount of tar-like byproducts. What are the likely causes?

A2: Low yields and byproduct formation in Sandmeyer reactions often point to issues with the stability of the diazonium salt or the conditions of the copper-catalyzed displacement.

  • Causality: Diazonium salts are thermally unstable and can decompose to form phenols and other undesirable products if not handled correctly. [3]The copper-catalyzed reaction itself can also generate radical side products. [1]* Troubleshooting Steps:

    • Maintain Low Temperature: Keep the diazonium salt solution cold (ideally below 5°C) at all times until it is used in the next step.

    • Immediate Use: Use the diazonium salt solution immediately after its preparation. Do not store it.

    • Controlled Addition: Add the cold diazonium salt solution slowly to the heated solution of copper(I) bromide. This ensures that the diazonium salt reacts as it is added, preventing its accumulation and decomposition.

    • Purity of Starting Material: Ensure the 2-amino-3-nitrobenzoic acid is of high purity, as impurities can interfere with the reaction.

Troubleshooting_Sandmeyer Start Low Yield in Sandmeyer Reaction Q1 Was the diazonium salt solution kept below 5°C? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the diazonium salt solution used immediately? A1_Yes->Q2 Sol1 Decomposition of diazonium salt is likely. Improve cooling efficiency and ensure immediate use. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the addition of the diazonium salt to the CuBr solution slow and controlled? A2_Yes->Q3 Sol2 Decomposition occurred during storage. Prepare and use the diazonium salt in a continuous or semi-batch process. A2_No->Sol2 A3_No No Q3->A3_No A3_Yes Yes Sol3 Rapid addition can lead to localized high concentrations and side reactions. Optimize addition rate. A3_No->Sol3

Fig 3. Troubleshooting workflow for low yield in the Sandmeyer reaction.
B. Nitration of 3-Bromobenzoic Acid

Controlling the regioselectivity and managing the exotherm are the primary challenges in this step.

Q1: My nitration of 3-bromobenzoic acid is producing a mixture of isomers, primarily 3-bromo-2-nitrobenzoic acid and 3-bromo-4-nitrobenzoic acid. How can I improve the selectivity for the desired 2-nitro isomer?

A1: The directing effects of the bromo and carboxylic acid groups are competing. While both are deactivating, the bromo group is ortho, para-directing, and the carboxylic acid is meta-directing.

  • Causality: The formation of multiple isomers is a known challenge in the nitration of substituted benzoic acids. The reaction conditions can influence the ratio of these isomers.

  • Optimization Strategies:

    • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity.

    • Nitrating Agent: The choice and concentration of the nitrating agent can affect the isomer ratio. Experiment with different mixed acid compositions (HNO₃/H₂SO₄ ratios).

    • Alternative Routes: If selectivity remains poor, the Sandmeyer route (Route 1) is often preferred for its unambiguous regiochemical outcome.

Q2: I'm concerned about thermal runaway during the large-scale nitration. What are the critical safety parameters to monitor?

A2: Nitration reactions are highly exothermic and have a significant risk of thermal runaway if not properly controlled. [4][5]

  • Key Safety Considerations:

    • Heat Flow Calorimetry: Before scaling up, perform reaction calorimetry studies to determine the heat of reaction and the maximum rate of heat release.

    • Adiabatic Temperature Rise: Calculate the adiabatic temperature rise to understand the potential temperature increase if cooling were to fail.

    • Cooling Capacity: Ensure the reactor's cooling system can handle the maximum heat output of the reaction.

    • Dosing Control: The nitrating agent should be added at a rate that does not exceed the cooling capacity of the reactor.

    • Emergency Quenching: Have a validated emergency quenching procedure in place. This typically involves dumping the reaction mixture into a large volume of cold water or a suitable quenching agent.

ParameterTypical Lab-Scale ValueCritical for Large-Scale
Reaction Temperature 0-10°CStrictly controlled, monitored with alarms
Addition Time 30-60 minutesDetermined by heat removal capacity, can be several hours
Stirring Magnetic stirrerHigh-torque overhead stirrer to ensure homogeneity
Quenching Pouring onto iceEngineered quench tank with rapid mixing
Table 1. Comparison of lab-scale and large-scale nitration parameters.
C. Esterification of 3-Bromo-2-nitrobenzoic Acid

This is typically a less hazardous step, with the main challenge being driving the reaction to completion.

Q1: The esterification of 3-bromo-2-nitrobenzoic acid with methanol is slow and gives a low yield. How can I improve this?

A1: Fischer esterification is an equilibrium-limited reaction.

  • Causality: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials. [6]* Troubleshooting and Optimization:

    • Use of a Dehydrating Agent: On a large scale, removing water is crucial. This can be achieved by using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.

    • Excess Methanol: Using a large excess of methanol can shift the equilibrium towards the product. However, this may complicate downstream purification.

    • Strong Acid Catalyst: Ensure a sufficient amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.

    • Alternative Reagents: For a more robust reaction, consider converting the carboxylic acid to the acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with methanol. [7]This is not an equilibrium reaction and typically gives higher yields.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling diazonium salts on a large scale?

A1: The primary concern is their thermal instability. Solid diazonium salts can be explosive and are sensitive to shock, friction, and heat. [2][3]Therefore, they should never be isolated in a dry state on a large scale. They are typically generated and used in solution at low temperatures. [8] Q2: What are the most common impurities in the final product and how can they be removed?

A2: Common impurities can include:

  • Isomeric products: (e.g., methyl 4-bromo-3-nitrobenzoate) if an electrophilic substitution route is used.

  • Unreacted starting materials: (e.g., 3-bromo-2-nitrobenzoic acid).

  • Byproducts from side reactions: (e.g., phenolic compounds from diazonium salt decomposition).

Purification on a large scale is typically achieved by recrystallization from a suitable solvent system (e.g., methanol, ethanol, or mixtures with water). The choice of solvent should be optimized to maximize the recovery of the desired product while leaving impurities in the mother liquor.

Q3: Can continuous flow chemistry be applied to this synthesis?

A3: Yes, continuous flow chemistry is highly advantageous for both the nitration and diazotization steps, especially at a large scale. [9]The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, significantly reducing the risk of thermal runaway. [9]It also minimizes the volume of hazardous intermediates present at any given time.

IV. Experimental Protocols (Illustrative)

Protocol 1: Synthesis of 3-Bromo-2-nitrobenzoic Acid via Sandmeyer Reaction

  • Step 1: Diazotization of 2-Amino-3-nitrobenzoic Acid

    • In a jacketed reactor cooled to 0-5°C, charge a mixture of concentrated sulfuric acid and water.

    • Slowly add 2-amino-3-nitrobenzoic acid while maintaining the temperature below 10°C.

    • Prepare a solution of sodium nitrite in water.

    • Add the sodium nitrite solution dropwise to the reactor over 1-2 hours, ensuring the temperature does not exceed 5°C.

    • Stir the resulting diazonium salt slurry for an additional 30 minutes at 0-5°C.

  • Step 2: Sandmeyer Reaction

    • In a separate reactor, prepare a solution of copper(I) bromide in hydrobromic acid and heat to 60-70°C.

    • Slowly transfer the cold diazonium salt slurry from Step 1 into the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, hold the reaction mixture at 70°C until gas evolution ceases.

    • Cool the reaction mixture to room temperature. The crude 3-bromo-2-nitrobenzoic acid will precipitate.

    • Isolate the product by filtration and wash with water.

Protocol 2: Esterification of 3-Bromo-2-nitrobenzoic Acid

  • Charge the crude 3-bromo-2-nitrobenzoic acid, methanol, and a catalytic amount of concentrated sulfuric acid into a reactor equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

  • Remove the excess methanol by distillation.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Concentrate the organic layer to obtain the crude this compound.

  • Purify the crude product by recrystallization from methanol.

V. References

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries.

  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(5), 799–803.

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress, 34(4), 339-346.

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"Methyl 3-bromo-2-nitrobenzoate" avoiding hydrolysis of the methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Preventing Methyl Ester Hydrolysis

Welcome to the technical support center for Methyl 3-bromo-2-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate. Our focus is to provide expert advice, troubleshooting protocols, and in-depth answers to frequently encountered challenges, specifically the unintended hydrolysis of the methyl ester functional group. As your Senior Application Scientist, my goal is to equip you with the knowledge to ensure the integrity of your starting material and the success of your synthetic outcomes.

Frequently Asked Questions (FAQs)
Q1: What is methyl ester hydrolysis, and why is it a significant issue with this compound?

Answer: Ester hydrolysis is a chemical reaction in which an ester is cleaved back into its constituent carboxylic acid and alcohol by reacting with water.[1][2] This reaction can be catalyzed by either acid or, more commonly and rapidly, a base (a process known as saponification).[2][3][4]

For this compound, this is a particularly critical issue due to the electronic nature of the aromatic ring. The presence of a strong electron-withdrawing nitro group ortho to the ester makes the carbonyl carbon of the ester more electrophilic. This heightened electrophilicity increases its susceptibility to nucleophilic attack by water or, more potently, hydroxide ions (OH⁻), accelerating the rate of hydrolysis.[5][6]

The consequences of unintended hydrolysis are significant:

  • Yield Loss: The primary starting material is consumed, leading to a lower yield of the desired product.

  • Product Contamination: The resulting 3-bromo-2-nitrobenzoic acid can be difficult to separate from the desired product, complicating purification.

  • Reaction Failure: If the subsequent step requires the ester functionality (e.g., for directing effects or solubility), its conversion to a carboxylic acid can halt the intended reaction pathway.

Q2: Under what specific conditions is the methyl ester most likely to hydrolyze?

Answer: Hydrolysis is most often triggered by the presence of water in combination with either basic or acidic conditions, especially at elevated temperatures. You should be particularly cautious of the following:

  • Strong Aqueous Bases: This is the most common cause. Reagents like sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH) in aqueous solutions will rapidly and irreversibly hydrolyze the ester.[4][7][8] This reaction, saponification, is often complete within minutes at elevated temperatures.[5][9][10]

  • Aqueous Acidic Conditions with Heat: Heating the ester in the presence of dilute mineral acids (e.g., HCl, H₂SO₄) and water will also catalyze hydrolysis.[2][8] While generally slower than base-catalyzed hydrolysis, this reversible reaction can become significant with prolonged reaction times or high temperatures.[8]

  • "Hidden" Water: Trace amounts of water in solvents or reagents can be sufficient to cause slow hydrolysis over the course of a long reaction, especially if a base is present. Using anhydrous solvents is critical.

  • Inappropriate pH during Workup: During aqueous workup, adjusting the pH to strongly basic levels (pH > 9) to remove acidic impurities can inadvertently hydrolyze the ester. A patent for a related synthesis specifically highlights maintaining a pH between 6 and 8 to prevent ester group hydrolysis.[11]

Q3: I suspect my reaction is causing hydrolysis. How can I confirm this side reaction is occurring?

Answer: Detecting the formation of the byproduct, 3-bromo-2-nitrobenzoic acid, is key. Here is a standard analytical workflow to confirm hydrolysis:

  • Thin-Layer Chromatography (TLC): This is the quickest method. The carboxylic acid is significantly more polar than the parent ester. You will observe a new spot with a lower Rf value (closer to the baseline) compared to your starting material. Co-spotting your reaction mixture with a sample of your starting material will help confirm the consumption of the ester.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly definitive technique. Set up the analysis to look for the mass-to-charge ratio (m/z) of both your starting material (this compound, C₈H₆BrNO₄, MW: 260.04 g/mol ) and the hydrolyzed acid (3-bromo-2-nitrobenzoic acid, C₇H₄BrNO₄, MW: 246.02 g/mol ).

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: If you isolate the byproduct, ¹H NMR can provide structural confirmation. The most telling sign is the disappearance of the characteristic methyl ester singlet (a sharp peak integrating to 3H, typically around 3.9-4.0 ppm) and the appearance of a broad singlet for the carboxylic acid proton (-COOH), which is often far downfield (>10 ppm) and can exchange with D₂O.

Troubleshooting Guide: Preventing Unwanted Hydrolysis

This table provides a quick reference for common issues and actionable solutions to maintain the stability of the methyl ester group during your experiments.

Symptom / Observation Potential Cause Recommended Solution & Rationale
Low yield of desired product; new, highly polar spot on TLC. Ester Hydrolysis: Presence of water and/or incompatible (nucleophilic/strong) base.1. Ensure Anhydrous Conditions: Use freshly dried solvents (e.g., THF, DMF, ACN). Dry glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent moisture from the air interfering.[1] 2. Change Base: Switch to a non-nucleophilic, sterically hindered organic base (e.g., DIPEA, DBU) or an anhydrous inorganic base like K₂CO₃ or Cs₂CO₃. These are less likely to attack the ester carbonyl.
Product decomposes or hydrolyzes during aqueous workup. Incorrect pH: The pH of the aqueous layer is too high (basic).1. Control pH: During extractions, use a neutral wash (water, brine) or a weakly acidic buffer (e.g., saturated NH₄Cl solution). Avoid using strong base washes like NaOH solution. Aim to keep the pH between 6 and 8.[11] 2. Minimize Contact Time: Perform aqueous extractions quickly and efficiently to reduce the time the ester is in contact with the aqueous phase.
Hydrolysis occurs even under seemingly anhydrous conditions. "Wet" Reagents or Solvents: Solvents like DMF or DMSO are hygroscopic and can absorb water. Reagents may not be anhydrous.1. Use High-Purity Anhydrous Solvents: Purchase sealed anhydrous-grade solvents or dry them using appropriate methods (e.g., molecular sieves). 2. Check Reagent Quality: Ensure all reagents, especially bases and nucleophiles, are anhydrous.
Reaction with a nucleophile gives low yield and hydrolyzed side product. Competitive Reaction: The nucleophile is reacting as a base, or water is competing as a nucleophile.1. Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This often disfavors side reactions like hydrolysis. 2. Optimize Reagent Stoichiometry: Use a minimal excess of the nucleophile to reduce the likelihood of it acting as a base.
Visualizing the Problem & Solution
Diagram 1: The Two Paths of Ester Hydrolysis

The following diagram illustrates the fundamental mechanisms of acid-catalyzed and base-catalyzed (saponification) hydrolysis. The base-catalyzed pathway is irreversible and typically much faster, making it the primary concern in most synthetic procedures.[3][4]

Caption: Acid-catalyzed vs. Base-promoted ester hydrolysis pathways.

Diagram 2: Troubleshooting Workflow for Suspected Hydrolysis

This workflow provides a logical sequence of steps to diagnose and resolve issues of unintended ester hydrolysis during a reaction.

troubleshooting_workflow Start Reaction shows low yield or unexpected byproduct CheckTLC Analyze by TLC. Is there a new, polar spot? Start->CheckTLC ConfirmLCMS Confirm identity via LC-MS. Look for mass of hydrolyzed acid. CheckTLC->ConfirmLCMS Yes OtherIssue Investigate other side reactions CheckTLC->OtherIssue No IsHydrolysis Is hydrolysis confirmed? ConfirmLCMS->IsHydrolysis ReviewConditions Review Reaction Conditions IsHydrolysis->ReviewConditions Yes IsHydrolysis->OtherIssue No CheckSolvent Are solvents strictly anhydrous? ReviewConditions->CheckSolvent CheckBase Is the base non-nucleophilic and anhydrous? CheckSolvent->CheckBase Yes DrySolvents Action: Use freshly dried or anhydrous-grade solvents. CheckSolvent->DrySolvents No CheckWorkup Is workup pH neutral or weakly acidic (pH 6-8)? CheckBase->CheckWorkup Yes ChangeBase Action: Switch to DIPEA, DBU, or anhydrous K₂CO₃. CheckBase->ChangeBase No ModifyWorkup Action: Use buffered or neutral washes. Avoid strong bases. CheckWorkup->ModifyWorkup No End Problem Resolved CheckWorkup->End Yes DrySolvents->CheckBase ChangeBase->CheckWorkup ModifyWorkup->End

Sources

Technical Support Center: Purification of Methyl 3-bromo-2-nitrobenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of Methyl 3-bromo-2-nitrobenzoate. This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting guides, and frequently asked questions based on established laboratory practices. Our goal is to equip you with the necessary technical insights to navigate the challenges associated with purifying this specific nitroaromatic compound, ensuring both high purity and yield.

Introduction: The Challenge of Purifying this compound

This compound is a key intermediate in various synthetic pathways. Its purification via column chromatography is routine yet presents specific challenges. The presence of a polar nitro group and an ester functionality, combined with a bromine substituent, gives the molecule moderate polarity. This can lead to issues such as difficult separations from similarly polar impurities, peak tailing, or, in some cases, degradation on the acidic surface of standard silica gel. This guide provides a systematic approach to overcoming these obstacles.

Experimental Protocol: Flash Column Chromatography

This protocol provides a comprehensive, step-by-step methodology for the purification of this compound.

Step 1: Thin-Layer Chromatography (TLC) Analysis for Solvent System Optimization

The success of column chromatography is critically dependent on the selection of an appropriate mobile phase. TLC is an essential preliminary step to determine the optimal solvent system.

  • Prepare a Sample Solution: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Select Test Solvents: A standard starting point for compounds of this polarity is a mixture of a non-polar solvent (hexane or petroleum ether) and a polar solvent (ethyl acetate).[1][2]

  • Spot the TLC Plate: Using a capillary tube, spot the sample solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing a test solvent system (e.g., start with 9:1 Hexane:Ethyl Acetate). Ensure the chamber is saturated with solvent vapors.[3]

  • Visualize and Analyze: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[3]

  • Optimize for Target Rf: Adjust the solvent ratio until the desired compound, this compound, has a Retention Factor (Rf) value between 0.2 and 0.4.[1] This Rf value typically provides the best separation on a column. A lower Rf indicates the solvent is not polar enough, while a higher Rf suggests it is too polar.

Step 2: Column Preparation and Packing

Proper column packing is crucial to prevent channeling and ensure high-resolution separation.

  • Select Column: Choose a glass column with a diameter and length appropriate for the amount of crude material (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel to sample weight).

  • Prepare Slurry: In a beaker, create a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.[1]

  • Pack the Column: Insert a cotton or glass wool plug at the bottom of the column, followed by a thin layer of sand. Pour the silica slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.

  • Equilibrate: Allow the excess solvent to drain until it is just level with the top of the silica bed. Never let the column run dry. Add another thin layer of sand on top to protect the silica surface.[4]

Step 3: Sample Loading

The method of sample application to the column significantly impacts the separation efficiency.

Method A: Wet Loading (for samples readily soluble in the eluent)
  • Dissolve the crude product in the minimum amount of the mobile phase.[4]

  • Using a pipette, carefully add the dissolved sample to the top of the silica bed without disturbing the surface.[4]

  • Allow the sample to absorb completely into the silica gel.

Method B: Dry Loading (Recommended for optimal resolution)
  • Dissolve the crude product in a suitable low-boiling point solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 5-10 times the mass of the sample) to the solution.

  • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[4]

  • Carefully add this powder to the top of the prepared column.

Step 4: Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column.

  • Apply gentle positive pressure (using a pump or inert gas) to begin elution at a steady flow rate.

  • Collect the eluent in sequentially numbered test tubes or flasks.

  • Monitor the separation by periodically analyzing the collected fractions using TLC. Spot the starting material, the crude mixture, and several recent fractions on the same plate to track the elution of the product and impurities.

Workflow Visualization

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Post-Purification TLC 1. TLC Analysis (Optimize Solvent System, Target Rf 0.2-0.4) Pack 2. Column Packing (Slurry Method) TLC->Pack Load 3. Sample Loading (Wet or Dry Method) Pack->Load Elute 4. Elution (Apply Pressure, Collect Fractions) Load->Elute Analyze 5. Fraction Analysis (Monitor by TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 7. Solvent Evaporation Combine->Evaporate Product Pure this compound Evaporate->Product

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography process in a question-and-answer format.

Problem Possible Cause(s) Recommended Solution(s)
1. Compound does not move from the origin (Rf ≈ 0). The eluent is not polar enough to displace the compound from the silica gel.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
2. Compound elutes with the solvent front (Rf ≈ 1). The eluent is too polar, causing the compound to have little to no interaction with the stationary phase.[5]Decrease the polarity of the mobile phase. Increase the percentage of hexane in the hexane/ethyl acetate mixture.
3. Poor separation of product from impurities. The chosen solvent system has insufficient selectivity for the compounds in the mixture.Re-evaluate the solvent system using TLC. Test different solvent combinations (e.g., dichloromethane/hexane) to maximize the difference in Rf values (ΔRf) between the product and the key impurity.
4. Streaking or "tailing" of spots on TLC and broad bands on the column. Sample Overloading: Too much sample was loaded onto the column or spotted on the TLC plate.[6]Acid-Base Interaction: The compound may have a strong interaction with the acidic silanol groups on the silica surface.For Overloading: Use a larger column or reduce the amount of sample being purified. Dilute the sample before spotting on TLC.[6]For Interactions: While less common for this compound than for amines, if tailing is severe, consider using neutral alumina as the stationary phase.[6]
5. The compound appears to be decomposing on the column (new spots appear in fractions). The compound is unstable on the acidic surface of silica gel. This can sometimes occur with sensitive nitroaromatic compounds.[5][6]Confirm Instability: Spot the crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears, decomposition is likely.[6]Solution: Switch to a less acidic stationary phase, such as neutral alumina.[6] Alternatively, deactivating the silica by pre-treating it with a base like triethylamine is an option, though more common for basic compounds.[1]
6. No compound is eluting from the column. Decomposition: The compound has fully degraded on the column.[5]Incorrect Solvent: The wrong solvent system was prepared or used.[5] Dilute Fractions: The compound is eluting, but the concentration in each fraction is too low to be detected by TLC.[5]Troubleshoot: Confirm compound stability on silica first. Double-check the labels on the solvent bottles used. Concentrate a few of the collected fractions and re-analyze by TLC to check for a faint spot.[5]
Troubleshooting Decision Tree

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A mixture of hexane (or petroleum ether) and ethyl acetate is a highly effective and common choice for nitroaromatic compounds.[2] A good starting point for your initial TLC analysis would be a 9:1 or 8:2 ratio of Hexane:Ethyl Acetate.[7] You can then adjust the ratio to achieve the target Rf of 0.2-0.4.

Q2: My crude product is an oil and won't solidify. Can I still purify it by column chromatography?

A2: Yes, absolutely. Column chromatography is an excellent method for purifying oils. The key is to ensure you can dissolve the oil in a minimal amount of solvent for loading. If the oil is not very soluble in your chosen eluent, the dry loading method is strongly recommended to achieve a narrow starting band and good separation.[4][8]

Q3: How do I know which fractions contain my pure product?

A3: Thin-Layer Chromatography (TLC) is the primary method for analyzing the collected fractions. You should spot multiple fractions on a single TLC plate. Fractions that show a single spot at the same Rf as your target compound (and are free from spots corresponding to impurities) can be combined.

Q4: Should I use silica gel or alumina as the stationary phase?

A4: Standard silica gel is the most common and first-choice stationary phase for this type of compound.[1] However, because silica gel is acidic, it can sometimes cause degradation of sensitive molecules. If you observe decomposition (see Troubleshooting Guide), switching to neutral or basic alumina is a viable alternative.[6]

Q5: What are the likely impurities I need to separate?

A5: The impurities will depend on the synthetic route. Common impurities could include unreacted starting materials (e.g., 2-nitro-m-toluic acid if the synthesis involved esterification and bromination) or by-products from the nitration or bromination steps, such as regioisomers.[7][9] A well-optimized solvent system is key to separating these closely related structures.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.

  • Benchchem. Technical Support Center: Purification of Polar Nitro Compounds.

  • Quora. What is the synthesis of methyl 3-nitrobenzoate?.

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.

  • Google Patents. (2018). US10392364B2 - Process for synthesis of lenalidomide.

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  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.

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  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate.

  • gsrs. METHYL 2-BROMO-3-NITROBENZOATE.

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Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of Methyl 3-bromo-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 3-bromo-2-nitrobenzoate, a key intermediate in synthetic chemistry. Designed for researchers and drug development professionals, this document moves beyond simple peak assignment, focusing on the underlying principles of substituent effects and comparative spectral interpretation. By contrasting the target molecule with structurally related analogs, we will elucidate the predictable and additive nature of substituent-induced chemical shifts, reinforcing the power of NMR as a primary tool for structural verification.

The Structural Challenge: Predicting the NMR Landscape

The structure of this compound presents a fascinating case study in NMR interpretation. The aromatic ring is trisubstituted with three distinct functionalities: a methyl ester (-COOCH₃), a nitro group (-NO₂), and a bromine atom (-Br). All three are electron-withdrawing groups (EWGs), but they influence the electronic environment of the aromatic ring through different combinations of inductive and resonance effects.

  • Nitro Group (-NO₂): A powerful EWG, exerting a strong deshielding effect through both resonance and induction, particularly on protons and carbons at the ortho and para positions.

  • Methyl Ester (-COOCH₃): A moderately deactivating EWG that primarily acts through induction.

  • Bromine (-Br): An electronegative atom that withdraws electron density via induction but can donate electron density through resonance. Its inductive effect is dominant, leading to a net deshielding effect.[1][2]

The interplay of these groups creates a unique electronic environment for each of the three aromatic protons and six aromatic carbons, leading to a predictable, first-order NMR spectrum.

cluster_molecule This compound C1 C1-COOCH3 C2 C2-NO2 C3 C3-Br C4 C4-H C5 C5-H C6 C6-H OCH3 O-CH3

Caption: Labeled structure of this compound.

Deconstructing the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals: one for the methyl protons and three for the aromatic protons.

  • Methyl Protons (-OCH₃): This signal will appear as a sharp singlet, typically in the range of 3.9-4.0 ppm. Its chemical shift is influenced by the deshielding effect of the adjacent oxygen atom and the ester carbonyl group.

  • Aromatic Protons (H-4, H-5, H-6): These three protons are chemically distinct and will give rise to three separate signals in the aromatic region (typically 7.0-9.0 ppm).[3] Due to the strong deshielding from the adjacent EWGs, these protons will be shifted significantly downfield compared to benzene (δ ≈ 7.26 ppm).

    • H-6: This proton is ortho to the electron-withdrawing methyl ester group and meta to the nitro group. It is expected to be significantly deshielded.

    • H-4: This proton is meta to both the methyl ester and the nitro group but ortho to the bromine atom. It will also be strongly deshielded.

    • H-5: This proton is para to the nitro group and meta to the bromine and methyl ester groups. It will be the least deshielded of the three aromatic protons but still downfield from benzene.

Splitting Patterns and Coupling Constants:

The aromatic protons will exhibit spin-spin coupling. The magnitude of the coupling constant (J) is highly dependent on the number of bonds separating the coupled protons.[4]

  • Ortho coupling (³J): Occurs between adjacent protons (e.g., H-4/H-5 and H-5/H-6). It is the strongest, typically in the range of 6-9 Hz.[5]

  • Meta coupling (⁴J): Occurs between protons separated by three bonds (e.g., H-4/H-6). It is much weaker, typically 2-3 Hz.[5]

  • Para coupling (⁵J): Occurs over four bonds and is generally very small (0-1 Hz) and often not resolved.[5][6]

Based on this, we can predict the multiplicity:

  • H-6: Will be coupled to H-5 (ortho) and H-4 (meta). It should appear as a doublet of doublets (dd).

  • H-4: Will be coupled to H-5 (ortho) and H-6 (meta). It should also appear as a doublet of doublets (dd).

  • H-5: Will be coupled to both H-4 and H-6 (ortho). It should appear as a triplet (t) or, more accurately, a doublet of doublets that may overlap to look like a triplet if the two ortho coupling constants are similar.

Comparative Analysis: The Power of Analogs

To substantiate our predictions, we compare the expected spectrum of this compound with its simpler, mono-substituted analogs. This comparison highlights the additive nature of substituent effects on chemical shifts.

CompoundH-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)-OCH₃ (δ, ppm)Data Source
Methyl 3-nitrobenzoate ~8.4~7.6~8.4~3.93[7][8]
Methyl 3-bromobenzoate ~7.7~7.3~8.0~3.91[7]
Predicted: this compound ~7.9 - 8.1 ~7.5 - 7.7 ~8.1 - 8.3 ~4.0 Predicted

Table 1: Comparative ¹H NMR Chemical Shifts (in CDCl₃). The data for the analogs provides a baseline for predicting the shifts in the target molecule.

The presence of the nitro group at C-2 and the bromo group at C-3 in our target molecule will deshield all aromatic protons relative to the individual analogs, pushing their signals further downfield as predicted.

Decoding the ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework. We expect to see 8 distinct signals:

  • Methyl Carbon (-OCH₃): A signal around 52-53 ppm.

  • Ester Carbonyl (C=O): The least shielded carbon, appearing far downfield around 164-166 ppm.[9]

  • Aromatic Carbons (C1-C6): Six unique signals in the aromatic region (120-150 ppm).

    • C-NO₂ and C-Br (C2, C3): The carbons directly attached to the highly electronegative nitro and bromo groups will be significantly deshielded. The C-NO₂ signal is often broadened due to quadrupolar relaxation of the nitrogen nucleus.[10]

    • C-COOCH₃ (C1): The ipso-carbon attached to the ester group.

    • CH Carbons (C4, C5, C6): These carbons will appear in the typical aromatic region, with their specific shifts influenced by the relative positions of the three substituents.

CompoundC=O-OCH₃Aromatic Carbons (Range, ppm)Data Source
Methyl Benzoate ~167~52128-133[11]
Methyl 3-nitrobenzoate ~165~53124-148[7]
Methyl 3-bromobenzoate ~166~52122-136[7]
Predicted: this compound ~164 ~53 125-150 Predicted

Table 2: Comparative ¹³C NMR Chemical Shifts (in CDCl₃).

Experimental Protocol for High-Resolution NMR

Acquiring high-quality, interpretable data is paramount. The following protocol outlines a self-validating system for sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[12][13][14]

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm.

    • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Instrument Setup & Shimming:

    • Insert the sample into the NMR spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.

    • Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each peak.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

    • Set a wider spectral width (e.g., 0 to 220 ppm).

    • A larger number of scans is required for ¹³C NMR due to the low natural abundance of the isotope.

    • Process the data similarly to the ¹H spectrum.

Caption: Standard workflow for NMR data acquisition and analysis.

Conclusion

The NMR spectral analysis of this compound is a clear demonstration of fundamental spectroscopic principles. The strong deshielding effects of the nitro, bromo, and methyl ester substituents result in a ¹H spectrum with all aromatic protons shifted significantly downfield, exhibiting predictable ortho and meta coupling patterns. The ¹³C spectrum complements this data, confirming the presence of eight unique carbon environments. By comparing these expected results with the known spectra of simpler analogs, we can confidently predict and interpret the spectrum of this more complex molecule, underscoring the diagnostic power of NMR in modern chemical research and development.

References

  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Available at: [Link]

  • Hunt, I. (n.d.). Aromatic H. University of Calgary. Available at: [Link]

  • Study.com. (n.d.). Why para aromatic has a low J constant and why ortho has high J constant?. Available at: [Link]

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Available at: [Link]

  • Chemistry Stack Exchange. (2017). How can multiplets in para-disubstituted benzene rings be described?. Available at: [Link]

  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Available at: [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for Paper. Available at: [Link]

  • Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Available at: [Link]

  • Brainly. (2023). Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. Available at: [Link]

  • Scilit. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. Available at: [Link]

  • Fiveable. (n.d.). Para-Substituted Benzene Definition. Available at: [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... Available at: [Link]

  • HMNR Aromatic Coupling. (2016). YouTube. Available at: [Link]

  • ResearchGate. (2018). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?. Available at: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Available at: [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. RSC Publishing. Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of Methyl 3-bromo-2-nitrobenzoate and Methyl 2-bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. The subtle placement of functional groups on an aromatic scaffold can dramatically alter its reactivity, presenting both opportunities and challenges. This guide provides an in-depth comparative analysis of two isomeric bromonitrobenzoates: Methyl 3-bromo-2-nitrobenzoate and Methyl 2-bromo-3-nitrobenzoate. By examining their electronic and steric profiles, we will dissect their differential reactivity in key synthetic transformations, supported by established chemical principles and analogous experimental data.

Introduction: Isomeric Scaffolds with Divergent Reactivity

This compound and Methyl 2-bromo-3-nitrobenzoate are valuable intermediates in organic synthesis, particularly in the construction of complex pharmaceutical agents.[1] Both molecules possess a benzene ring substituted with a bromine atom, a nitro group, and a methyl ester. These functional groups are strongly electron-withdrawing, rendering the aromatic ring electron-deficient and susceptible to certain types of reactions. However, the positional isomerism of the bromo and nitro groups creates distinct electronic and steric environments, which are the primary determinants of their chemical behavior.

CompoundThis compoundMethyl 2-bromo-3-nitrobenzoate
CAS Number 55289-43-55337-09-7[1]
Molecular Formula C₈H₆BrNO₄C₈H₆BrNO₄[2]
Molecular Weight 260.04 g/mol 260.04 g/mol [2]
Structure

Table 1. Physicochemical Properties of this compound and Methyl 2-bromo-3-nitrobenzoate.

Theoretical Framework: Unpacking Electronic and Steric Effects

The reactivity of these isomers is governed by a delicate interplay of electronic and steric effects imparted by the substituents.

Electronic Effects

Both the nitro (-NO₂) and bromo (-Br) groups are electron-withdrawing. The nitro group exerts a powerful electron-withdrawing effect through both resonance (-M) and induction (-I), significantly deactivating the benzene ring towards electrophilic aromatic substitution but activating it for nucleophilic aromatic substitution (SNAr).[3] The bromine atom also withdraws electron density via induction (-I) but can donate electron density through resonance (+M). However, for halogens, the inductive effect typically outweighs the resonance effect.

The key distinction lies in the ability of the nitro group to stabilize the negative charge of a Meisenheimer complex, the intermediate in an SNAr reaction. This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack (and the leaving group).[3]

Steric Effects

Steric hindrance plays a crucial role, particularly for reactions involving attack at a substituted position or at a position flanked by bulky groups. The "ortho effect" is a well-documented phenomenon where a group in the ortho position to a reaction center can sterically hinder the approach of a reagent.[4] In the case of these isomers, the groups ortho to the bromine atom will influence the ease with which a nucleophile or a metal catalyst can access the C-Br bond.

Comparative Reactivity Analysis

We will now explore the anticipated reactivity of these two isomers in three common and synthetically valuable reaction classes: Nucleophilic Aromatic Substitution, Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of arene functionalization, especially for electron-deficient rings. The reaction proceeds via a two-step addition-elimination mechanism, with the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex) as the rate-determining step.

Figure 1. Generalized workflow for the SNAr mechanism.

Methyl 2-bromo-3-nitrobenzoate: In this isomer, the nitro group is meta to the bromine leaving group. When a nucleophile attacks the carbon bearing the bromine, the resulting negative charge in the Meisenheimer complex cannot be directly delocalized onto the nitro group through resonance. While the nitro group still exerts a strong inductive electron-withdrawing effect, the lack of resonance stabilization of the intermediate renders this isomer significantly less reactive in SNAr reactions.[3]

This compound: Here, the nitro group is ortho to the bromine leaving group. This positioning is ideal for SNAr. The attacking nucleophile generates a Meisenheimer complex where the negative charge can be effectively delocalized onto the adjacent nitro group through resonance. This substantial stabilization of the intermediate dramatically lowers the activation energy for the rate-determining step, making This compound the significantly more reactive isomer in SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have revolutionized the synthesis of complex organic molecules. These reactions typically involve the oxidative addition of an aryl halide to a palladium(0) complex.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[5]

Figure 2. Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Methyl 2-bromo-3-nitrobenzoate: The bromine atom is ortho to the methyl ester group and meta to the nitro group. The steric bulk of the ortho ester group could potentially hinder the oxidative addition step. However, the overall electronic deactivation of the ring by both the nitro and ester groups makes the C-Br bond more susceptible to oxidative addition.

This compound: The bromine atom is flanked by both the nitro and ester groups in the ortho positions. This presents a significantly more sterically hindered environment around the C-Br bond. The approach of the bulky palladium-ligand complex required for oxidative addition is likely to be impeded.[6] Therefore, Methyl 2-bromo-3-nitrobenzoate is predicted to be the more reactive substrate in Suzuki-Miyaura coupling reactions due to reduced steric hindrance around the reaction center.

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[7] The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition of the aryl halide to a palladium(0) complex.[8]

Methyl 2-bromo-3-nitrobenzoate: Similar to the Suzuki coupling, the steric environment around the bromine is less congested compared to its isomer.

This compound: The significant steric hindrance from the flanking ortho nitro and ester groups is expected to be a major impediment to the oxidative addition step. The bulky phosphine ligands typically employed in Buchwald-Hartwig aminations would exacerbate this steric clash.[9] Consequently, Methyl 2-bromo-3-nitrobenzoate is expected to be the more reactive partner in Buchwald-Hartwig aminations.

Experimental Protocols: A Comparative Workflow

To illustrate the practical implications of these reactivity differences, the following section provides detailed, side-by-side comparative protocols for a representative reaction from each class. These protocols are designed as a starting point for experimental investigation.

Comparative Nucleophilic Aromatic Substitution with Piperidine

This experiment aims to highlight the superior reactivity of this compound in SNAr.

ParameterProtocol for this compoundProtocol for Methyl 2-bromo-3-nitrobenzoate
Reagents This compound (1.0 eq), Piperidine (2.0 eq), Anhydrous DMSOMethyl 2-bromo-3-nitrobenzoate (1.0 eq), Piperidine (2.0 eq), Anhydrous DMSO
Procedure 1. To a solution of the benzoate in DMSO, add piperidine. 2. Stir the reaction at room temperature. 3. Monitor reaction progress by TLC or LC-MS.1. To a solution of the benzoate in DMSO, add piperidine. 2. Stir the reaction at an elevated temperature (e.g., 80-100 °C). 3. Monitor reaction progress by TLC or LC-MS.
Expected Outcome Rapid conversion to the substituted product at room temperature.Slow or no reaction at room temperature; conversion may require prolonged heating at elevated temperatures.
Comparative Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is designed to demonstrate the higher reactivity of Methyl 2-bromo-3-nitrobenzoate in palladium-catalyzed cross-coupling.

Figure 3. General experimental workflow for Suzuki-Miyaura coupling.

ParameterProtocol for Methyl 2-bromo-3-nitrobenzoateProtocol for this compound
Reagents Methyl 2-bromo-3-nitrobenzoate (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq), Toluene/Ethanol/H₂O (4:1:1)This compound (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq), Toluene/Ethanol/H₂O (4:1:1)
Procedure 1. Combine reagents and degas the solvent mixture. 2. Add the palladium catalyst. 3. Heat the reaction to 90 °C. 4. Monitor reaction progress.1. Combine reagents and degas the solvent mixture. 2. Add the palladium catalyst. 3. Heat the reaction to 90 °C. 4. Monitor reaction progress.
Expected Outcome Moderate to good conversion to the coupled product.Low to no conversion due to steric hindrance impeding oxidative addition. A more specialized catalyst system with less bulky ligands might be required.

Conclusion

The positional isomerism of the bromo and nitro groups in this compound and Methyl 2-bromo-3-nitrobenzoate leads to profound differences in their chemical reactivity.

  • This compound is the superior substrate for Nucleophilic Aromatic Substitution (SNAr) reactions due to the ortho-positioning of the nitro group, which provides crucial resonance stabilization to the Meisenheimer intermediate.

  • Methyl 2-bromo-3-nitrobenzoate is the more reactive isomer in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This is attributed to the less sterically congested environment around the C-Br bond, facilitating the critical oxidative addition step.

This comparative guide underscores the importance of a nuanced understanding of steric and electronic effects in synthetic planning. For researchers and drug development professionals, a judicious choice between these isomers based on the desired transformation can lead to more efficient, higher-yielding, and cost-effective synthetic routes.

References

  • PubChem. Methyl 2-(bromomethyl)-3-nitrobenzoate. [Link]

  • Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PubChem. Methyl 3-bromo-2-methyl-5-nitrobenzoate. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Global Substance Registration System. METHYL 2-BROMO-3-NITROBENZOATE. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chem-Impex. Methyl 2-bromo-3-nitrobenzoate. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • National Center for Biotechnology Information. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Google Patents. US10392364B2 - Process for synthesis of lenalidomide.
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  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • PubMed. Kinetic studies on nucleophilic substitution reactions of O-aryl thionobenzoates with azide, cyanide, and hydroxide: contrasting reactivity and mechanism. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • Chemistry LibreTexts. Kinetics of Nucleophilic Substitution Reactions. [Link]

  • Wikipedia. Ortho effect. [Link]

  • Chemistry Stack Exchange. Steric inhibition of resonance in ortho-substituted benzoic acids. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • YouTube. 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. [Link]

  • PubChemLite. Methyl 2-bromo-3-nitrobenzoate (C8H6BrNO4). [Link]

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  • YouTube. Nitration of MethylBenzoate and Nitration of Bromobenzene. [Link]

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A Comparative Guide to the Purity Analysis of Methyl 3-bromo-2-nitrobenzoate: An HPLC-UV Method Versus Orthogonal GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of pharmaceutical quality. Methyl 3-bromo-2-nitrobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its purity is critical for the safety, efficacy, and batch-to-batch consistency of the final drug product. This guide provides an in-depth, objective comparison of a robust High-Performance Liquid Chromatography (HPLC) method with an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) approach for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the workhorse of pharmaceutical quality control for its precision, robustness, and suitability for non-volatile and thermally labile compounds.[1] In contrast, Gas Chromatography-Mass Spectrometry is unparalleled in its ability to separate and identify volatile and semi-volatile impurities, offering a high degree of specificity.[2] The selection of the optimal analytical technique hinges on the specific requirements of the analysis, including the nature of expected impurities and the intended use of the analytical data.

Part 1: High-Performance Liquid Chromatography (HPLC) for Routine Quality Control

A reversed-phase HPLC method with UV detection is proposed for the routine purity analysis and quantification of this compound. This method is designed to be specific, accurate, and precise, making it ideal for quality control in a regulated environment.

Rationale for Method Design

The choice of a reversed-phase C18 column is based on the non-polar nature of the aromatic ring in this compound, which will interact favorably with the stationary phase. A gradient elution with acetonitrile and water is selected to ensure the separation of the main component from both more polar and less polar impurities. The addition of a small amount of acid, such as phosphoric acid, to the mobile phase helps to suppress the ionization of any acidic impurities and improve peak shape.[3] UV detection is appropriate as the aromatic nitro-compound possesses a strong chromophore, allowing for sensitive detection.

Experimental Protocol: Reversed-Phase HPLC Method

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of aromatic compounds.

2. Reagents and Solutions:

  • Mobile Phase A: HPLC-grade water with 0.1% v/v phosphoric acid.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

3. Chromatographic Conditions:

  • Mobile Phase Gradient: A gradient elution is employed for optimal separation:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 50% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection at 254 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in 50 mL of the sample diluent to achieve a concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for the HPLC purity analysis of this compound.

Part 2: Orthogonal Purity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

For a comprehensive impurity profile, especially for the identification of unknown impurities and volatile residues from the synthesis, GC-MS serves as an excellent orthogonal technique.[4]

Rationale for GC-MS as a Comparative Technique

The synthesis of this compound may involve volatile starting materials, reagents, and solvents.[5] GC is ideally suited for the separation of these volatile and semi-volatile compounds. The coupling with a mass spectrometer allows for the confident identification of impurities based on their mass spectra, which is a significant advantage over UV detection in HPLC.[6]

Experimental Protocol: GC-MS Method

1. Instrumentation:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for the analysis of aromatic compounds.

2. GC Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Split (e.g., 20:1).

3. MS Conditions:

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Comparative Logic: HPLC vs. GC-MS

Comparison_Logic cluster_analysis Purity Analysis of this compound hplc HPLC-UV gcms GC-MS hplc->gcms Orthogonal Techniques hplc_adv Advantages: - Robust for non-volatile impurities - High precision for quantification - Routine QC hplc->hplc_adv hplc_lim Limitations: - Limited identification power - Not suitable for volatile impurities hplc->hplc_lim gcms_adv Advantages: - Excellent for volatile impurities - High specificity for identification - Confirmatory analysis gcms->gcms_adv gcms_lim Limitations: - Not suitable for non-volatile/thermolabile compounds - May require derivatization for some impurities gcms->gcms_lim

Caption: Logical comparison of HPLC-UV and GC-MS for purity analysis.

Part 3: Comparative Data Summary

The following table summarizes the key performance characteristics of the proposed HPLC method and the comparative GC-MS method for the purity analysis of this compound.

FeatureHPLC-UVGC-MS
Principle of Separation Partitioning between liquid mobile and solid stationary phasesPartitioning between gaseous mobile and liquid stationary phases
Applicability Non-volatile and thermally stable/labile compoundsVolatile and semi-volatile, thermally stable compounds
Primary Application Routine purity testing and quantificationImpurity identification and analysis of volatile residues
Specificity Moderate (based on retention time)High (based on retention time and mass spectrum)
Sensitivity High (ng range)Very high (pg range)
Quantification Highly precise and accurateLess precise for routine quantification than HPLC
Sample Throughput HighModerate

Conclusion and Recommendations

For the comprehensive purity analysis of this compound, a dual-technique approach is recommended. The proposed reversed-phase HPLC-UV method provides a robust, reliable, and high-throughput solution for routine quality control and the quantification of non-volatile impurities. Its precision and accuracy make it the primary choice for batch release testing.

However, to gain a complete understanding of the impurity profile, particularly for the identification of unknown process-related impurities and residual solvents, GC-MS is an invaluable orthogonal technique. Its high specificity allows for the confident identification of volatile and semi-volatile compounds that may be missed or poorly characterized by HPLC.

In a drug development setting, the HPLC method should be fully validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7] The GC-MS method is best utilized during process development to characterize the impurity profile and for investigational purposes when atypical results are observed in routine QC testing. By employing both HPLC and GC-MS, researchers and drug development professionals can ensure the highest quality and safety of this compound used in the synthesis of life-saving medicines.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • HPLC Calculator. (n.d.). LC-MS vs GC-MS in Pharmaceutical Analysis. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

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  • Campbell, R. M., & Lee, M. L. (1984). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry, 56(6), 1026–1030.
  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2021). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2-and 4-nitrotoluene in products of toluene nitration. Retrieved from [Link]

  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Reddit. (2012). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.

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A Senior Application Scientist's Guide to Methyl 3-bromo-2-nitrobenzoate and its Isomeric Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of a starting material is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic pathway. Among the vast arsenal of functionalized aromatic building blocks, methyl bromo-nitrobenzoates represent a class of versatile intermediates. This guide provides an in-depth, objective comparison of Methyl 3-bromo-2-nitrobenzoate with its structural isomers, grounded in experimental data and established chemical principles. We will explore how the seemingly subtle repositioning of the bromo and nitro substituents on the methyl benzoate core profoundly impacts their physicochemical properties and reactivity, thereby influencing their suitability for specific synthetic applications.

The Isomeric Field: Structure and Physicochemical Properties

The core structure of methyl bromo-nitrobenzoate offers a multitude of isomeric possibilities, each with a unique electronic and steric profile. The interplay between the electron-withdrawing nitro group (-NO₂), the inductively withdrawing and sterically demanding bromo group (-Br), and the electron-withdrawing methyl ester group (-CO₂Me) governs the overall characteristics of the molecule.

Below is a comparative summary of the key physicochemical properties of this compound and several of its isomers. This data, compiled from various authoritative sources, provides a quantitative basis for understanding their distinct behaviors.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound5337-09-7C₈H₆BrNO₄260.04Not available
Methyl 2-bromo-3-nitrobenzoate5337-09-7C₈H₆BrNO₄260.04Not available
Methyl 4-bromo-2-nitrobenzoate158580-57-5C₈H₆BrNO₄260.0482-86
Methyl 5-bromo-2-nitrobenzoate883554-93-6C₈H₆BrNO₄260.04Not available
Methyl 2-bromo-4-nitrobenzoate100959-22-6C₈H₆BrNO₄260.0482-86
Methyl 3-bromo-4-nitrobenzoate126759-30-6C₈H₆BrNO₄260.04Not available
Methyl 4-bromo-3-nitrobenzoate2363-16-8C₈H₆BrNO₄260.04102-103[1]
Methyl 5-bromo-3-nitrobenzoate6307-87-5C₈H₆BrNO₄260.04Not available
Methyl 2-bromo-5-nitrobenzoate6942-36-5C₈H₆BrNO₄260.0479-81

Note: The availability of experimental melting point data is limited for some isomers in publicly accessible databases. The provided data is sourced from PubChem and commercial supplier catalogs.

Synthesis of Bromo-Nitrobenzoate Isomers: A Strategic Approach

The synthetic route to a specific methyl bromo-nitrobenzoate isomer is dictated by the directing effects of the substituents on the benzene ring during electrophilic aromatic substitution. The carboxylic acid/ester group is a meta-director, while the bromine atom is an ortho-, para-director. The nitro group is a strong deactivating group and a meta-director. The choice of starting material and the sequence of reactions are therefore critical for achieving the desired substitution pattern.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a methyl bromo-nitrobenzoate isomer. The specific sequence of bromination, nitration, and esterification will vary depending on the target isomer.

Caption: Generalized synthetic workflow for methyl bromo-nitrobenzoate isomers.

Experimental Protocol: Synthesis of Methyl 3-bromo-5-nitrobenzoate

This protocol details a representative synthesis of a bromo-nitrobenzoate isomer. The choice to start with 3-nitrobenzoic acid and subsequently brominate it is a strategic decision to achieve the 3,5-substitution pattern due to the meta-directing effect of the nitro group.

Step 1: Preparation of 3-bromo-5-nitrobenzoic acid [2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a cooling bath, dissolve 3-nitrobenzoic acid (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Bromination: Slowly add N-bromosuccinimide (NBS) (1.2 eq) to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, warm the reaction mixture to 65°C and stir for 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice water with vigorous stirring. The precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 3-bromo-5-nitrobenzoic acid.

Step 2: Esterification to Methyl 3-bromo-5-nitrobenzoate [2]

  • Reaction Setup: Suspend the 3-bromo-5-nitrobenzoic acid (1.0 eq) in methanol.

  • Esterification: Cool the mixture to 0°C and add thionyl chloride (excess) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure Methyl 3-bromo-5-nitrobenzoate.

Reactivity Profile: The Decisive Role of Substituent Position

The chemical reactivity of the methyl bromo-nitrobenzoate isomers is profoundly influenced by the relative positions of the bromo and nitro groups. This is particularly evident in reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry, and its efficiency is highly dependent on the electronic nature of the aromatic ring. A strong electron-withdrawing group, such as a nitro group, is essential to activate the ring towards nucleophilic attack. The position of this activating group relative to the leaving group (the bromine atom) is critical.[3]

The reactivity of bromo-nitro-aromatic compounds in SNAr generally follows the order: ortho/para-nitro > meta-nitro .[3][4] This is because the nitro group can stabilize the negative charge of the Meisenheimer complex intermediate through resonance when it is in the ortho or para position to the site of nucleophilic attack. In contrast, a meta-nitro group can only offer weaker inductive stabilization.[3][4]

Caption: Relative reactivity of bromo-nitrobenzoate isomers in SNAr.

For the methyl bromo-nitrobenzoate series, this principle implies that isomers with the nitro group ortho or para to the bromine atom (e.g., Methyl 2-bromo-3-nitrobenzoate, Methyl 4-bromo-3-nitrobenzoate) will be significantly more reactive towards nucleophiles than isomers where the nitro group is meta to the bromine (e.g., this compound, Methyl 5-bromo-2-nitrobenzoate).

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds. The electronic environment around the C-Br bond can influence the rate of the oxidative addition step in the catalytic cycle. Generally, electron-withdrawing groups can enhance the rate of oxidative addition.

Caption: General workflow for Suzuki-Miyaura coupling of a methyl bromo-nitrobenzoate.

While all the bromo-nitrobenzoate isomers are expected to undergo Suzuki coupling, the specific reaction conditions (catalyst, ligand, base, and temperature) may require optimization depending on the isomer's electronic and steric properties.

Reduction of the Nitro Group

The nitro group in all the isomers can be readily reduced to an amino group, opening up a vast array of further functionalization possibilities. Common methods for this transformation include catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction with metals in acidic media (e.g., SnCl₂, HCl or Fe, HCl). This conversion is a key step in the synthesis of many pharmaceutical intermediates.

Spectroscopic Characterization: Fingerprinting the Isomers

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the unambiguous identification and characterization of the different bromo-nitrobenzoate isomers.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum provide a unique fingerprint for each isomer. The electron-withdrawing effects of the nitro and methyl ester groups, along with the anisotropic effects of the bromine atom, lead to distinct downfield shifts for the aromatic protons. The substitution pattern determines the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values) of the signals, allowing for the definitive assignment of the isomeric structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the bromine atom will typically appear as a single peak, while the carbons adjacent to the electron-withdrawing groups will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule. Characteristic absorption bands for the methyl bromo-nitrobenzoate isomers include:

  • C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.[5]

  • N-O asymmetric stretch (nitro): A strong absorption band around 1520-1560 cm⁻¹.[5]

  • N-O symmetric stretch (nitro): A strong absorption band around 1345-1385 cm⁻¹.[5]

  • C-Br stretch: A medium to strong absorption in the fingerprint region (typically below 800 cm⁻¹).

Conclusion and Future Outlook

This guide has provided a comparative analysis of this compound and its isomers, highlighting the critical role of substituent positioning on their physicochemical properties and chemical reactivity. The choice of a particular isomer for a synthetic application should be a deliberate one, based on a thorough understanding of its unique characteristics.

While this guide has compiled available data, there are clear opportunities for further research. A systematic experimental study of all possible methyl bromo-nitrobenzoate isomers, including their synthesis, purification, and full spectroscopic characterization, would be of immense value to the scientific community. Furthermore, a quantitative comparison of their reactivity in key transformations such as SNAr and Suzuki coupling under standardized conditions would provide a definitive roadmap for their strategic use in organic synthesis.

The continued exploration of these versatile building blocks will undoubtedly lead to the development of novel and efficient synthetic routes to complex molecules with important applications in medicine and materials science.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 16). Exploring Methyl 4-Bromo-3-Nitrobenzoate: A Key Intermediate in Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-3-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-4-methyl-5-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-5-nitrobenzoate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 16). Unlocking Chemical Potential: A Deep Dive into Methyl 4-Bromo-3-Nitrobenzoate Properties and Applications. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-Bromo-4-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(bromomethyl)-4-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-2-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-Bromo-5-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Quora. (n.d.). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

  • Course Hero. (n.d.). A 2 step synthesis of methyl 3-n. Retrieved from [Link]

  • Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
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  • Chegg. (n.d.). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.?. Retrieved from [Link]

  • Brainly. (2023, July 1). QUESTION 3 Methyl m-nitrobenzoate is less reactive than methyl benzoate in Electrophilic Aromatic. Retrieved from [Link]

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  • PubChem. (n.d.). Methyl 3-methyl-4-nitrobenzoate. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

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A Comparative Guide to the Definitive Structural Characterization of Methyl 3-bromo-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of reliable and reproducible science. Methyl 3-bromo-2-nitrobenzoate, a key building block in the synthesis of various complex molecules and pharmaceutical agents, presents a classic case study in the application of modern analytical techniques. Its multi-substituted aromatic ring, featuring an ester, a nitro group, and a halogen, necessitates a multi-pronged analytical approach to definitively distinguish it from its structural isomers.

This guide provides an in-depth comparison of spectroscopic methodologies for the characterization of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) creates a self-validating system for structural elucidation.

Synthesis Context: The Importance of Precursor Analysis

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 3-bromo-2-nitrobenzoic acid.[1] This reaction is commonly achieved using methanol in the presence of an acid catalyst like sulfuric acid or by using a reagent like thionyl chloride.[2][3][4]

Understanding this synthetic route is crucial because the spectroscopic features of the precursor, 3-bromo-2-nitrobenzoic acid, provide a comparative baseline. The primary expected change is the disappearance of the broad carboxylic acid O-H signal in both NMR and IR spectra and the appearance of signals corresponding to the methyl ester group (-OCH₃).

The Analytical Triad: A Synergistic Approach to Confirmation

No single technique is sufficient for absolute confirmation. Instead, we rely on the convergence of data from orthogonal methods. The workflow below illustrates the logical progression from initial functional group identification to the precise determination of substituent placement.

G cluster_0 Initial Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Synthesis Esterification of 3-bromo-2-nitrobenzoic acid Purification Column Chromatography or Recrystallization Synthesis->Purification IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR 1H & 13C NMR Purification->NMR FG_ID Functional Group ID (Ester, Nitro) IR->FG_ID MW_Frag Molecular Weight & Isotopic Pattern (Br) MS->MW_Frag Connectivity Proton Connectivity & Substituent Position NMR->Connectivity Confirmation Unambiguous Structure Confirmed FG_ID->Confirmation MW_Frag->Confirmation Connectivity->Confirmation

Caption: Workflow for Synthesis and Structural Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR is the most powerful technique for determining the precise connectivity and substitution pattern on the aromatic ring. For a compound like this compound, both ¹H and ¹³C NMR are indispensable.

Causality in NMR: The chemical shift of a nucleus is dictated by its electronic environment. Electron-withdrawing groups like the nitro (-NO₂) and carbonyl (-COOCH₃) groups deshield nearby protons and carbons, shifting their signals downfield (to higher ppm values). The coupling (splitting) between adjacent protons provides direct evidence of their relative positions.

¹H NMR Analysis

The aromatic region of the ¹H NMR spectrum is the most informative. We expect to see three distinct signals for the three aromatic protons. The splitting pattern is the key to confirming the 3-bromo-2-nitro substitution pattern.

  • Proton at C4 (H-4): This proton is ortho to the bromine at C3 and meta to the nitro group at C2. It will appear as a doublet of doublets (dd).

  • Proton at C5 (H-5): This proton is ortho to both H-4 and H-6. It will appear as a triplet (or more accurately, a triplet of doublets appearing as a triplet).

  • Proton at C6 (H-6): This proton is ortho to the ester at C1 and meta to the bromine at C3. It will also be a doublet of doublets (dd).

  • Methyl Protons (-OCH₃): A sharp singlet, typically around 3.9 ppm, integrating to 3 protons.

Comparison with a Key Isomer: Methyl 2-bromo-3-nitrobenzoate

To truly appreciate the diagnostic power of NMR, let's compare the expected ¹H NMR of our target compound with that of a plausible isomer, Methyl 2-bromo-3-nitrobenzoate.

Parameter This compound (Target) Methyl 2-bromo-3-nitrobenzoate (Isomer) Reason for Difference
Aromatic Signals 3 distinct signals (doublet of doublets, triplet, doublet of doublets)3 distinct signals with different couplingThe relative positions of protons and their neighbors change, altering the spin-spin coupling constants (J-values).
Methyl Singlet ~3.9 ppm~3.9 ppmThe methyl group is distant from the Br/NO₂ groups, so its chemical shift is less affected by the isomeric change.

The difference in splitting patterns provides irrefutable proof of the substitution pattern, a level of detail unattainable by IR or MS alone.

¹³C NMR Analysis

The ¹³C NMR spectrum confirms the number of unique carbon environments. For this compound, we expect:

  • 8 distinct signals: 6 for the aromatic carbons, 1 for the carbonyl carbon (C=O), and 1 for the methyl carbon (-OCH₃).

  • The carbonyl carbon will be significantly downfield (>160 ppm).

  • The carbon attached to the nitro group (C2) and the bromine (C3) will have their chemical shifts influenced by these substituents.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

IR spectroscopy is a fast and effective method for identifying the functional groups present in the molecule. It provides a molecular "fingerprint" that confirms the presence of the key ester and nitro moieties.

Key Diagnostic Peaks for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
Ester C=O Stretch~1730-1740Strong, sharp peak confirming the ester carbonyl.[5]
Ester C-O Stretch~1250-1300Strong peak confirming the ester linkage.
Nitro Group Asymmetric NO₂ Stretch~1530-1550Strong peak, characteristic of aromatic nitro compounds.[5][6]
Nitro Group Symmetric NO₂ Stretch~1340-1360Strong peak, also characteristic of aromatic nitro compounds.
Aromatic Ring C=C Stretches~1450-1600Multiple sharp peaks of varying intensity.
Aromatic Ring C-H Bends~700-900Pattern can be indicative of substitution, but less reliable than NMR.
Alkyl C-H Stretch~2950-3000Confirms the methyl group C-H bonds.[6]

The absence of a broad O-H stretch (typically ~2500-3300 cm⁻¹) confirms the complete conversion of the starting carboxylic acid.

Mass Spectrometry: The Molecular Formula Gatekeeper

Mass spectrometry provides the molecular weight of the compound and, through its fragmentation patterns, offers further structural clues. For halogenated compounds, MS is particularly powerful due to isotopic patterns.

Trustworthiness Check: The most critical validation from MS is the molecular ion peak(s).

  • Molecular Formula: C₈H₆BrNO₄

  • Molecular Weight: ~260.04 g/mol [7]

  • The Bromine Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as two peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2). The presence of this distinct 1:1 doublet is definitive proof of a single bromine atom in the molecule. Its absence would immediately cast doubt on the proposed structure.

Expected Fragmentation:

  • Loss of -OCH₃: A peak corresponding to [M - 31]⁺

  • Loss of -COOCH₃: A peak corresponding to [M - 59]⁺

  • Loss of NO₂: A peak corresponding to [M - 46]⁺

The combination of the correct molecular weight, the characteristic bromine isotopic signature, and plausible fragmentation pathways provides robust confirmation of the elemental composition.

G Struct This compound ¹H NMR ¹³C NMR FT-IR Mass Spec NMR_H Aromatic Protons 3 distinct signals (dd, t, dd) Confirms 1,2,3-substitution pattern Methyl Protons 1 singlet (~3.9 ppm) Confirms -OCH₃ group Struct:f0->NMR_H provides evidence for NMR_C NMR_C Struct:f1->NMR_C provides evidence for IR C=O Stretch ~1735 cm⁻¹ (Strong) NO₂ Stretches ~1540 & ~1350 cm⁻¹ (Strong) C-O Stretch ~1280 cm⁻¹ (Strong) Struct:f2->IR provides evidence for MS Molecular Ion M⁺ & M+2 peaks (~260, 262 m/z) Confirms presence of one Br atom Key Fragments [M-OCH₃]⁺, [M-NO₂]⁺ Struct:f3->MS provides evidence for

Caption: Information Derived from Each Spectroscopic Technique.

Experimental Protocols

These protocols are designed as self-validating systems. Each step includes checks and expected outcomes that build confidence in the final result.

Protocol 1: High-Resolution NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the purified solid in ~0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved. CDCl₃ is a good choice as it is an excellent solvent for this type of compound and its residual solvent peak is well-characterized.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Higher field strength provides better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Process the data with a standard exponential window function.

    • Validation Check: Integrate the spectrum. The ratio of the aromatic region to the methyl singlet should be 3:3 (or 1:1).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Validation Check: Count the number of signals. Exactly 8 signals should be present, corresponding to the 8 unique carbons in the structure.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for rapid, high-quality data. Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.

    • The spectral range should be 4000-600 cm⁻¹.

  • Data Processing: Perform an ATR correction if the software allows.

  • Validation Check: Confirm the presence of the strong C=O and NO₂ stretches at their expected frequencies and the absence of a broad O-H band from the starting material.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.[8]

  • Chromatographic Conditions:

    • Use a standard non-polar capillary column (e.g., DB-5ms).

    • Employ a temperature program, for example: hold at 100 °C for 1 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.

    • Validation Check: The compound should elute as a single, sharp peak, indicating purity.

  • Mass Spectrometry Conditions:

    • Operate the MS in full scan mode over a range of 40-400 m/z.

    • Use a standard EI energy of 70 eV.

    • Validation Check: The mass spectrum of the eluting peak must show the molecular ion cluster at m/z ~260/262 with a ~1:1 intensity ratio.

Conclusion

The structural confirmation of this compound is a clear illustration of the power of a multi-technique analytical approach. While IR and MS provide rapid and essential confirmation of functional groups and molecular formula, they lack the resolving power to distinguish between isomers. ¹H NMR spectroscopy, with its ability to probe proton connectivity through spin-spin coupling, is the ultimate arbiter of the substitution pattern on the aromatic ring. By integrating the data from all three techniques, a researcher can build an unassailable, self-validating case for the structure of the target molecule, ensuring the integrity and success of subsequent research and development efforts.

References

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A Senior Scientist's Guide to the Analytical Quality Control of Methyl 3-bromo-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Establishing Analytical Control Over a Key Synthetic Intermediate

Methyl 3-bromo-2-nitrobenzoate (CAS No. 104670-71-5) is a highly functionalized aromatic compound, serving as a critical building block in the synthesis of complex pharmaceutical agents and fine chemicals. The precise arrangement of its substituents—an ester, a nitro group, and a bromine atom—offers significant synthetic versatility. However, this same complexity presents a distinct analytical challenge. The potential for isomeric impurities from the manufacturing process, alongside possible degradation products, necessitates a robust and multi-faceted quality control (QC) strategy. The purity and structural integrity of this intermediate directly influence the yield, impurity profile, and ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]

This guide provides a comprehensive comparison of analytical methodologies for the quality control of this compound. It is designed for researchers, analytical scientists, and drug development professionals. We will move beyond simple procedural lists to explore the causality behind methodological choices, enabling you to build a self-validating, compliant, and scientifically sound QC strategy from the ground up.

Chapter 1: The Foundation - Regulatory Context and Method Validation

Before delving into specific techniques, it is crucial to ground our approach in the established principles of pharmaceutical quality. The International Council for Harmonisation (ICH) provides a framework that ensures drug substances meet the required standards of quality and safety.[3][4] For an intermediate like this compound, the principles outlined in ICH Q3A(R2) regarding impurities in new drug substances are particularly relevant.[5][6][7] These guidelines establish thresholds for reporting, identifying, and qualifying impurities, which dictates the required sensitivity and specificity of our analytical methods.

Every analytical method deployed must be validated to prove it is fit for its intended purpose. Validation is a process of demonstrating with a high degree of assurance that a method will consistently perform as expected.[8] This establishes the trustworthiness of the data generated.

Core Validation Parameters: A Self-Validating System

A robust analytical method is a self-validating system. The key parameters to establish this are:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products).

  • Linearity & Range: The capacity to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same analyst) and intermediate precision (different days, analysts, or equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition).

Below is a logical workflow for validating a new analytical method for quality control.

cluster_0 Method Development & Validation Workflow cluster_1 Validation Parameters Define_Purpose Define Method's Purpose (e.g., Purity Assay, Impurity Profile) Develop_Method Initial Method Development (Selectivity & Conditions) Define_Purpose->Develop_Method Validate_Method Perform Validation Studies Develop_Method->Validate_Method Specificity Specificity Validate_Method->Specificity Assess Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Finalize Finalize SOP & Set System Suitability Criteria Robustness->Finalize

Caption: A typical workflow for analytical method validation.

Chapter 2: Chromatographic Methods - The Workhorse for Purity and Impurity Profiling

Chromatographic techniques are indispensable for separating and quantifying this compound from its potential process-related impurities and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for purity assessment and impurity profiling of non-volatile, polar to semi-polar organic molecules like our target compound. A reversed-phase method (RP-HPLC) is the logical choice, as it separates compounds based on their hydrophobicity.

Causality Behind Method Choices:

  • Stationary Phase (Column): A C18 column is the standard choice for reversed-phase chromatography. Its long alkyl chains provide sufficient hydrophobic retention for aromatic compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is ideal. The acid suppresses the ionization of any potential acidic impurities, leading to better peak shape. A gradient is preferred over an isocratic elution to ensure that both more polar and less polar impurities are eluted and resolved within a reasonable timeframe.[9][10]

  • Detector: A UV detector is highly effective because the nitroaromatic structure of this compound possesses a strong chromophore, leading to excellent sensitivity. A photodiode array (PDA) detector is even more powerful, as it provides spectral information for each peak, aiding in peak identification and purity assessment.

This protocol is a robust starting point for the analysis of this compound, based on established methods for similar nitrobenzoic acid derivatives.[9]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 40% B, increase linearly to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or monitor a range with PDA).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 100 µg/mL.

    • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

    • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

Gas Chromatography (GC)

GC is an excellent complementary technique, particularly for identifying volatile or semi-volatile impurities that may not be well-suited for HPLC. When coupled with a Mass Spectrometer (GC-MS), it provides definitive identification of separated components. Given the compound's structure, it should have sufficient volatility for GC analysis without derivatization.

Causality Behind Method Choices:

  • Column: A low-to-mid polarity column, such as a 5% phenyl-polysiloxane (e.g., DB-5 or equivalent), is a versatile choice for separating a wide range of aromatic compounds.

  • Detector: A Flame Ionization Detector (FID) can be used for quantification due to its robustness and wide linear range. However, an Electron Capture Detector (ECD) would offer superior sensitivity for this halogenated nitroaromatic compound. For definitive identification, a Mass Spectrometer (MS) is the gold standard.

  • Injection: A split/splitless inlet is standard. A split injection is used for concentrated samples to avoid column overload, while a splitless injection is used for trace analysis to maximize sensitivity.

This protocol is adapted from methods used for the trace analysis of related halogenated and nitroaromatic compounds.[3]

  • Instrumentation:

    • GC system with a split/splitless inlet, coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 50:1) for assay, Splitless for trace impurity analysis.

    • Oven Program: Initial temperature 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 10 minutes.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-350 amu.

  • Sample Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate.

    • Sample Concentration: Prepare a solution of ~1 mg/mL.

    • Filtration: Ensure the sample is free of particulates.

Comparative Guide: HPLC vs. GC
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC/GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Applicability Ideal for the primary purity assay and non-volatile or thermally sensitive impurities.Best for volatile impurities (e.g., residual solvents, starting materials) and thermally stable analytes.
Sensitivity High (ng range) with UV detection.Very high (pg-fg range), especially with ECD or MS in Selected Ion Monitoring (SIM) mode.
Specificity Good with UV; Excellent with PDA or LC-MS.Good with FID/ECD; Definitive with MS for structural confirmation.
Sample Prep Simple dissolution and filtration.Simple dissolution; derivatization may be needed for non-volatile compounds (unlikely for this analyte).[7]
Primary Use Case Purity Assay & Main Impurity Profile. Volatile Impurities & Confirmatory ID.

Chapter 3: Spectroscopic Methods - The Key to Identity and Structural Confirmation

While chromatography excels at separation and quantification, spectroscopic methods are essential for confirming the identity and molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR are required for full characterization.

Expert Insights & Predicted Spectra: Based on the structure and data from similar compounds, we can predict the key features of the NMR spectra.

  • ¹H NMR:

    • Methyl Ester Protons (-OCH₃): A singlet integrating to 3H, expected around δ 3.9-4.0 ppm .

    • Aromatic Protons: Three protons on the benzene ring, which will appear as a complex multiplet pattern due to their distinct chemical environments and coupling. We would expect them in the range of δ 7.5-8.5 ppm . The proton between the bromo and nitro groups will likely be the most downfield.

  • ¹³C NMR:

    • Methyl Ester Carbon (-OCH₃): A signal around δ 52-54 ppm .

    • Ester Carbonyl (C=O): A signal around δ 164-166 ppm .

    • Aromatic Carbons: Six distinct signals are expected between δ 120-150 ppm . The carbons directly attached to the bromine (C-Br) and nitro group (C-NO₂) will have characteristic shifts.

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis (qNMR) is required.

  • Cap the tube and gently invert to ensure a homogeneous solution.

  • Acquire the spectrum according to the spectrometer's standard operating procedures.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable technique for confirming the presence of key functional groups, serving as an excellent identity check.

Expected Characteristic Absorptions:

  • C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹ .

  • NO₂ Stretch (Nitro Group): Two strong peaks, one asymmetric (1520-1560 cm⁻¹ ) and one symmetric (1340-1380 cm⁻¹ ).

  • C-O Stretch (Ester): A peak in the 1200-1300 cm⁻¹ region.

  • C-Br Stretch: A peak in the fingerprint region, typically 500-650 cm⁻¹ .

  • Aromatic C-H & C=C: Signals characteristic of substituted benzene rings.

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact.

  • Acquire the sample spectrum.

  • Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. When coupled with GC or LC, it becomes a powerful tool for identifying unknown impurities.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): The molecular weight of C₈H₆BrNO₄ is 260.04 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z 259 and m/z 261 . This isotopic pattern is a hallmark signature for a monobrominated compound.

  • Key Fragments: Expect fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃, M-31) or the nitro group (-NO₂, M-46).

Chapter 4: Integrated Quality Control Workflow

No single method is sufficient. A robust QC strategy integrates these techniques into a logical workflow to ensure each batch of this compound meets all specifications for identity, purity, and strength.

Start Incoming Batch of This compound ID_Test Identity Confirmation (FTIR) Start->ID_Test Full_Characterization Full Structural Confirmation (NMR, MS for Reference Standard) Start->Full_Characterization  For New Reference  Standard Qualification Purity_Assay Purity Assay & Impurity Profile (RP-HPLC) ID_Test->Purity_Assay Volatile_Impurities Volatile & Trace Impurity Screen (GC-MS) Purity_Assay->Volatile_Impurities Review Review Data vs. Specifications Volatile_Impurities->Review Release Batch Release Review->Release Pass Fail Investigation / Rejection Review->Fail Fail

Caption: Integrated QC workflow for routine batch release.

Conclusion and Recommendations

The quality control of this compound demands a multi-pronged analytical approach. While no single technique can provide a complete picture, a combination of chromatography for separation and quantification, and spectroscopy for identity and structural confirmation, creates a robust and reliable QC strategy.

  • For Routine Batch Release: A validated RP-HPLC method should be the primary tool for purity assay and impurity profiling, complemented by FTIR for rapid identity confirmation.

  • For Full Characterization & Reference Standard Qualification: A complete suite of tests including ¹H and ¹³C NMR , and GC-MS is essential for unambiguous structural elucidation and for identifying potential volatile impurities.

  • Method Validation is Non-Negotiable: All methods used for release testing must be thoroughly validated according to ICH guidelines to ensure data integrity and regulatory compliance.[8]

By implementing the comparative methods and workflows described in this guide, researchers and manufacturers can ensure the consistent quality of this compound, thereby safeguarding the integrity of the downstream synthetic processes and the final products.

References

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Development and validation of gc-ms method for the trace level determination of potential genotoxic. Retrieved from [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Quality Control for Pharmaceutical Intermediates: A Focus on Purity. Retrieved from [Link]

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  • PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. Retrieved from [Link]

  • Chemsrc. (2025, August 25). Methyl 2-(bromomethyl)-3-nitrobenzoate | CAS#:98475-07-1. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Methyl p-nitrobenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for.... Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • EPA. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Methyl-3-nitrobenzoic Acid in Pharmaceutical API Development. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Quality Control in Pharmaceutical Manufacturing: The Imperative of Pure Intermediates. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, December 18). Quality Assurance in Pharmaceutical Intermediates: Ensuring Safety and Efficacy. Retrieved from [Link]

  • SimplerQMS. (2025, December 11). Different Types of Quality Control in Pharmaceutical Industry. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

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  • EPA. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Chegg. (2018, March 25). Solved: Label the peaks for the given 1H NMR and 13C NMR spectra of methyl 3-nitrobenzoate. Retrieved from [Link]

  • Chegg. (2019, March 31). Solved: Compare the HPLC chromatogram for your crude product. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Retrieved from [Link]

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A Comparative Analysis of Synthetic Strategies for Methyl 3-bromo-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 3-bromo-2-nitrobenzoate is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its specific substitution pattern makes it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comparative study of the primary synthetic routes to this compound, offering an in-depth analysis of their respective methodologies, yields, and underlying chemical principles. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions in their synthetic endeavors.

Introduction to Synthetic Challenges

The synthesis of this compound presents a notable challenge in controlling regioselectivity. The directing effects of the substituents on the benzene ring can lead to the formation of undesired isomers, complicating purification and reducing the overall yield of the target molecule. This guide will explore two main strategies that have been employed to address these challenges: a multi-step approach starting from a pre-functionalized benzene ring and a classical approach involving the Sandmeyer reaction.

Route 1: Multi-Step Synthesis from 1,3-dibromo-2-nitrobenzene

This modern approach, detailed in patent literature, offers a robust and high-yielding pathway to 3-bromo-2-nitrobenzoic acid, the immediate precursor to the target ester.[1] This route strategically builds the desired substitution pattern, thereby avoiding the regioselectivity issues inherent in other methods.

Conceptual Workflow

The overall synthetic strategy is depicted below:

Route_1_Workflow A 1,3-dibromo-2-nitrobenzene B 2-(3-bromo-2-nitrophenyl)malonic acid, dimethyl ester A->B Malonic Ester Synthesis C 2-(3-bromo-2-nitrophenyl)acetic acid B->C Hydrolysis & Decarboxylation D 3-bromo-2-nitrobenzoic acid C->D Oxidation E This compound D->E Esterification

Caption: Multi-step synthesis of this compound from 1,3-dibromo-2-nitrobenzene.

Mechanistic Insights and Experimental Protocols

Step 1: Malonic Ester Synthesis

The synthesis commences with a nucleophilic aromatic substitution on 1,3-dibromo-2-nitrobenzene with dimethyl malonate. The electron-withdrawing nitro group activates the ortho and para positions to nucleophilic attack, facilitating the displacement of one of the bromine atoms.

Experimental Protocol:

  • To a solution of 1,3-dibromo-2-nitrobenzene and dimethyl malonate in dimethyl sulfoxide, add sodium carbonate.

  • Heat the mixture to 50°C and monitor the reaction by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • The combined organic layers are washed, dried, and concentrated to yield 2-(3-bromo-2-nitrophenyl)malonic acid, dimethyl ester. A reported yield for this step is as high as 98.3%.[1]

Step 2: Hydrolysis and Decarboxylation

The resulting malonic ester derivative is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to afford 2-(3-bromo-2-nitrophenyl)acetic acid.

Experimental Protocol:

  • Dissolve the dimethyl 2-(3-bromo-2-nitrophenyl)malonate in tetrahydrofuran or acetone.

  • Add a solution of hydrochloric acid and heat the mixture to facilitate hydrolysis and decarboxylation.

  • Control the temperature of the system at 5-10°C to precipitate the solid product.

  • Filter and dry the solid to obtain 2-(3-bromo-2-nitrophenyl)acetic acid. A reported yield for this step is approximately 93.1%.[1]

Step 3: Oxidation

The acetic acid derivative is then oxidized to the corresponding benzoic acid using a strong oxidizing agent like potassium permanganate.

Experimental Protocol:

  • To a solution of 2-(3-bromo-2-nitrophenyl)acetic acid in water, add sodium hydroxide and heat to 80-100°C.

  • Slowly add potassium permanganate and continue heating for several hours.

  • After cooling, the reaction mixture is filtered, and the filtrate is acidified with hydrochloric acid to a pH of 1.5.

  • The precipitated 3-bromo-2-nitrobenzoic acid is extracted with ethyl acetate. Reported yields for this step range from 81.0% to 86.3%.[1]

Step 4: Fischer Esterification

The final step is the esterification of 3-bromo-2-nitrobenzoic acid with methanol in the presence of an acid catalyst to yield the target molecule, this compound.

Experimental Protocol:

  • Suspend 3-bromo-2-nitrobenzoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried and concentrated to give the crude product, which can be purified by recrystallization.

Route 2: The Sandmeyer Reaction Approach

A more classical approach to introduce the nitro group at the 2-position involves the Sandmeyer reaction, starting from an appropriately substituted aniline.[2][3] This route relies on the diazotization of an amino group, followed by its displacement with a nitro group.

Conceptual Workflow

Route_2_Workflow A 2-amino-3-bromobenzoic acid B Diazonium Salt A->B Diazotization C 3-bromo-2-nitrobenzoic acid B->C Sandmeyer Reaction (NaNO2, Cu(I) salt) D This compound C->D Esterification

Caption: Synthesis of this compound via the Sandmeyer reaction.

Mechanistic Insights and Experimental Protocols

Step 1: Diazotization

The synthesis begins with the diazotization of 2-amino-3-bromobenzoic acid. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[4]

Experimental Protocol (Illustrative): [3]

  • Dissolve 2-amino-3-bromobenzoic acid in a mixture of a strong acid (e.g., hydrobromic acid) and water.

  • Cool the solution to below 5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

  • Stir the mixture for a short period to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

The diazonium salt is then treated with a solution of a copper(I) salt and sodium nitrite to replace the diazonium group with a nitro group. The exact mechanism of this nitration via a Sandmeyer-type reaction can be complex and is believed to involve radical intermediates.

Experimental Protocol (Illustrative): [3]

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • A solution of sodium nitrite is then added to introduce the nitro group.

  • The reaction mixture is allowed to warm to room temperature and may require gentle heating to ensure the complete evolution of nitrogen gas.

  • The crude 3-bromo-2-nitrobenzoic acid precipitates and is collected by filtration.

Step 3: Esterification

The final esterification step is carried out as described in Route 1.

Comparative Analysis of the Synthetic Routes

FeatureRoute 1: Multi-Step Synthesis from 1,3-dibromo-2-nitrobenzeneRoute 2: Sandmeyer Reaction
Starting Material 1,3-dibromo-2-nitrobenzene2-amino-3-bromobenzoic acid
Number of Steps 43
Overall Yield High (potentially >70% based on reported step-wise yields)Generally moderate, can be variable
Regioselectivity Excellent, as the substitution pattern is built sequentially.Excellent, as the starting material has the desired substitution.
Reagents & Conditions Involves strong bases, oxidizing agents, and potentially hazardous intermediates.Involves the formation of potentially unstable diazonium salts and the use of nitrite salts. Requires careful temperature control.
Scalability The multi-step nature may present challenges for large-scale production.Can be suitable for moderate scale, but handling of diazonium salts requires caution.
Purification Purification may be required at each step.The final product may require significant purification to remove byproducts from the Sandmeyer reaction.

The Unfavorable Route: Direct Nitration of 3-Bromobenzoic Acid

A seemingly straightforward approach would be the direct nitration of 3-bromobenzoic acid. However, this route is generally not viable for the synthesis of the desired 2-nitro isomer. The carboxylic acid group is a meta-director, while the bromine atom is an ortho-, para-director. In this case, the directing effects are conflicting. The nitration of 3-bromobenzoic acid predominantly yields 4-bromo-3-nitrobenzoic acid.[5]

Conclusion

For the synthesis of this compound, the multi-step synthesis starting from 1,3-dibromo-2-nitrobenzene (Route 1) offers a more reliable and higher-yielding pathway due to its excellent control over regioselectivity. While the Sandmeyer reaction (Route 2) is a valid alternative, it may be associated with lower yields and the handling of potentially hazardous intermediates. The direct nitration of 3-bromobenzoic acid is not a recommended route due to unfavorable regioselectivity. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, available starting materials, and desired purity of the final product.

References

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A Guide to the Synthesis and Experimental Validation of Methyl 3-bromo-2-nitrobenzoate: A Comparative Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of synthetic strategies for obtaining Methyl 3-bromo-2-nitrobenzoate, a key building block in modern medicinal chemistry. Its structural motifs are found in precursors to significant therapeutic agents, making reliable and efficient synthetic access a priority for researchers. For instance, the related intermediate, Methyl 2-(bromomethyl)-3-nitrobenzoate, is critical in the synthesis of Lenalidomide, an important anticancer drug.[1][2]

Rather than presenting a single method, this document compares two distinct synthetic pathways, offering field-proven insights into the practical challenges and advantages of each. We will dissect the causality behind experimental choices, present detailed, self-validating protocols, and provide a framework for the unequivocal spectroscopic confirmation of the final product.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be approached from two primary directions, each starting from a different commercially available precursor. The choice of route has significant implications for yield, purity, and the complexity of purification.

  • Route A: Late-Stage Benzylic Bromination. This strategy begins with 3-methyl-2-nitrobenzoic acid, proceeds through esterification, and concludes with a selective free-radical bromination of the benzylic methyl group.

  • Route B: Early-Stage Aromatic Nitration. This alternative pathway starts with 3-bromo-2-methylbenzoic acid, introduces the nitro group via electrophilic aromatic substitution, and finishes with esterification.

The following diagram illustrates the logical flow of these competing strategies.

G cluster_A Route A: Benzylic Bromination cluster_B Route B: Aromatic Nitration A1 3-Methyl-2-nitrobenzoic Acid A2 Methyl 3-methyl-2-nitrobenzoate A1->A2 Esterification (MeOH, H₂SO₄) A3 Methyl 3-(bromomethyl)-2-nitrobenzoate A2->A3 Benzylic Bromination (NBS, AIBN) B1 3-Bromo-2-methylbenzoic Acid B2 3-Bromo-2-methyl-x-nitrobenzoic Acid (Isomer Mixture) B1->B2 Nitration (HNO₃, H₂SO₄) B3 This compound B2->B3 Esterification & Isomer Separation

Caption: Competing synthetic pathways to the target compound.

Protocol 1: Benzylic Bromination Route (Preferred Method)

This approach is recommended due to its high regioselectivity. Free-radical bromination with N-Bromosuccinimide (NBS) is highly specific to the benzylic position, avoiding the formation of aromatic substitution isomers that can complicate purification.

Principle of Synthesis

The synthesis is a two-step process. First, the carboxylic acid is converted to its methyl ester. This protects the acidic proton and ensures compatibility with the subsequent radical reaction. The second step is a Wohl-Ziegler bromination, where NBS serves as a constant, low-concentration source of bromine, initiated by the thermal decomposition of Azobisisobutyronitrile (AIBN) to form radicals. This selectivity is a cornerstone of modern organic synthesis.

Detailed Experimental Protocol

Step 1a: Esterification of 3-Methyl-2-nitrobenzoic Acid

  • To a solution of 3-methyl-2-nitrobenzoic acid (1.0 eq) in methanol (approx. 0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 30% ethyl acetate in hexanes.

  • Upon completion, cool the mixture and reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into a separatory funnel containing cold water and ethyl acetate.

  • Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-methyl-2-nitrobenzoate, which can often be used in the next step without further purification.

Step 1b: Benzylic Bromination of Methyl 3-methyl-2-nitrobenzoate

  • Dissolve Methyl 3-methyl-2-nitrobenzoate (1.0 eq) in a non-polar solvent like carbon tetrachloride or acetonitrile.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the mixture to reflux (approx. 80 °C) and irradiate with a 250-watt lamp to facilitate radical initiation. The reaction is often complete within 1-3 hours. Monitor by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Methyl 3-(bromomethyl)-2-nitrobenzoate as an off-white or pale yellow powder.[2]

Protocol 2: Aromatic Nitration Route (Alternative Method)

This route introduces the nitro group onto the pre-existing brominated aromatic core. While seemingly direct, this pathway is fraught with challenges related to regioselectivity, making it less desirable for producing high-purity material.

Principle of Synthesis

Electrophilic aromatic nitration is governed by the directing effects of the substituents already on the ring. In 3-bromo-2-methylbenzoic acid, the methyl group is ortho-, para-directing, while the bromine and carboxylic acid groups are meta-directing. This leads to a complex mixture of constitutional isomers, with the desired 2-nitro product often being a minor component. The separation of these isomers is non-trivial and significantly lowers the overall practical yield.[3]

Detailed Experimental Protocol

Step 2a: Nitration of 3-Bromo-2-methylbenzoic Acid

  • Add 3-bromo-2-methylbenzoic acid (1.0 eq) portion-wise to a flask containing concentrated sulfuric acid at 0 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, maintaining a temperature below 10 °C.

  • Add the cold nitrating mixture dropwise to the benzoic acid solution, ensuring the internal temperature does not exceed 15 °C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice, which will cause the nitrated products to precipitate.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry. The resulting solid will be a mixture of nitro-isomers.

Step 2b: Esterification and Isomer Separation

  • Esterify the crude isomeric mixture using the same procedure as in Step 1a.

  • The resulting mixture of methyl esters must be separated. This typically requires meticulous column chromatography with a shallow solvent gradient, and may even necessitate preparative HPLC for high purity. The significant challenge at this stage is the primary drawback of this synthetic route.

Comparative Analysis of Experimental Results

The choice of synthetic route directly impacts key experimental outcomes. The following table provides a clear comparison based on expected results in a research setting.

ParameterRoute A: Benzylic BrominationRoute B: Aromatic NitrationRationale
Overall Yield Good to Excellent (typically 60-80%)Poor to Fair (typically 10-30%)Route A is highly selective. Route B suffers from the formation of multiple isomers, lowering the yield of the desired product.
Purity (Post-Purification) High (>98%)Variable, often moderateThe main byproduct in Route A (succinimide) is easily removed. Route B requires separation of structurally similar isomers.
Ease of Purification Straightforward (Filtration + Column)Difficult (Extensive Chromatography)Separating constitutional isomers is inherently more challenging than removing a non-isomeric byproduct.
Scalability Readily scalableDifficult to scaleThe purification bottleneck in Route B makes it unsuitable for large-scale synthesis.
Safety/Reagent Hazards Use of CCl₄ (if used), AIBN (thermal hazard)Use of concentrated HNO₃/H₂SO₄ (highly corrosive)Both routes use hazardous materials, but the nitrating mixture in Route B is particularly corrosive and requires careful handling.

Workflow for Spectroscopic Validation

Confirming the identity and purity of the final product, this compound, is a critical step. The following workflow outlines the necessary spectroscopic analyses.

G Start Purified Product NMR ¹H & ¹³C NMR Spectroscopy Start->NMR Dissolve in CDCl₃ MS Mass Spectrometry (EI or ESI) Start->MS Analyze sample IR FTIR Spectroscopy Start->IR Analyze on ATR Confirm Structure Confirmed NMR->Confirm Correct shifts & coupling patterns MS->Confirm Correct M⁺ and Br isotope pattern IR->Confirm Key functional group peaks present

Caption: Workflow for the spectroscopic validation of the final product.

Expected Spectroscopic Data
  • ¹H NMR Spectroscopy: The spectrum in CDCl₃ should exhibit characteristic signals: a singlet for the methyl ester protons (~3.9 ppm), a singlet for the benzylic methylene protons (-CH₂Br) (~4.5-4.8 ppm), and a complex multiplet pattern for the three aromatic protons between ~7.5 and 8.2 ppm. The exact shifts are influenced by the electron-withdrawing effects of the nitro and bromo groups.[4]

  • ¹³C NMR Spectroscopy: Key signals include the ester carbonyl (~165 ppm), the carbons attached to the nitro group and bromine, and the methyl/methylene carbons.

  • Infrared (IR) Spectroscopy: Expect strong absorption bands corresponding to the ester C=O stretch (~1720 cm⁻¹), asymmetric and symmetric Ar-NO₂ stretches (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively), and the C-Br stretch (typically 600-700 cm⁻¹).[5][6]

  • Mass Spectrometry (MS): The mass spectrum is definitive. It will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is the isotopic signature of a single bromine atom. For C₉H₈BrNO₄, the expected molecular weight is approximately 274 g/mol .[7]

Safety and Handling Precautions

Researchers must handle all chemicals with appropriate care.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[8]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat at all times.[9][10]

  • Specific Hazards:

    • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid contact with skin and eyes.

    • Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a strong oxidizing agent. Handle with extreme caution.

    • Organic Solvents: Flammable and should be kept away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Conclusion

This guide validates two potential synthetic routes to this compound. The experimental evidence and underlying chemical principles strongly favor Route A (Benzylic Bromination) as the superior method. It offers a more controlled, selective, and higher-yielding pathway, avoiding the significant isomeric separation challenges inherent to Route B. For researchers in drug development and organic synthesis, this selective approach provides a reliable and scalable method for accessing this valuable chemical intermediate.

References

  • PubChem. Methyl 2-(bromomethyl)-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • Google Patents. (2019). US10392364B2 - Process for synthesis of lenalidomide.
  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?[Link]

  • GSRS. METHYL 2-BROMO-3-NITROBENZOATE. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Morzyk-Ociepa, B. (2008). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. International Journal of Quantum Chemistry, 107(2), 478-490. [Link]

Sources

The Analytical Challenge: Potential Impurities in Methyl 3-bromo-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to LC-MS Analysis for Trace Impurity Profiling of Methyl 3-bromo-2-nitrobenzoate

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. This compound is a key building block in the synthesis of various pharmaceutical compounds, making the rigorous identification and quantification of its impurities a critical control step. The presence of even trace-level impurities, which can arise from starting materials, byproducts, or degradation, can have significant impacts on the final drug product.[1]

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the trace impurity analysis of this compound. We will explore the causality behind experimental choices, compare the performance of different MS analyzers, and provide validated protocols to guide your analytical strategy, grounded in the principles of scientific integrity and regulatory compliance.

Effective impurity profiling begins with understanding the potential impurities that can arise from the synthetic route. The primary synthesis of this compound involves the esterification of 3-bromo-2-nitrobenzoic acid.[2] Therefore, the most probable process-related impurities include:

  • Starting Material: Unreacted 3-bromo-2-nitrobenzoic acid.

  • Isomeric Impurities: Positional isomers such as Methyl 2-bromo-3-nitrobenzoate or other bromo-nitrobenzoate isomers formed during the synthesis of the benzoic acid precursor.[3]

  • Byproducts: Compounds resulting from side reactions during nitration, bromination, or esterification steps.

  • Degradation Products: Impurities formed during storage or under stress conditions.

The structural similarity of these potential impurities necessitates an analytical technique with high resolving power and specificity, making LC-MS the method of choice.[4]

Comparison of Core Analytical Techniques

While several techniques can be employed for purity analysis, they offer different strengths and weaknesses. The choice of methodology is dictated by the specific analytical goal, such as routine quality control versus unknown impurity identification.[5]

FeatureLC-MS (Q-TOF)LC-MS/MS (Triple Quad)HPLC-UVGC-MS
Specificity Very High (Accurate Mass)Very High (MRM)ModerateHigh (for volatiles)
Sensitivity Very High (pg/mL)Unmatched (fg/mL)High (ng/mL)Very High (for volatiles)
Structural Elucidation Excellent (MS/MS & Formula)Limited to knownsNoYes (EI Fragmentation)
Primary Application Unknown Impurity ID, ProfilingTarget QuantificationRoutine QC, Purity AssayVolatile Impurities
Applicability Broad (Non-volatile)Broad (Non-volatile)Chromophoric CompoundsVolatile, Thermally Stable

Strategic LC-MS Method Development: A Tale of Two Analyzers

The power of LC-MS lies in its dual capability: the liquid chromatography front-end separates the impurities, while the mass spectrometer provides detection and structural information.[6] Here, we compare two powerful LC-MS approaches: high-resolution mass spectrometry (HRMS) using a Quadrupole Time-of-Flight (Q-TOF) instrument for unknown identification, and tandem mass spectrometry using a Triple Quadrupole (QqQ) instrument for ultra-sensitive quantification of known impurities.

The Causality Behind Methodological Choices
  • Chromatography: Reversed-phase chromatography using a C18 column is the standard for separating small aromatic molecules like this compound and its likely impurities.[5] A gradient elution with acetonitrile or methanol and acidified water (e.g., with 0.1% formic acid) is employed to achieve sharp peaks and facilitate efficient ionization.[7]

  • Ionization: Given the presence of a carboxylic acid group in the key starting material impurity and the overall molecular structure, Electrospray Ionization (ESI) is the preferred technique. Negative ion mode (ESI-) is particularly effective for the acidic impurity (3-bromo-2-nitrobenzoic acid), which readily deprotonates to form a [M-H]⁻ ion.[8] The parent compound and its neutral impurities can also be analyzed effectively in this mode.

  • Mass Analysis:

    • Q-TOF (HRMS): This approach is ideal for discovery and characterization. It provides high-resolution, accurate mass measurements (typically <5 ppm), which allow for the determination of the elemental composition of an unknown impurity.[9] This is a critical first step in structural elucidation.

    • Triple Quadrupole (QqQ): This instrument is the gold standard for targeted quantification.[10] It operates in Multiple Reaction Monitoring (MRM) mode, where a specific parent ion is selected, fragmented, and a specific fragment ion is monitored. This two-stage filtering provides exceptional sensitivity and selectivity, virtually eliminating matrix interference.

Experimental Protocols

The following protocols are designed as self-validating systems, grounded in established best practices and regulatory expectations outlined by the International Council for Harmonisation (ICH).[11][12]

General Sample Preparation
  • Stock Solution: Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 100-fold with the same diluent to a final concentration of 10 µg/mL for analysis.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter prior to injection to protect the analytical column and instrument.

LC-MS Method for Impurity Profiling and Identification (LC-Q-TOF)

This method is optimized for the detection and identification of both expected and unexpected impurities.

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Column: C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Hold at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Source: ESI, Negative Mode.

  • Key MS Parameters:

    • Capillary Voltage: 3500 V

    • Gas Temperature: 325 °C

    • Fragmentor Voltage: 175 V

    • Mass Range: m/z 50-1000

    • Acquisition Mode: Full Scan with Auto MS/MS for fragmentation data on detected peaks.

LC-MS Method for Targeted Quantification (LC-QqQ)

This method is designed for high-sensitivity quantification of a known impurity, such as the starting material 3-bromo-2-nitrobenzoic acid.

  • Chromatographic System: (Same as above).

  • Mass Spectrometer: Triple Quadrupole (QqQ) Mass Spectrometer.

  • Column & Mobile Phase: (Same as above).

  • Ionization Source: ESI, Negative Mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Example MRM Transition for 3-bromo-2-nitrobenzoic acid (MW: 246.01):

    • Parent Ion (Q1): m/z 244.9 (corresponding to [M-H]⁻)

    • Fragment Ion (Q3): m/z 200.9 (corresponding to loss of CO₂)

    • Note: Specific transitions must be optimized by infusing a standard of the impurity.

Visualizing the Workflow and Logic

To clarify the process, the following diagrams illustrate the experimental workflow and the logical decisions involved in impurity analysis.

G cluster_prep Phase 1: Preparation & Screening cluster_analysis Phase 2: Analysis & Identification cluster_report Phase 3: Validation & Reporting Sample Sample Received Prep Sample Preparation (Dilution & Filtration) Sample->Prep Screen LC-Q-TOF Full Scan (Initial Profile) Prep->Screen Known Known Impurity? Screen->Known Quant Quantify with LC-QqQ (MRM Method) Known->Quant Yes ID Identify with HRMS (Accurate Mass & MS/MS) Known->ID No Validate Method Validation (ICH Q2(R1)) Quant->Validate Struct Structure Elucidation (Fragmentation Analysis) ID->Struct Struct->Validate Report Final Report Validate->Report

Caption: Experimental workflow for LC-MS impurity analysis.

G start Analytical Goal goal_quant Quantify Known Trace Impurity? start->goal_quant goal_id Identify Unknown Impurity? start->goal_id goal_routine Routine Purity Assay? start->goal_routine tech_qqq LC-MS/MS (QqQ) High Sensitivity & Selectivity goal_quant->tech_qqq Yes tech_qtof LC-HRMS (Q-TOF) Accurate Mass for ID goal_id->tech_qtof Yes tech_hplc HPLC-UV Robust & Simple goal_routine->tech_hplc Yes

Caption: Logic for selecting the appropriate analytical technique.

Performance Data & Validation

Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose.[13] According to ICH Q2(R1) guidelines, key validation characteristics include specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.[14]

The following table presents hypothetical, yet realistic, performance data comparing the two LC-MS approaches for the analysis of the 3-bromo-2-nitrobenzoic acid impurity.

Validation ParameterLC-MS/MS (QqQ)LC-HRMS (Q-TOF)ICH Guideline Target (Impurity)
Specificity Excellent (MRM transition)Excellent (Accurate Mass)Demonstrated separation from other components
LOD 0.05 ng/mL0.5 ng/mLSignal-to-Noise ≥ 3
LOQ 0.15 ng/mL1.5 ng/mLSignal-to-Noise ≥ 10
Linearity (r²) > 0.999> 0.995≥ 0.99
Accuracy (% Recovery) 98-102%95-105%Typically 80-120%
Precision (%RSD) < 2%< 5%Typically < 10-15%

This data clearly illustrates the superior sensitivity of the targeted LC-QqQ method, making it the ideal choice for quantifying known, potentially genotoxic impurities at very low levels. The LC-Q-TOF method, while slightly less sensitive, provides the invaluable capability of identifying unknown peaks, which is crucial during process development and stability studies.

Conclusion

The analysis of trace impurities in this compound demands a sophisticated analytical approach. LC-MS stands out as the premier technique, offering a powerful combination of chromatographic separation and mass spectrometric detection.[5]

  • For unknown impurity identification and structural elucidation , a high-resolution Q-TOF mass spectrometer provides the necessary accurate mass data to confidently determine elemental compositions.

  • For ultra-sensitive quantification of known impurities , a triple quadrupole mass spectrometer operating in MRM mode delivers unparalleled performance, ensuring that critical impurities are controlled at levels compliant with stringent regulatory standards.

By selecting the appropriate LC-MS strategy based on the analytical objective—be it discovery or routine control—and by adhering to rigorous validation principles, researchers and drug developers can ensure the quality, safety, and integrity of their pharmaceutical products.

References

  • ICH Harmonised Tripartite Guideline. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ICH. Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Taylor & Francis Online. Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. [Link]

  • American Pharmaceutical Review. Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. [Link]

  • PubMed. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]

  • ResearchGate. LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. [Link]

  • LCGC International. Method Development for Drug Impurity Profiling: Part 1. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • World Journal of Pharmaceutical Research. DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF POTENTIAL GENOTOXIC. [Link]

  • Google Patents. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

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A Comparative Guide to the Biological Activity of Methyl 3-bromo-2-nitrobenzoate and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Landscape of Substituted Nitrobenzoates

Methyl 3-bromo-2-nitrobenzoate belongs to the family of substituted benzoic acid derivatives, a cornerstone scaffold in medicinal chemistry. The biological activity of these compounds is intricately modulated by the nature and positioning of various functional groups on the aromatic ring.[1][2] These substituents influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.[1] The core structure of this compound, featuring a bromine atom and a nitro group, makes it a versatile intermediate in the synthesis of a wide array of bioactive molecules.[3][4]

The presence of the nitro group is particularly noteworthy in medicinal chemistry, as it is a known pharmacophore in various antimicrobial and antiprotozoal agents.[1][5] Its strong electron-withdrawing nature can significantly alter the electronic character of the aromatic ring, influencing its interactions with biological targets.[1]

Comparative Biological Activities

While direct and extensive biological data for this compound is not widely published, a comparative analysis of its analogues provides significant insights into its potential therapeutic applications. The primary areas of investigation for this class of compounds include antimicrobial and anticancer activities.

Antimicrobial Activity

Derivatives of nitrobenzoic acid have been a subject of interest for their potential as antimicrobial agents. For instance, studies on azole-based derivatives of p-nitro benzoic acid have demonstrated both antibacterial and antifungal properties.[6] The general mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species. This process can disrupt cellular processes and inhibit DNA and protein synthesis. While specific data on this compound is limited, claims of antibacterial activity for the related 2-Bromo-3-nitrobenzoic acid against Staphylococcus aureus have been made, although detailed experimental validation is pending in peer-reviewed literature.[7]

The structure-activity relationship in this context often highlights the importance of the nitro group's position and the presence of other substituents. The electron-withdrawing properties of the nitro group are believed to be crucial for its antimicrobial effects.[1]

Anticancer and Enzyme Inhibition Activity

A more prominent and well-documented application of compounds structurally related to this compound lies in the realm of oncology. The parent acid, 2-Bromo-3-nitrobenzoic acid, is a key precursor in the synthesis of 5-aminoisoquinolin-1-one (5-AIQ) and its derivatives.[7] These molecules are potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA repair and the maintenance of genomic stability.[7]

Overactivation of PARP-1 is implicated in the pathology of various cancers, making it a significant therapeutic target.[7] PARP inhibitors have shown considerable promise in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, through a concept known as synthetic lethality.[7] The role of 2-Bromo-3-nitrobenzoic acid as a starting material for these potent inhibitors underscores the potential of this compound as a valuable intermediate in the development of novel anticancer agents.[7]

Furthermore, research on other nitro-substituted compounds has revealed their potential as antiproliferative agents. For example, certain nitro-substituted aroylhydrazone iron chelators have demonstrated selective antitumor activity.[8]

The following table summarizes the reported biological activities of selected analogues of this compound.

Compound/Analogue Reported Biological Activity Potential Mechanism of Action Reference
p-Nitro Benzoic Acid DerivativesAntibacterial, AntifungalDisruption of microbial cellular processes[6]
2-Bromo-3-nitrobenzoic acidPrecursor for PARP-1 inhibitorsInhibition of DNA repair in cancer cells[7]
Nitro-substituted AroylhydrazonesAntiproliferative, AntioxidantIron chelation, induction of oxidative stress in cancer cells[8]
Methyl 4-bromo-3-methyl-2-nitrobenzoate AnaloguesAntibacterial, AntitumorInhibition of enzymes or interference with cellular processes[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted nitrobenzoates is highly dependent on the interplay of their functional groups. Key SAR trends can be inferred from related compounds:

  • The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety is often essential for the antimicrobial and anticancer properties of these compounds.[1] Its reduction can lead to the formation of cytotoxic intermediates. The position of the nitro group on the benzene ring can significantly impact its biological activity.

  • The Bromo Group (-Br): The halogen atom can influence the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. It can also participate in halogen bonding, which may play a role in binding to biological targets.

  • The Methyl Ester Group (-COOCH₃): The ester functionality can affect the compound's solubility and pharmacokinetic properties. In some cases, it may act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule.

Experimental Protocols

To facilitate further research into the biological activities of this compound and its analogues, we provide the following detailed experimental protocols for assessing antimicrobial and cytotoxic activities.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol describes the broth microdilution method, a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

  • Prepare an inoculum of the microorganism adjusted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism in broth without the compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible growth. This can also be assessed by measuring the optical density at 600 nm.

Workflow for MIC Determination

MIC_Workflow A Prepare Stock Solution of Test Compound B Serial Dilution in 96-well Plate A->B Dilute in broth C Prepare and Add Microbial Inoculum B->C Standardized concentration D Incubate Plate C->D Appropriate conditions E Determine MIC (Visual or Spectrophotometric) D->E Observe growth inhibition

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Test compound (e.g., this compound)

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

Workflow for MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Incubate for Specified Time B->C D Add MTT Reagent C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate Cell Viability F->G

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Directions

This compound and its analogues represent a promising class of compounds with potential applications in antimicrobial and anticancer research. While direct biological data on the title compound is emerging, the well-established activities of its structural relatives, particularly as precursors to potent enzyme inhibitors, highlight its significance as a valuable chemical intermediate. The provided experimental protocols offer a starting point for researchers to further investigate the biological potential of this and related molecules. Future research should focus on synthesizing a library of analogues to establish a more detailed structure-activity relationship and to identify lead compounds with enhanced potency and selectivity.

References

  • Sharma, O., Sharma, P., Shrivastava, B., & Singh, J. (2018). Synthesis and Antimicrobial evaluation of Azole Based (p-nitro Benzoic Acid) derivatives. Asian Pacific Journal of Health Sciences, 5(4).
  • Smolecule. (n.d.). Buy Methyl 4-bromo-3-methyl-2-nitrobenzoate | 821773-44-8.
  • BenchChem. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41-42.
  • Ferreira, A. G., et al. (2023). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. Chemistry – A European Journal.
  • The Organic Chemistry Tutor. (2021, November 7). Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry [Video]. YouTube.
  • The Organic Chemistry Tutor. (2018, May 8).
  • Hrušková, K., et al. (2019). Structure-Activity Relationships of Nitro-Substituted Aroylhydrazone Iron Chelators with Antioxidant and Antiproliferative Activities. Molecules, 24(12), 2285.
  • PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate.
  • BenchChem. (2025). The Biological Significance of 2-Bromo-3-nitrobenzoic Acid: A Technical Guide for Researchers.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Chem-Impex. (n.d.). Methyl 2-bromo-3-nitrobenzoate.
  • Al-Adilee, K. J., & Al-Juboori, A. M. (2024). Synthesis and Characterization of 4-(4-Nitro benzene azo )-3- amino benzoic acid Complexes With Selected Metal Ions.
  • Global Substance Registration System. (n.d.). METHYL 2-BROMO-3-NITROBENZOATE.
  • Fasanmade, A. A., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Developing Drugs, 4(3).
  • International Journal of Advanced Research in Science, Communication and Technology. (2024).
  • Proprep. (n.d.). Describe the nitration process of methyl benzoate and discuss the regioselectivity of the reaction.
  • YouTube. (2013, January 21). Aromatic 3b.
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Safety Operating Guide

A Guide to the Safe Disposal of Methyl 3-bromo-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my responsibility to provide you with comprehensive, safety-driven guidance that extends beyond the point of sale. Your safety, the integrity of your research, and environmental stewardship are paramount. This guide details the proper disposal procedures for Methyl 3-bromo-2-nitrobenzoate, a compound that, due to its chemical structure, requires careful handling as a hazardous waste.

Part 1: Hazard Identification and Risk Assessment

The primary principle of safe disposal is a thorough understanding of the risks. This compound contains both a halogen (bromine) and a nitro functional group on an aromatic ring. This combination dictates its classification and handling procedures.

  • Inferred Hazardous Characteristics: Based on analogous compounds, this compound should be handled as a substance that is:

    • A Skin and Eye Irritant: Similar bromonitrobenzoates are classified as causing skin irritation (H315) and serious eye irritation or damage (H318/H319).[1][2][3][4]

    • A Respiratory Irritant: May cause respiratory irritation (H335) if inhaled as a dust or aerosol.[1][2]

    • Potentially Corrosive: Some related compounds are noted as being potentially corrosive to metals.[1]

    • Environmentally Hazardous: Halogenated organic compounds are regulated and should not be released into the environment.[5]

  • Special Considerations for Nitro Compounds: Aromatic nitro compounds can be reactive and may pose an explosion risk under specific conditions, such as when combined with a base or reducing agents.[6] Older, desiccated di-nitro compounds, in particular, can become shock-sensitive.[7] While this compound is mono-nitrated, prudence dictates that it should be handled with this potential reactivity in mind.

Table 1: Summary of Presumed Hazards and Required Precautions

Hazard CategoryGHS Hazard Statement (Inferred)Required Precaution
Skin Irritation/Corrosion H315: Causes skin irritationWear nitrile or neoprene gloves and a lab coat.[8]
Eye Damage/Irritation H319: Causes serious eye irritationWear chemical safety goggles or a face shield.[3][8]
Respiratory Irritation H335: May cause respiratory irritationHandle only in a chemical fume hood.[5]
Halogenated Organic -Must be segregated as halogenated waste.[9][10][11]
Reactivity -Avoid mixing with bases, strong oxidizing agents, or reducing agents.[3][6]
Part 2: Step-by-Step Disposal Protocol

This protocol ensures compliance with major regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[12]

Before handling the waste, ensure you are in a controlled environment and are wearing the appropriate PPE.

  • Engineering Control: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted in a certified chemical fume hood.[5]

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 standard.[5]

  • Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves (nitrile gloves are a common choice, but consult your institution's glove selection guide for halogenated aromatics).[8]

  • Respiratory Protection: If there is any risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator may be required.[5]

The most crucial step in this process is correct waste stream segregation. Halogenated organic waste is managed and disposed of differently—and often at a higher cost—than non-halogenated waste.[13]

  • Action: Designate a specific, dedicated waste container for "Solid Halogenated Organic Waste."

  • Causality: Mixing halogenated compounds with non-halogenated solvent waste contaminates the entire volume, forcing it all to be treated as the more hazardous and costly halogenated waste stream.[13] Incineration is the typical disposal method for these compounds, and the presence of halogens requires special scrubbers to neutralize acidic gases like hydrogen bromide that are produced.

  • Select the Right Container:

    • Use a container made of a material compatible with the waste. A high-density polyethylene (HDPE) or glass container with a screw-top cap is appropriate for solid waste.[14]

    • Ensure the container is in good condition, free of cracks or contamination.

  • Label the Container Correctly:

    • As soon as the first particle of waste enters the container, it must be labeled.[12]

    • Use a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.

    • The label must include:

      • The words "Hazardous Waste"[12]

      • The full chemical name: "this compound" (no formulas or abbreviations).

      • An accurate accumulation start date.

      • The specific hazard characteristics (e.g., "Irritant," "Halogenated").

  • Collect the Waste:

    • Solid Waste: Collect pure this compound, along with any disposable labware (e.g., weigh boats, contaminated gloves, wipers) used during its handling, in your designated "Solid Halogenated Organic Waste" container.

    • Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a "Liquid Halogenated Organic Waste" container. Do not mix with non-halogenated solvent waste streams.[10][11]

  • Keep the Container Closed: The waste container must be securely closed at all times, except when you are actively adding waste.[12][14] This is an EPA regulation to prevent the release of hazardous vapors.

  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[14]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation within SAA: Keep the halogenated waste container physically separate from incompatible waste streams, such as acids, bases, and oxidizers.

  • Contact EHS: Once the waste container is full, or if you are discontinuing work with this chemical, contact your institution's EHS department to schedule a waste pickup.

  • Do Not Sewer: Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in the regular trash.[15] This is illegal and environmentally harmful.

Part 3: Emergency Procedures - Spill Management
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Control: If the spill is small and you are trained to handle it, prevent its spread. Use an inert absorbent material like sand or vermiculite for containment. Do not use combustible materials like paper towels as the primary absorbent for larger spills.

  • Clean-Up: Wearing full PPE, carefully sweep or scoop up the absorbed material and place it into your "Solid Halogenated Organic Waste" container.[5]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, per your institutional policy.

Part 4: Workflow Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Generate This compound Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) in a Fume Hood start->ppe spill Spill Occurs start->spill assess_form Step 2: Assess Waste Form ppe->assess_form ppe->spill collect_solid Step 3a: Collect in Container: 'Solid Halogenated Organic Waste' assess_form->collect_solid Solid or Contaminated Debris collect_liquid Step 3b: Collect in Container: 'Liquid Halogenated Organic Waste' assess_form->collect_liquid Dissolved in Solvent label_waste Step 4: Label Container Correctly (Full Name, Date, Hazards) collect_solid->label_waste collect_liquid->label_waste store_saa Step 5: Store Sealed Container in Designated SAA label_waste->store_saa request_pickup Step 6: Contact EHS for Hazardous Waste Pickup store_saa->request_pickup spill_procedure Emergency Spill Procedure: Evacuate, Control, Clean, Report spill->spill_procedure spill_procedure->collect_solid Collect spill debris end End: Compliant & Safe Disposal request_pickup->end

Caption: Disposal Workflow for this compound.

References

  • BenchChem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Methyl 3-nitrobenzoate.
  • Environmental Safety, Sustainability and Risk (ESSR), University of Maryland. (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds.
  • BenchChem. (2025). Proper Disposal of 2-Nitroanthraquinone: A Guide for Laboratory Professionals.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1487795, Methyl 2-(bromomethyl)-3-nitrobenzoate.
  • Sigma-Aldrich. (2022). Safety Data Sheet: Methyl 2-nitrobenzoate.
  • Fisher Scientific. (2024). Safety Data Sheet: Methyl 2-methyl-3-nitrobenzoate.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Old Dominion University. (2020). Laboratory Waste Management Guidelines.
  • Unknown. (n.d.). Hazardous Waste Segregation.
  • XiXisys. (n.d.). GHS SDS for CAS 6942-36-5: Methyl 2-Bromo-5-nitrobenzoate.
  • FUJIFILM Wako Chemicals. (2023). Safety Data Sheet: Methyl m-Nitrobenzoate.
  • Fisher Scientific. (2024). Safety Data Sheet: Methyl 2-bromo-5-nitrobenzoate.
  • Fisher Scientific. (2024). Safety Data Sheet: Methyl 2-bromomethyl-3-nitrobenzoate.
  • Tokyo Chemical Industry. (2025). Safety Data Sheet: Methyl 5-Bromo-2-methyl-3-nitrobenzoate.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide.
  • Fisher Scientific. (2025). Safety Data Sheet: Methyl 2-nitrobenzoate.
  • Unknown. (n.d.). Halogenated Waste.
  • U.S. Environmental Protection Agency. (1986). Management of Hazardous Wastes containing Halogenated Organics.
  • Cornell University EHS. (n.d.). 7.2 Organic Solvents.

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Navigating the Synthesis Landscape: A Guide to Safely Handling Methyl 3-bromo-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of pharmaceutical innovation, the synthesis of novel compounds is a daily pursuit. With this progress comes the critical responsibility of ensuring laboratory safety. This guide provides an in-depth operational and safety framework for handling Methyl 3-bromo-2-nitrobenzoate, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my aim is to equip you with the technical knowledge and practical wisdom to manage this chemical with confidence and precision, safeguarding both your research and your well-being.

Understanding the Hazard Profile: A Conservative Approach

This compound is a halogenated nitroaromatic compound. Based on data from its isomers, it should be treated as a substance that is hazardous. The primary concerns associated with handling this and similar compounds are:

  • Skin and Eye Irritation: Direct contact can cause significant irritation and, in some cases, severe burns.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort and irritation.[4][5]

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.

Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not just recommended, but essential.

Your First Line of Defense: Personal Protective Equipment (PPE)

The selection and proper use of PPE are the cornerstones of safe chemical handling. The following table outlines the minimum required PPE for any procedure involving this compound.

Body PartProtectionSpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use. Double-gloving is a prudent practice for enhanced protection.
Eyes Safety gogglesTightly sealed chemical splash goggles are mandatory to protect against dust particles and accidental splashes.[4][5]
Face Face shieldA full-face shield should be worn in conjunction with safety goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[3]
Body Laboratory coat and apronA flame-resistant lab coat, fully buttoned, is the minimum requirement. For procedures with a significant splash potential, a chemically resistant apron should be worn over the lab coat.
Respiratory Respirator (as needed)All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.[6] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]

Operational Protocol: A Step-by-Step Guide to Safe Handling

A systematic approach to every laboratory task is crucial for minimizing risk. The following workflow provides a clear, step-by-step guide for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS of Analogs prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 Begin Work handle2 Perform Reaction in Closed System handle1->handle2 handle3 Transfer Solutions with Care handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 Complete Reaction clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose of Contaminated PPE clean2->clean3

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Dispensing
  • Preparation: Before bringing the chemical into the work area, ensure you are wearing all the required PPE as detailed in the table above. The analytical balance should be placed inside a chemical fume hood or a ventilated balance enclosure.

  • Tare the Vessel: Place a clean, dry weighing vessel on the balance and tare it.

  • Dispense Solid: Carefully dispense the required amount of this compound into the vessel. Use a spatula and avoid generating dust. If any dust is generated, it will be contained by the fume hood's airflow.

  • Seal and Record: Securely cap the stock container immediately after dispensing. Record the amount weighed in your laboratory notebook.

  • Clean Up: Gently wipe down the spatula and the area around the balance with a damp cloth to remove any residual chemical. Dispose of the cloth in the designated solid hazardous waste container.

Emergency Procedures: Be Prepared, Act Decisively

In the event of an accidental exposure or spill, a swift and informed response is critical.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][5] Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[4][5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6] Rinse the mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.
Large Spill Evacuate the immediate area. Alert your supervisor and the institutional safety office. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any associated contaminated materials is a crucial aspect of laboratory safety and environmental responsibility.

cluster_waste Waste Generation cluster_disposal Disposal Pathway waste1 Unused Chemical disp1 Segregate as Halogenated Organic Waste waste1->disp1 waste2 Contaminated Solvents waste2->disp1 waste3 Contaminated PPE waste3->disp1 disp2 Label Container Clearly disp1->disp2 disp3 Arrange for Licensed Disposal disp2->disp3

Caption: The disposal pathway for this compound waste.

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Place unused chemical and any contaminated disposable materials (e.g., gloves, weighing paper) into a clearly labeled, sealed container for "Halogenated Organic Solid Waste."

  • Liquid Waste: Solutions containing this compound should be collected in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste streams.

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name and the appropriate hazard warnings.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.

By adhering to these protocols, you contribute to a culture of safety and scientific excellence. Your diligence in handling every chemical, including intermediates like this compound, is a testament to your commitment to responsible research.

References

  • PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.